2-Undecanone

Catalog No.
S560417
CAS No.
112-12-9
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Undecanone

CAS Number

112-12-9

Product Name

2-Undecanone

IUPAC Name

undecan-2-one

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3

InChI Key

KYWIYKKSMDLRDC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)C

solubility

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform.
soluble in alcohol and oil; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Hendecanone; BioUD; BioUD 30; BioUD 8; Methyl n-Nonyl Ketone; Methyl Nonyl Ketone; Mostique EGX 101; NSC 4028; Nonyl Methyl Ketone

Canonical SMILES

CCCCCCCCCC(=O)C

what is 2-Undecanone natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources of 2-Undecanone

This compound is sourced from both the plant kingdom and through microbial biosynthesis.

Plant Sources this compound occurs naturally in several plants, often as a component of their essential oils [1] [2]:

Source Type Specific Examples
Essential Oils Rue oil (Ruta graveolens), Palm kernel oil, Soya bean oil [1] [2]
Fruits & Vegetables Bananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, raspberry, blackberry, peach, black currant buds [1] [2]
Leafy Vegetables Houttuynia cordata [1]

Microbial Synthesis Several bacteria naturally produce this compound as a volatile organic compound (VOC), which can act as a biocontrol agent against plant pathogens [3]:

Bacterial Strain Context of Production Associated Function
Paenibacillus polymyxa KM2501-1 Fermentation broth [4] Nematicidal and repellent activity
Pseudomonas chlororaphis subsp. aureofaciens SPS-41 Rhizosphere of sweet potato; identified via VOC analysis [3] Antifungal activity

Quantitative Data and Biological Activity

The following table summarizes key experimental data on the biological activities of this compound from recent research:

Organism Activity Type Effective Concentration / Key Finding Experimental Context Citation
Caenorhabditis elegans Repellent 1-5 mg/mL Triggers repellent behavior via AWB olfactory neurons [4]
Caenorhabditis elegans Nematicidal 0.06-0.08 mg/mL Induces lysosomal rupture and cell necrosis [4]
Meloidogyne incognita (root-knot nematode) Nematicidal EC50/1d = 20.6 μg/mL In vitro juvenile paralysis assay [5]
Meloidogyne javanica (root-knot nematode) Nematicidal EC50/1d = 22.5 μg/mL In vitro juvenile paralysis assay [5]
Fungal Pathogens Antifungal Identified as a major VOC Part of a blend of volatiles from Pseudomonas chlororaphis with strong antifungal activity [3]

Experimental Insights into Mechanism of Action

Research using C. elegans as a model organism has revealed a dual-action mechanism for this compound.

Repellent Signaling Pathway The repellent effect is mediated by the nematode's olfactory system [4]. The following diagram illustrates the signaling pathway:

G Start This compound Vapor AWB AWB Olfactory Neuron Start->AWB GPCR GPCRs AWB->GPCR cGMP_Pathway cGMP Signaling Pathway GPCR->cGMP_Pathway CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cGMP_Pathway->CNG_Channel Behavior Repellent Behavior CNG_Channel->Behavior ODR1 odr-1 ODR1->cGMP_Pathway TAX2 tax-2 TAX2->CNG_Channel TAX4 tax-4 TAX4->CNG_Channel DAF11 daf-11 DAF11->cGMP_Pathway

Repellent signaling pathway of this compound in C. elegans.

Nematicidal Mechanism via Lysosomal Disruption The contact-killing effect occurs through a cascade of cellular events leading to necrosis [4]:

  • Cellular Entry and Initial Interaction: The compound enters the nematode via the digestive system and is understood to interact with two key lysosomal proteins: Hsp70 A (a molecular chaperone) and V-ATPase A (a subunit of the proton pump responsible for lysosomal acidity) [4].
  • Induction of Lysosomal Membrane Permeabilization (LMP): This interaction disrupts the function of acid sphingomyelinase (ASM), leading to altered sphingomyelin metabolism. The result is a decrease in ceramides and an accumulation of sphingomyelin, which compromises lysosomal membrane integrity [4].
  • Calcium Release and Cathepsin Activation: The ruptured lysosomes release calcium into the cytoplasm, causing a dangerous increase in cytoplasmic calcium levels. This calcium surge activates cathepsin proteases (such as ASP-3 and ASP-4), which are normally contained within the lysosome [4].
  • Execution of Necrotic Cell Death: The released cathepsins promote mitochondrial damage, leading to caspase-dependent apoptosis and ultimately necrotic cell death in the nematode [4].

Research Applications and Protocols

Key Experimental Workflow for Nematicidal Activity Evaluation The following diagram outlines a standard protocol for assessing the nematicidal effects of this compound, based on studies of M. incognita and C. elegans [5] [4]:

G A 1. Prepare Test Solutions (Stock in DMSO, then water) B 2. Expose Nematodes (J2 larvae or C. elegans) to this compound A->B C 3. Assess Mortality & Paralysis (After 24h exposure) B->C D 4. Wash Nematodes (Fresh water) C->D E1 5a. Ultrastructural Analysis (SEM/TEM) D->E1 E2 5b. Cell Death Assays (LysoTracker, Fluo-4 AM) D->E2 E3 5c. Chemotaxis Assay (Repellent behavior) D->E3

General workflow for evaluating nematicidal activity of this compound.

Detailed In Vitro Protocol for Nematode Paralysis Assay This protocol is adapted from methods used to evaluate this compound against root-knot nematodes (Meloidogyne spp.) [5]:

  • Test Compound Preparation: Prepare a stock solution of this compound in dimethylsulfoxide (DMSO). Further dilute this stock with water to create treatment concentrations (e.g., 20 μg/mL and 500 μg/mL) in microcentrifuge tubes [5].
  • Nematode Suspension: Extract freshly hatched second-stage juveniles (J2) of M. incognita from infected plant roots. Prepare a suspension containing approximately 100 J2s [5].
  • Exposure: Mix the nematode suspension with the treatment solution in a 1:1 (v/v) ratio. Include controls treated with distilled water and 1% DMSO in water [5].
  • Incubation: Maintain the tubes in the dark at 20°C for 24 hours [5].
  • Data Collection: After the exposure period, wash the nematodes and assess paralysis under a microscope. Nematodes that do not move upon prodding with a fine needle are considered paralyzed. Calculate the effective concentration that paralyzes 50% of the population (EC50/1d) [5].

Conclusion

This compound is a versatile natural compound with a well-documented dual-action mechanism. Its presence in various plants and production by specific bacteria highlight its ecological role in defense. For research and development professionals, its defined repellent and nematicidal pathways, particularly the targeting of Hsp70 A and V-ATPase A leading to lysosomal disruption, offer promising avenues for developing novel biocontrol agents and pharmaceuticals.

References

Comprehensive Technical Guide: 2-Undecanone as a Pseudomonas aeruginosa Metabolite with Immunomodulatory Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

2-Undecanone (C₁₁H₂₂O) is a medium-chain methyl ketone and volatile organic compound (VOC) produced by the opportunistic pathogen Pseudomonas aeruginosa. This metabolite has recently been identified as a significant virulence factor that directly modulates host immune responses, particularly through interactions with neutrophils—the primary cellular defenders against P. aeruginosa infections [1] [2]. The discovery of this compound's immunomodulatory activity represents an important advancement in understanding how bacterial metabolites contribute to immune evasion strategies and pathogenesis beyond traditional virulence mechanisms [3]. Research indicates that this compound is produced during active infection and can be detected in both in vitro bacterial cultures and in vivo infection models, with concentrations reaching biologically active levels in host tissues [1] [2].

The significance of this compound extends beyond its direct immunological effects, as it belongs to a broader class of bacterial VOCs that serve as chemical mediators in host-pathogen interactions. While P. aeruginosa produces numerous VOCs including hydrogen cyanide, methyl thiocyanate, 2-aminoacetophenone, and various sulfur compounds, this compound appears to play a particularly important role in modulating early innate immune responses [3]. Understanding the production, mechanism of action, and immunological consequences of this compound exposure provides valuable insights for developing novel therapeutic strategies against persistent P. aeruginosa infections, especially in immunocompromised patients and those with cystic fibrosis, chronic obstructive pulmonary disease, or ventilator-associated pneumonia [1] [3].

Quantitative Analysis of this compound

Concentration Measurements in Experimental Systems

Table 1: this compound Concentrations Across Experimental Systems

Experimental System Concentration Range Detection Method Biological Context
In vivo peritoneal fluid (P. aeruginosa-infected mice) 1.48 μM ± 1.17 μM (measured); ~200 μM (calculated in vivo) GC-MS Systemic infection model
In vitro repellent activity (C. elegans) 1-5 mg/mL Chemotaxis assay Nematode avoidance behavior
In vitro nematicidal activity (C. elegans) 0.06-0.08 mg/mL Mortality assessment Direct toxicity to nematodes

The concentration-dependent effects of this compound are evident across different biological systems. In murine infection models, this compound reaches concentrations sufficient to modulate neutrophil function (approximately 200 μM) [1] [2]. In contrast, studies using C. elegans demonstrate that this metabolite exhibits biphasic activity, functioning as a repellent at higher concentrations (1-5 mg/mL) while exerting direct nematicidal effects at lower concentrations (0.06-0.08 mg/mL) [4]. This concentration-dependent duality suggests that this compound may serve different biological functions depending on its local concentration and the target organism.

Neutrophil Response Parameters

Table 2: Quantitative Effects of this compound on Neutrophil Functions

Neutrophil Function Effect of this compound Alone Effect on LPS-Induced Responses Measurement Assay
Chemotactic migration Significant increase Not tested Boyden chamber assay
ROS generation Significant increase Significant inhibition DCFH-DA fluorescence
Degranulation Significant increase Not tested ELISA for surface markers
Bactericidal activity No significant change Significant inhibition Bacterial survival count
NET formation Not induced Significant inhibition Microscopy/DNA release
Cytokine production (TNF-α, IL-6, IL-1β, IL-10) No induction Significant inhibition ELISA/multiplex assays
Cell viability (2h, 12h) No effect Significant decrease MTT/Annexin V assays

The quantitative effects of this compound on neutrophil functions reveal a complex immunomodulatory pattern. When administered alone, this compound activates several neutrophil functions, including chemotactic migration, reactive oxygen species (ROS) generation, and degranulation [1] [2]. However, in the presence of bacterial lipopolysaccharide (LPS), this compound strongly suppresses multiple LPS-induced immune responses, including NET formation, cytokine production, and bactericidal activity [1]. This paradoxical effect suggests that this compound may function as a context-dependent immunomodulator, initially attracting neutrophils to infection sites while simultaneously suppressing their antimicrobial functions once bacteria are established.

Molecular Mechanisms and Signaling Pathways

Neutrophil Signaling Pathways

The molecular mechanisms through which this compound modulates neutrophil activity involve specific signaling cascades and receptor interactions. Research indicates that this compound stimulates neutrophils through a Gαi-protein coupled receptor (GPCR) pathway that activates phospholipase C (PLC), leading to increased intracellular calcium mobilization and activation of key signaling kinases including ERK and Akt [1] [2]. The diagram below illustrates the signaling pathway through which this compound modulates neutrophil activity:

G This compound This compound Unknown GPCR Unknown GPCR This compound->Unknown GPCR Gαi protein Gαi protein Unknown GPCR->Gαi protein PLC activation PLC activation Gαi protein->PLC activation Ca²⁺ release Ca²⁺ release PLC activation->Ca²⁺ release ERK phosphorylation ERK phosphorylation Ca²⁺ release->ERK phosphorylation Akt phosphorylation Akt phosphorylation Ca²⁺ release->Akt phosphorylation Neutrophil migration Neutrophil migration ERK phosphorylation->Neutrophil migration ROS generation ROS generation Akt phosphorylation->ROS generation Degranulation Degranulation Akt phosphorylation->Degranulation Pertussis toxin (PTX) Pertussis toxin (PTX) Pertussis toxin (PTX)->Gαi protein Inhibits U-73122 (PLC inhibitor) U-73122 (PLC inhibitor) U-73122 (PLC inhibitor)->PLC activation Blocks

This compound neutrophil signaling pathway.

When neutrophils are simultaneously exposed to this compound and LPS, a different signaling pattern emerges. Instead of enhancing immune activation, this compound interferes with TLR4 downstream signaling, reducing LPS-induced phosphorylation of ERK and Akt, suppressing NF-κB activation, and promoting caspase-3-mediated apoptosis [1] [2]. This results in significantly reduced neutrophil viability under inflammatory conditions and diminished bactericidal capacity. The diagram below illustrates the immunomodulatory effects of this compound on LPS-induced neutrophil responses:

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB pathway NF-κB pathway TLR4->NF-κB pathway ERK/Akt phosphorylation ERK/Akt phosphorylation TLR4->ERK/Akt phosphorylation Cytokine production Cytokine production NF-κB pathway->Cytokine production NET formation NET formation ERK/Akt phosphorylation->NET formation ROS generation ROS generation ERK/Akt phosphorylation->ROS generation Bactericidal activity Bactericidal activity ROS generation->Bactericidal activity This compound This compound This compound->NF-κB pathway Suppresses This compound->ERK/Akt phosphorylation Inhibits Caspase-3 activation Caspase-3 activation This compound->Caspase-3 activation Apoptosis Apoptosis Reduced neutrophil survival Reduced neutrophil survival Apoptosis->Reduced neutrophil survival Caspase-3 activation->Apoptosis

Immunomodulatory effects of this compound on LPS-induced neutrophil responses.

Dual Immunomodulatory Effects

The dual nature of this compound's effects on neutrophil function represents a sophisticated bacterial immune evasion strategy. Initially, this compound acts as a chemoattractant, recruiting neutrophils to infection sites through Gαi-PLC signaling pathway activation [1] [2]. This early activation might benefit the host by promoting rapid neutrophil recruitment. However, once neutrophils encounter both this compound and bacterial components like LPS, the metabolite induces functional reprogramming that suppresses critical antimicrobial functions including NET formation, ROS production, and cytokine secretion while promoting apoptotic pathways [1].

This immunomodulatory strategy is particularly effective because it targets multiple aspects of neutrophil function simultaneously. By reducing LPS-induced ROS generation, this compound indirectly limits NETosis, as NET formation depends on ROS production [1]. Additionally, by shifting neutrophil fate from NETosis to apoptosis through Akt pathway modulation, this compound promotes earlier resolution of neutrophil responses, potentially limiting their antimicrobial effectiveness [1] [2]. The ability of this compound to suppress multiple LPS-induced cytokines (TNF-α, IL-6, IL-1β, IL-10) further demonstrates its broad immunosuppressive effects in the context of inflammatory stimulation [1].

Experimental Protocols and Methodologies

VOC Detection and Quantification Protocols

The identification and quantification of this compound from P. aeruginosa requires specialized approaches for volatile compound analysis. The following protocol outlines the key methodological steps based on published studies [1] [3] [2]:

  • Sample Preparation: For in vivo detection, peritoneal fluid is collected from P. aeruginosa-infected mice 12 hours post-infection using 2 mL PBS lavage. For in vitro studies, P. aeruginosa strains are cultured in appropriate media (e.g., LB, minimal media, or synthetic CF sputum medium) to stationary phase [1] [3].

  • VOC Extraction: Solid-phase microextraction (SPME) fibers are used to capture volatile compounds from sample headspace. Alternative methods include purge-and-trap concentration or direct injection of liquid samples [3].

  • GC-MS Analysis:

    • Gas Chromatography: DB-5MS or equivalent capillary column (30 m × 0.25 mm × 0.25 μm); temperature program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min; helium carrier gas at 1.0 mL/min [1] [3].
    • Mass Spectrometry: Electron impact ionization (70 eV); scan range: m/z 35-350; ion source temperature: 230°C; interface temperature: 250°C [1].
  • Compound Identification: this compound is identified by comparison with authentic standards using retention time (typically ~12-14 minutes under conditions described) and mass spectral matching (characteristic ions: m/z 58, 71, 85, 114) [1] [3].

  • Quantification: External calibration curve constructed using pure this compound standards (typically 5 nM to 5 mM range). Internal standards (e.g., deuterated analogs) can be added for improved accuracy [1].

This protocol has been successfully applied to detect this compound in both in vitro bacterial cultures and in vivo infection models, with a reported detection limit of approximately 5 nM under optimal conditions [1].

Neutrophil Function Assays

Comprehensive assessment of this compound's effects on neutrophil function involves multiple complementary assays [1] [2]:

  • Chemotaxis Migration Assay:

    • Isolate neutrophils from human peripheral blood or mouse bone marrow using density gradient centrifugation.
    • Use Boyden chamber or transwell system (3-5 μm pore size) with this compound in chemotaxis buffer (e.g., HBSS with 0.1% BSA) in lower chamber.
    • Incubate 45-60 min at 37°C, 5% CO₂.
    • Count migrated cells manually or using fluorescence for pre-labeled cells.
    • For inhibition studies, pre-treat neutrophils with pertussis toxin (100 ng/mL, 2h) to assess Gαi protein involvement [1].
  • Reactive Oxygen Species (ROS) Generation:

    • Load neutrophils with 10 μM DCFH-DA in HBSS for 30 min at 37°C.
    • Stimulate with this compound (50-200 μM) with or without LPS (100 ng/mL).
    • Measure fluorescence (excitation 488 nm/emission 525 nm) over 60-90 min.
    • Include controls with ROS inhibitors (e.g., DPI, NAC) [1].
  • Bactericidal Activity Assay:

    • Co-incubate neutrophils with P. aeruginosa at multiplicity of infection (MOI) 1:1 to 1:10 in presence or absence of this compound.
    • After 30-120 min, lyse neutrophils with 0.1% Triton X-100.
    • Plate serial dilutions on LB agar for colony counting.
    • Calculate bacterial killing as: (CFU without neutrophils - CFU with neutrophils) / CFU without neutrophils × 100% [1].
  • NET Formation Assay:

    • Seed neutrophils on coverslips and stimulate with LPS (1 μg/mL) ± this compound for 3-4 h.
    • Fix with 4% paraformaldehyde, stain with Sytox Green or anti-citrullinated histone H3 antibody.
    • Visualize by fluorescence microscopy and quantify NET area using ImageJ [1].

These protocols have demonstrated that this compound at concentrations of 50-200 μM significantly modulates neutrophil functions, with particularly strong inhibition of LPS-induced responses [1].

Research Context and Future Directions

Clinical Relevance and Diagnostic Applications

The production of this compound by P. aeruginosa has significant clinical implications, particularly for chronic respiratory diseases. P. aeruginosa infections are a major cause of morbidity and mortality in patients with cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and ventilator-associated pneumonia (VAP) [3]. The detection of this compound and other VOCs in patient samples offers potential for non-invasive diagnostics through breath analysis, sputum examination, or other bodily fluid testing [3]. Research indicates that VOC profiles can distinguish between different pathogens and potentially between acute and chronic infection stages [3].

However, significant challenges remain in translating these findings to clinical practice. The VOC profiles produced by P. aeruginosa show considerable variation depending on bacterial strain, growth conditions (planktonic vs. biofilm), growth medium, and infection stage [3] [5]. Additionally, host factors such as inflammation status, diet, and smoking history can influence VOC patterns [3]. Despite these challenges, the strong association between specific VOCs like this compound and active P. aeruginosa infections suggests continued investigation into their diagnostic utility is warranted.

Therapeutic Implications and Future Research

The immunomodulatory properties of this compound present intriguing possibilities for therapeutic intervention. Potential strategies include:

  • Inhibition of this compound biosynthesis through targeted antimicrobials that disrupt specific metabolic pathways in P. aeruginosa without affecting commensal bacteria [1].
  • Neutralization of this compound activity using monoclonal antibodies or molecular scavengers that prevent its interaction with neutrophil receptors [1] [2].
  • Blockade of this compound signaling in neutrophils through small molecule inhibitors that target downstream pathway components without compromising overall neutrophil function [1] [2].

Future research should focus on elucidating the specific receptor through which this compound acts on neutrophils, as this remains unidentified [1] [2]. Additionally, more comprehensive studies are needed to understand how this compound production is regulated in different infection contexts and how it interacts with other bacterial virulence factors. The development of standardized protocols for this compound detection and neutrophil function assessment across laboratories would facilitate comparison of results and accelerate translational applications [1] [3].

Conclusion

References

2-Undecanone volatile organic compound VOC

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from the cited studies.

Protocol 1: Investigating Immunomodulatory Effects on Neutrophils [1]

This protocol outlines the methods for studying the dual role of 2-Undecanone in neutrophil activation and suppression.

  • 1. In Vivo Neutrophil Recruitment
    • Procedure: Administer this compound (specific vehicle not detailed) into the peritoneal cavity of mice. After a set period, collect peritoneal fluid by lavage with PBS. Count the number of recruited neutrophils using a hemocytometer or flow cytometry.
  • 2. In Vitro Neutrophil Migration (Chemotaxis) Assay
    • Procedure: Isolate neutrophils from mouse bone marrow or peripheral blood. Use a transwell or similar chamber system. Place neutrophils in the upper chamber and this compound (e.g., 200 μM) in the lower chamber as a chemoattractant. Allow cells to migrate for a defined period (e.g., 1-2 hours). Count the neutrophils that migrated to the lower chamber. To test the Gai-protein dependency, pre-treat neutrophils with Pertussis Toxin (PTX) before the assay.
  • 3. Intracellular Calcium Measurement
    • Procedure: Load isolated neutrophils with a fluorescent calcium indicator (e.g., Fluo-4 AM). Stimulate the cells with this compound and monitor the fluorescence intensity in real-time using a fluorescence microscope or plate reader. To confirm PLC involvement, pre-incubate cells with the PLC inhibitor U-73122 or its inactive analog U-73343 as a control.
  • 4. Bactericidal Activity Assay
    • Procedure: Co-incubate isolated neutrophils with P. aeruginosa bacteria and this compound. After incubation, lyse the neutrophils to release internalized bacteria. Plate the lysates on agar plates and count the resulting colony-forming units (CFUs) to determine bacterial survival compared to control groups without this compound.
  • 5. NETosis Induction and Quantification
    • Procedure: Seed neutrophils on coverslips and stimulate with P. aeruginosa-derived LPS in the presence or absence of this compound. After fixation, stain the cells with a DNA-binding dye (e.g., DAPI or Sytox Green) and an antibody against neutrophil elastase (NE). Use fluorescence microscopy to visualize and quantify the formation of web-like structures (NETs) where DNA co-localizes with NE.
Protocol 2: Assessing Nematicidal and Repellent Activity [2]

This protocol describes the methods used to determine the dual repellent and toxic effects of this compound on nematodes.

  • 1. Chemotaxis (Repellent) Assay
    • Procedure: Use a standard chemotaxis assay plate or device. Place a droplet of this compound (1-5 mg/mL) on one side and a control solvent on the other. Introduce a synchronized population of C. elegans worms at the center. After a set time (e.g., 1 hour), count the number of worms on each side.
    • Calculation: Calculate the Chemotaxis Index (CI) as (Number of worms in control area - Number in test area) / Total number of worms. A negative CI indicates repellent behavior.
    • Neuron Identification: Use mutant strains of C. elegans deficient in specific olfactory neurons (e.g., lim-4 mutants for AWB neurons) and repeat the assay to identify neurons required for sensing the compound.
  • 2. Lysosomal Membrane Integrity Assay (in vivo)
    • Procedure: Use a transgenic C. elegans strain expressing a GFP-tagged lysosomal membrane protein (e.g., LMP-1::GFP). Treat the worms with this compound (60-80 µg/mL) or subject them to heat shock as a positive control for lysosomal rupture. Observe under a fluorescence microscope. Intact lysosomes appear as distinct puncta, while ruptured lysosomes show a diffuse GFP signal throughout the cytosol.
  • 3. Intracellular Calcium Measurement (in vivo)
    • Procedure: Use a transgenic C. elegans strain expressing a FRET-based calcium indicator (e.g., strain rnyEx109 expressing d3cpv). Treat the worms with this compound and measure the change in the FRET ratio using fluorescence microscopy. An increase in the FRET ratio indicates a rise in intracellular calcium concentration.

Chemical and Market Profile

For R&D and scale-up considerations, the basic chemical profile and market context of this compound are provided below.

Property Specification
CAS Number 112-12-9 [3] [4]
Molecular Formula C₁₁H₂₂O [3] [4]
Molecular Weight 170.29 g/mol [3] [4]
Physical Form Clear, colorless to light yellow liquid [4]
Odor Waxy, fruity, creamy, citrus-like [4]
Boiling Point 231-232 °C [4]
Solubility Soluble in chloroform, DMSO, acetone; insoluble in water [3] [4]

The compound finds applications in pharmaceuticals, flavors, and fragrances, with a global market that is steadily growing. This growth is driven by demand for natural ingredients and its use as a pharmaceutical intermediate [5] [6]. Leading players are primarily specialty chemical manufacturers [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound action based on the reviewed studies.

Diagram 1: this compound Modulates Neutrophil Activity

G cluster_neutrophil Neutrophil Response to this compound This compound This compound Gαi-coupled GPCR Gαi-coupled GPCR This compound->Gαi-coupled GPCR Binds to PLC Activation PLC Activation Gαi-coupled GPCR->PLC Activation Activates Intracellular Ca²⁺ Increase Intracellular Ca²⁺ Increase PLC Activation->Intracellular Ca²⁺ Increase Neutrophil Migration Neutrophil Migration Intracellular Ca²⁺ Increase->Neutrophil Migration Stimulates ROS Generation ROS Generation Intracellular Ca²⁺ Increase->ROS Generation Stimulates This compound + LPS This compound + LPS Inhibits LPS-induced\nROS & NETosis Inhibits LPS-induced ROS & NETosis This compound + LPS->Inhibits LPS-induced\nROS & NETosis Combined with Induces Apoptosis Induces Apoptosis This compound + LPS->Induces Apoptosis Promotes Limits Bacterial Killing Limits Bacterial Killing Inhibits LPS-induced\nROS & NETosis->Limits Bacterial Killing Suppresses Immune Response Suppresses Immune Response Induces Apoptosis->Suppresses Immune Response

This diagram shows the dual role of this compound: it activates neutrophils via a Gαi-PLC pathway but suppresses their defense functions when combined with bacterial LPS [1].

Diagram 2: this compound's Dual Nematicidal Action

G cluster_nema Nematode (C. elegans) Response to this compound This compound This compound AWB Olfactory Neuron AWB Olfactory Neuron This compound->AWB Olfactory Neuron Detected by cGMP Pathway cGMP Pathway AWB Olfactory Neuron->cGMP Pathway Activates Repellent Behavior Repellent Behavior cGMP Pathway->Repellent Behavior Triggers This compound This compound Targets Hsp70 & V-ATPase Targets Hsp70 & V-ATPase This compound ->Targets Hsp70 & V-ATPase Lysosomal Membrane Rupture Lysosomal Membrane Rupture Targets Hsp70 & V-ATPase->Lysosomal Membrane Rupture Causes Calcium Influx Calcium Influx Lysosomal Membrane Rupture->Calcium Influx Leads to Necrotic Cell Death Necrotic Cell Death Calcium Influx->Necrotic Cell Death Induces

This chart outlines the two-pronged mechanism against nematodes: repellency mediated by AWB neurons and contact toxicity via lysosomal disruption leading to cell death [2].

Key Takeaways for Researchers

  • Dose-Dependent Effects: The biological activity of this compound is highly concentration-dependent. Low concentrations may act as signaling molecules, while higher concentrations are toxic [1] [2].
  • Therapeutic Potential: Its immunomodulatory properties suggest potential for managing inflammatory conditions, while its nematicidal activity positions it as a candidate for biopesticide development.
  • Areas for Further Research: While signaling pathways are being elucidated, the exact molecular targets in human immune cells remain an area of active investigation.

References

Comprehensive Technical Guide: 2-Undecanone Biosynthesis Pathways and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Undecanone

This compound (CAS 112-12-9) is a medium-chain methyl ketone with significant commercial potential across pharmaceutical, agrochemical, and flavor/fragrance industries. This C11 compound consists of an 11-carbon chain with a ketone functional group at the second carbon position. It occurs naturally in various plants, microorganisms, and insects, where it functions as a semiochemical and defense metabolite. Recent advances in metabolic engineering have enabled efficient microbial production of this compound, overcoming the limitations of traditional extraction methods that yield only small quantities from natural sources. The compound's bioactive properties include nematicidal, antimicrobial, and immunomodulatory activities, making it a compelling subject for drug development and agricultural applications [1] [2].

The growing demand for sustainable production methods has driven research into biological synthesis routes. Microbial platforms including Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas species have been successfully engineered to produce this compound from renewable resources. Understanding the biosynthetic pathways, regulatory mechanisms, and host interactions of this compound provides researchers with valuable insights for developing production optimization strategies and exploring novel applications in human health and agriculture [3] [4].

Biosynthesis Pathways and Engineering Strategies

Core β-Oxidation Pathway Engineering

The primary biosynthetic route for this compound production in engineered microbes centers on the fatty acid β-oxidation cycle. This pathway involves four enzymatic steps that sequentially shorten fatty acid chains, producing acetyl-CoA units and generating various intermediate metabolites. For this compound production, researchers have implemented strategic interventions in this cycle:

  • Pathway truncation: β-ketoacyl-CoA thiolase (encoded by fadA in E. coli or POT1 in yeast) is deleted to prevent further degradation of β-ketoacyl-CoA intermediates, causing their accumulation in the peroxisome or cytosol.
  • Thioesterase conversion: Native or heterologous β-ketoacyl-CoA thioesterases (such as FadM from E. coli or homologs from other species) convert the accumulated β-ketoacyl-CoA intermediates to β-keto acids.
  • Non-enzymatic decarboxylation: The β-keto acids spontaneously decarboxylate to form corresponding methyl ketones, including this compound when the pathway is supplied with appropriate chain-length precursors [3] [4].

Recent work has demonstrated that the FadM homolog from Providencia sneebia exhibits superior activity on medium-chain β-ketoacyl-CoA substrates compared to the native E. coli enzyme, resulting in significantly enhanced production of this compound and other methyl ketones [3].

Engineering Strategies in Microbial Hosts

Different microbial hosts present unique advantages and challenges for this compound biosynthesis, necessitating specialized engineering approaches:

Table 1: Comparison of this compound Production in Engine Microbial Hosts

Host Organism Engineering Strategy Key Modifications Maximum Titer Reference

| Escherichia coli | Peroxisomal & cytosolic β-oxidation | • Chain-length specific acyl-ACP thioesterases • Blocked β-oxidation cycle • Active β-ketoacyl-CoA thioesterases • FadM from P. sneebia | 4.4 g/L total medium-chain methyl ketones | [3] | | Saccharomyces cerevisiae | Dual β-oxidation pathway + TF engineering | • Peroxisomal & cytosolic pathways • Enhanced acyl-CoA supply • Reduced lipid competition • Transcription factor Adr1 overexpression | 845 mg/L methyl ketones | [4] | | Pseudomonas taiwanensis | Optimized β-oxidation | • Truncated β-oxidation cycle • Enhanced precursor supply • Process optimization | 9.8 g/L methyl ketones (highest reported) | [4] |

E. coli Engineering:

  • Implementation of chain-length specific acyl-ACP thioesterases (e.g., 'UcFatB from Umbellularia californica) to generate desired fatty acid precursors
  • Blocking the native β-oxidation pathway at the FadE step (acyl-CoA dehydrogenase) to prevent complete degradation of fatty acids
  • Introduction of heterogeneous acyl-CoA oxidases and thioesterases to convert accumulated acyl-CoAs to β-ketoacyl-CoAs and subsequently to methyl ketones
  • Application of two-phase fermentation with dodecane overlay to reduce product loss, achieving titers of 4.4 g/L total medium-chain methyl ketones [3]

S. cerevisiae Engineering:

  • Construction of both peroxisomal and cytosolic methyl ketone production pathways to bypass spatial limitations
  • Transcription factor engineering involving Adr1 overexpression to enhance expression of β-oxidation and fatty acid utilization genes
  • Rewriting flux distribution through deletion of triglyceride synthesis genes (DGA1, LRO1) to redirect acyl-CoAs toward β-oxidation
  • Fed-batch fermentation optimization achieving 845 mg/L methyl ketones, the highest reported titer in fungal systems [4]
Biosynthesis Pathway Visualization

The following diagram illustrates the primary metabolic engineering strategies for this compound production in microbial systems:

G cluster_engineering Engineering Strategies Glucose Glucose FattyAcids FattyAcids Glucose->FattyAcids FAS AcylCoAs AcylCoAs FattyAcids->AcylCoAs Acyl-CoA synthetases BetaKetoacylCoAs BetaKetoacylCoAs AcylCoAs->BetaKetoacylCoAs β-Oxidation & AOx AcylACPs AcylACPs AcylACPs->AcylCoAs Thioesterases (TEases) BetaKetoAcids BetaKetoAcids BetaKetoacylCoAs->BetaKetoAcids Thioesterases (FadM) MethylKetones MethylKetones BetaKetoAcids->MethylKetones Spontaneous decarboxylation TwoUndecanone TwoUndecanone MethylKetones->TwoUndecanone Chain-length specificity TEases TEases TEases->AcylACPs AOx AOx AOx->AcylCoAs Thioesterases Thioesterases Thioesterases->BetaKetoacylCoAs KOThiolase KOThiolase KOThiolase->BetaKetoacylCoAs

Figure 1: Engineered Biosynthesis Pathway for this compound Production in Microbial Systems. Key engineering strategies (red) include thioesterase expression for precursor supply, acyl-CoA oxidase (AOx) enhancement, β-ketoacyl-CoA thioesterase (FadM) overexpression, and thiolase knockout to prevent further β-oxidation [3] [4].

Biological Activities and Signaling Mechanisms

Nematicidal Activity and Mechanisms

This compound exhibits potent nematicidal activity against both free-living (Caenorhabditis elegans) and plant-parasitic (Meloidogyne incognita) nematodes through a dual-action mechanism involving both repellency and direct toxicity:

  • Repellent Activity: At concentrations of 1-5 mg/mL, this compound is detected by AWB olfactory sensory neurons in C. elegans, triggering repellent behavior that prevents nematodes from approaching treated areas. This response is mediated through cGMP signaling pathways involving tax-2/tax-4 cyclic nucleotide-gated channels and downstream components including odr-1 and daf-11 [2].

  • Contact Toxicity: At lower concentrations (0.06-0.08 mg/mL), this compound exerts direct nematicidal effects through:

    • Intracellular calcium accumulation leading to lysosomal membrane permeabilization
    • Activation of necrosis pathways involving calpain activation and decreased Hsp70.1-BMP binding
    • Reduction of acid sphingomyelinase activity, altering sphingolipid metabolism
    • Upregulation of necrosis-related genes (itr-1, tra-3, asp-3, asp-4) [2]

Molecular targets for the contact killing effect include Hsp70 A and V-ATPase A, which play crucial roles in maintaining lysosomal membrane integrity. The dual-action mode decreases nematode tolerance to the compound and extends its efficacy duration, making it particularly valuable for agricultural applications [2].

Immunomodulatory Activities

In mammalian systems, this compound demonstrates complex immunomodulatory properties as evidenced in studies with Pseudomonas aeruginosa infections:

  • Neutrophil Activation: this compound alone activates neutrophil migration, degranulation, and ROS generation through a Gαi-phospholipase C (PLC) pathway, involving intracellular calcium increase and transient activation of ERK and Akt kinases [1].

  • Immunosuppressive Effects: Despite its initial activating effects, this compound strongly suppresses LPS-induced immune responses by:

    • Inhibiting neutrophil bactericidal activity against P. aeruginosa
    • Reducing LPS-induced NET formation and ROS generation
    • Decreasing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β)
    • Partially interfering with TLR4-NF-κB signaling pathway
    • Inducing neutrophil apoptosis through caspase-3 activation and Bcl-2 reduction [1]

This immunomodulatory activity represents a potential bacterial immune evasion strategy, where P. aeruginosa-derived this compound limits host defense mechanisms by modulating neutrophil function [1].

Signaling Pathway Visualization

The following diagram illustrates the complex signaling mechanisms of this compound in nematode and mammalian systems:

G cluster_nematode Nematode Responses cluster_mammalian Mammalian Immune Responses TwoUndecanone TwoUndecanone AWB AWB TwoUndecanone->AWB 1-5 mg/mL Hsp70 Hsp70 TwoUndecanone->Hsp70 0.06-0.08 mg/mL VATPase VATPase TwoUndecanone->VATPase 0.06-0.08 mg/mL GaiPLC GaiPLC TwoUndecanone->GaiPLC Alone Apoptosis Apoptosis TwoUndecanone->Apoptosis +LPS NFkB NFkB TwoUndecanone->NFkB +LPS cGMP cGMP AWB->cGMP Activation Repellent Repellent cGMP->Repellent Signaling LysosomalRupture LysosomalRupture Hsp70->LysosomalRupture VATPase->LysosomalRupture Calcium Calcium LysosomalRupture->Calcium Necrosis Necrosis Calcium->Necrosis CalciumM CalciumM GaiPLC->CalciumM ERKAkt ERKAkt GaiPLC->ERKAkt NeutrophilAct NeutrophilAct CalciumM->NeutrophilAct ERKAkt->NeutrophilAct Immunosuppression Immunosuppression Apoptosis->Immunosuppression Cytokine Cytokine NFkB->Cytokine Cytokine->Immunosuppression

Figure 2: Dual Signaling Mechanisms of this compound in Nematode and Mammalian Systems. This compound exhibits concentration-dependent effects through multiple targets, including repellency and necrosis in nematodes, and immunomodulation in mammalian systems [1] [2].

Experimental Protocols and Methodologies

Analytical Methods for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in both microbial production systems and biological samples:

  • Sample Preparation:

    • For microbial cultures: Extract 1mL culture supernatant with equal volume of ethyl acetate, centrifuge at 13,000 × g for 5 minutes, collect organic phase
    • For biological fluids: Add internal standard (e.g., 2-decanone at 10 μg/mL), perform liquid-liquid extraction with dichloromethane, concentrate under nitrogen stream
    • For nematode behavior assays: Prepare serial dilutions in appropriate solvent (DMSO or ethanol), ensure final solvent concentration ≤0.1% in assay media [1] [2]
  • GC-MS Parameters:

    • Column: HP-5MS capillary column (30m × 0.25mm × 0.25μm)
    • Temperature program: 40°C for 4 min, ramp to 325°C at 30°C/min, hold for 5 min
    • Injector temperature: 250°C, splitless mode (0.5 min)
    • Carrier gas: Helium, constant flow 1.0 mL/min
    • Ionization: EI mode at 70 eV, source temperature 230°C
    • Detection: SIM mode for quantitation (m/z 58, 85, 114) or full scan (50-350 m/z) [2] [5]
  • Quantification:

    • Prepare calibration curve using authentic standards (5 nM to 5 mM range)
    • Use internal standardization for complex matrices
    • Retention time for this compound: approximately 8.2 minutes under these conditions [1]
Nematode Bioassays

Chemotaxis and Repellency Assays:

  • Prepare chemotaxis assay plates with 1% agar in 9cm Petri dishes
  • Spot 1μL of this compound solution (1-5 mg/mL in ethanol) on one side, solvent control on opposite side
  • Place approximately 100 age-synchronized adult nematodes at center
  • Incubate at 20°C for 1 hour, count nematodes in each area
  • Calculate chemotaxis index as (Ncontrol - Ntest)/(Ncontrol + Ntest) [2]

Nematicidal Activity Assays:

  • Prepare serial dilutions of this compound in 96-well plates (final volume 100μL)
  • Add approximately 50 L4-stage nematodes per well
  • Incubate at 20°C for 24-48 hours, assess mortality using tactile stimulation
  • Include solvent controls and commercial nematicide as positive control
  • Calculate LC50 values using probit analysis [2]

Calcium Imaging and Lysosomal Integrity Assays:

  • Load nematodes with calcium indicator (Fluo-4 AM) or lysosomal tracker (LysoTracker Red)
  • Treat with this compound (0.06-0.08 mg/mL) for designated time periods
  • Image using confocal microscopy, quantify fluorescence intensity
  • For transgenic strains expressing LMP-1::GFP or calcium FRET sensors, monitor localization changes after treatment [2]
Neutrophil Function Assays

Neutrophil Isolation and Culture:

  • Isolate primary neutrophils from mouse bone marrow or human peripheral blood using density gradient centrifugation
  • Maintain in RPMI-1640 medium with 10% FBS at 37°C, 5% CO2
  • Treat with this compound (1-200 μM) in presence or absence of LPS (100 ng/mL) [1]

Functional Assays:

  • Chemotaxis: Use Boyden chambers, measure migration toward fMLP (10 nM) with/without this compound pretreatment
  • ROS production: Load neutrophils with DCFH-DA (5 μM), stimulate with PMA (100 nM), measure fluorescence
  • Phagocytosis: Use pHrodo-labeled E. coli or S. aureus bioparticles, quantify uptake by flow cytometry
  • NETosis: Stimulate with PMA (25 nM) or LPS (1 μg/mL), stain with Sytox Green, image extracellular DNA structures
  • Cytokine measurement: Collect supernatants after 6-24h stimulation, quantify TNF-α, IL-6, IL-1β by ELISA [1]

Signaling Pathway Analysis:

  • Perform Western blotting for phospho-ERK, phospho-Akt, phospho-p65, and IκBα
  • Measure intracellular calcium with Fura-2 AM ratiometric imaging
  • Inhibitor studies: Use pertussis toxin (Gαi inhibitor), U-73122 (PLC inhibitor), and caspase inhibitors [1]

Production Optimization and Quantitative Data

Production Optimization Strategies

Table 2: Optimization Strategies for Enhanced this compound Production

Strategy Category Specific Approaches Impact on Titer Key Findings

| Pathway Engineering | • β-oxidation truncation (ΔfadA, ΔPOT1) • Heterologous thioesterases (FadM variants) • Acyl-ACP thioesterase expression | 3-5 fold improvement | FadM from P. sneebia showed highest activity on C11 substrates [3] | | Host Engineering | • Transcription factor overexpression (Adr1) • Lipid cycle disruption (ΔDGA1, ΔLRO1) • Peroxisome proliferation | ~50-fold improvement in S. cerevisiae | Dual cytosolic/peroxisomal pathways overcome spatial limitations [4] | | Precursor Balancing | • Chain-length specific thioesterases • Fatty acid saturation engineering • Acyl-CoA binding protein deletion | 2-3 fold improvement | Medium-chain (C10-C12) specificity crucial for this compound yield [3] | | Process Optimization | • Two-phase fermentation (dodecane overlay) • Oxygen supply optimization • In situ product removal | ~40% reduction in product loss | External cooling condenser minimized volatile compound evaporation [3] |

Biological Activity Data

Table 3: Biological Activity Profile of this compound Across Test Systems

Biological System Assay Type Effective Concentration Observed Effect Reference
C. elegans Repellency 1-5 mg/mL Concentration-dependent repellent behavior [2]
C. elegans Nematicidal 0.06-0.08 mg/mL Lysosomal membrane permeabilization & necrosis [2]
M. incognita Nematicidal 0.1-1 mg/mL Significant mortality in root-knot nematodes [2]
Mouse neutrophils Chemotaxis ~200 μM Neutrophil migration in vivo and in vitro [1]
Mouse neutrophils Immunosuppression 100-200 μM Inhibition of LPS-induced NETosis and cytokine production [1]
T. mentagrophytes Antifungal 25 μg/mL Growth inhibition of pathogenic fungus [5]
P. acnes Antibacterial 100 μg/mL Moderate growth inhibition [5]

Conclusion and Future Perspectives

The comprehensive understanding of This compound biosynthesis has advanced significantly through metabolic engineering approaches that optimize β-oxidation pathways in various microbial hosts. The highest reported titers of 4.4 g/L in E. coli and 845 mg/L in S. cerevisiae demonstrate the feasibility of industrial-scale biological production. Future research directions should focus on expanding substrate utilization to include low-cost renewable resources, further enhancing pathway efficiency through enzyme engineering, and developing separation technologies for improved recovery of this volatile compound.

The multi-faceted biological activity of this compound—encompassing nematicidal, antimicrobial, and immunomodulatory effects—positions it as a promising candidate for pharmaceutical and agricultural applications. The elucidation of its molecular targets (Hsp70, V-ATPase) and signaling pathways (cGMP, Gαi-PLC) provides a foundation for rational design of derivatives with enhanced specificity and potency. Future studies should explore structure-activity relationships through synthetic biology approaches, assess in vivo efficacy in disease models, and investigate potential synergistic combinations with existing therapeutic agents.

References

Biological Activities & Structure-Activity Relationship

Author: Smolecule Technical Support Team. Date: February 2026

The biological activities of 2-Undecanone can be summarized into several key areas, with its simple structure (a ketone with an 11-carbon chain) enabling diverse interactions.

Biological Activity Observed Effect / Potency Key Findings on Mechanism & Structure
Nematicidal Activity EC50/1d = 20.6 μg/mL against M. incognita [1]. 60-80 μg/mL killed C. elegans; 1-5 mg/mL induced repellence [2]. Damages internal pseudocoel cells, not cuticle [1]. Repellent effect: mediated by AWB olfactory neurons & cGMP pathway [2]. Lethal effect: triggers lysosomal membrane rupture, calcium influx, necrosis; targets Hsp70 & V-ATPase, alters sphingomyelin metabolism [2].
Immunomodulatory Effects ~200 μM in P. aeruginosa-infected mice [3]. At infection site: acts as chemoattractant for neutrophils via Gai-PLC pathway, increasing calcium, ROS, degranulation [3]. Simultaneously: suppresses LPS-induced neutrophil responses (NETosis, cytokines), induces apoptosis, limits bactericidal activity [3].
Anti-inflammatory Activity Inhibited TNF-α, IL-1β, TLR4; increased IL-10 in LPS-stimulated RAW264.7 cells. Dose-dependently inhibited xylene-induced mouse ear edema [4]. Less potent than sodium houttuyfonate, a related compound. Stable in the body without conversion to this compound [4].
Arthropod Repellent Effective against mosquitoes, ticks, cockroaches [5]. Patent protection for use as active ingredient. Mode of action not fully elucidated [5].

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from critical experiments.

Nematicidal Activity and Repellence in *C. elegans*
  • Chemotaxis Assay (Repellence): An experimental device was used to place nematodes with this compound (1 mg/mL and 5 mg/mL) on one side. The chemotaxis index was calculated based on worm distribution, with a negative index indicating repellence. Mutant strains (e.g., lim-4 for AWB neuron deficiency, tax-2 for cGMP pathway) were used to identify neurons and pathways involved [2].
  • Nematicidal Mechanism:
    • Lysosomal Integrity: C. elegans strains expressing lysosomal marker LMP-1::GFP were treated with this compound (0.06-0.08 mg/mL). Lysosomal rupture was observed via diffusion of GFP signal into the cytosol using fluorescence microscopy [2].
    • Intracellular Calcium: Transgenic C. elegans strain rnyEx109 expressing the FRET-based calcium indicator d3cpv was used. Changes in the FRET ratio after this compound treatment indicated a rise in cytoplasmic calcium [2].
    • Genetic Targets: Sensitivity to this compound was compared between wild-type worms and mutants for genes like hsp-1 (Hsp70). qPCR was used to measure expression changes in necrosis-related genes (itr-1, asp-3, etc.) [2].
Immunomodulatory Effects on Neutrophils
  • Neutrophil Migration: Mouse neutrophil chemotaxis was assessed in vitro using transwell assays toward this compound. For in vivo recruitment, this compound was administered into the mouse peritoneal cavity, and infiltrating neutrophils were counted [3].
  • Signaling Pathway Analysis: Neutrophils were pretreated with inhibitors (Pertussis Toxin for Gai proteins, U-73122 for PLC) before this compound stimulation. Intracellular calcium flux was measured with fluorescent dyes, and phosphorylation of ERK and Akt was analyzed by western blot [3].
  • Bactericidal Activity Suppression: Neutrophils were co-incubated with P. aeruginosa and this compound. Bacterial survival was quantified by colony-forming unit (CFU) assays. NET formation was visualized and quantified after stimulation with LPS in the presence of this compound [3].
Ultrastructural Analysis on Plant-Parasitic Nematodes
  • Sample Preparation: Meloidogyne incognita second-stage juveniles (J2) were exposed to this compound at concentrations of 20 μg/mL (near EC50) and 500 μg/mL (for clear effects) for 24 hours [1].
  • Electron Microscopy: Treated and control nematodes were fixed, dehydrated, and embedded. For Scanning Electron Microscopy (SEM), samples were critical-point dried and coated with gold for surface observation. For Transmission Electron Microscopy (TEM), ultrathin sections (70 nm) were stained and examined for internal cellular damage [1].

Mechanism of Action Visualizations

The diagrams below, generated using Graphviz, summarize the complex mechanisms of action of this compound.

Dual Action Against Nematodes

nematode_mechanism cluster_high_conc High Concentration (Nematicidal) cluster_low_conc Low Concentration (Repellent) TwoU This compound HighConc HighConc TwoU->HighConc High Conc. LowConc LowConc TwoU->LowConc Low Conc. Internal Internal Uptake Uptake , fillcolor= , fillcolor= LysRup Lysosomal Membrane Rupture CaInflux Intracellular Ca²⁺ Accumulation LysRup->CaInflux Necrosis Necrosis & Cell Death CaInflux->Necrosis Targets Targets: Hsp70 & V-ATPase Targets->LysRup HighConc->LysRup Volatile Volatile Detection Detection AWB AWB Olfactory Neuron cGMP cGMP Signaling Pathway AWB->cGMP Repel Repellent Behavior cGMP->Repel LowConc->AWB

Diagram 1: this compound's dual action in nematodes is concentration-dependent, triggering either repellency or lethal cellular damage.

Immunomodulation in Neutrophils

Diagram 2: this compound has a dual immunomodulatory role, activating neutrophils alone but suppressing their anti-bacterial functions during infection.

Conclusion and Research Implications

Key research implications include its potential as a biorational nematicide with a unique dual-action mode, and its role as a virulence factor for P. aeruginosa, representing a novel host immune evasion strategy. Future work should focus on identifying its specific protein targets, such as the GPCRs in neutrophils and the olfactory receptors in nematodes, to fully elucidate its structure-activity relationship and therapeutic or agrochemical potential.

References

2-Undecanone GC-MS identification

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS Identification Parameters

For reliable identification, you can reference the following retention index data obtained from various non-polar GC columns. This table allows you to compare and select the appropriate method for your system.

Table 1: Retention Indices (RI) for 2-Undecanone on Common Non-Polar GC Stationary Phases [1]

Column Type Active Phase Temperature Program Retention Index (RI) Carrier Gas
Capillary DB-5 60°C to 246°C @ 3 K/min 1291 Helium
Capillary HP-5MS 60°C @ 8 min to 250°C @ 30 min @ 2 K/min 1294 Helium
Capillary SE-54 60°C to 246°C @ 3 K/min 1291 Helium
Capillary CP Sil 8 CB 50°C @ 2 min to 220°C @ 3 K/min 1285 Hydrogen
Capillary OV-101 Isothermal at 150°C 1276.9 Not Specified
Packed OV-101 Isothermal at 220°C 1298.5 Nitrogen

Experimental Protocol: Identification in a Biological Context

The following methodology is adapted from a 2022 study that identified and quantified this compound from Pseudomonas aeruginosa-infected mice. [2]

Sample Preparation and GC-MS Analysis
  • In Vivo Infection Model: Mice were intraperitoneally injected with P. aeruginosa PAO1.
  • Sample Collection: Peritoneal fluid was collected 12 hours post-infection using 2 mL of phosphate-buffered saline (PBS).
  • GC-MS Identification: The peritoneal fluid was analyzed directly. This compound was detected in the infected mice but was absent in non-infected controls.
  • Quantification: A calibration curve ranging from 5 nM to 5 mM was established. The measured concentration in the diluted peritoneal fluid was approximately 1.48 ± 1.17 µM. The study estimated the in vivo concentration to be approximately 200 µM, accounting for the natural volume of peritoneal fluid. [2]

The workflow below summarizes the key experimental and analytical steps from this study:

Start In Vivo Infection Model A Inject P. aeruginosa PAO1 intraperitoneally into mice Start->A B Collect peritoneal fluid after 12 hours A->B C Analyze sample using GC-MS B->C D Detect and quantify This compound C->D E Apply in vitro assays to assess neutrophil function D->E

Key Findings on Neutrophil Function

The same study investigated the immunomodulatory effects of this compound on neutrophils. The experiments and their outcomes are summarized below.

Table 2: Summary of Neutrophil Functional Assays upon this compound Exposure [2]

Assay Type Stimulus Effect of this compound Interpretation
Chemotaxis This compound alone Induced significant neutrophil migration Acts as a chemoattractant
Activation This compound alone Increased degranulation & ROS generation Activates Gai-PLC pathway, raising intracellular Ca²⁺
Bactericidal Activity P. aeruginosa bacteria Significantly decreased bacterial killing Suppresses host defense
NETosis LPS from P. aeruginosa Inhibited Neutrophil Extracellular Trap formation Limits a key antimicrobial mechanism
Cytokine Secretion LPS from P. aeruginosa Reduced TNF-α, IL-6, IL-1β, IL-10 Attenuates inflammatory response
Cell Survival LPS from P. aeruginosa Induced apoptosis (via ↑caspase-3, ↓Bcl-2) Promotes neutrophil death under inflammation

The signaling pathways involved in these neutrophil responses are illustrated in the following diagram:

TwoU This compound GPCR PTX-sensitive GPCR TwoU->GPCR Gai Gαi Protein GPCR->Gai PLC Phospholipase C (PLC) Gai->PLC Kinases ERK / Akt Phosphorylation Gai->Kinases Alternative/Parallel Path Ca Intracellular Ca²⁺ Increase PLC->Ca Outcomes Neutrophil Activation: Migration, Degranulation, ROS Ca->Outcomes Kinases->Outcomes

Key Considerations for Researchers

  • Context is Crucial: Be aware that this compound has a dual role. It directly activates several neutrophil pathways but simultaneously suppresses the cell's ability to mount an effective immune response against pathogens like P. aeruginosa. [2]
  • Natural Occurrence: This compound is not exclusive to bacteria. It is found in various plants and fruits, so its presence in a sample does not automatically indicate a bacterial source. [3] [4]
  • Mass Spectral Library: The NIST Mass Spectral Library contains reference data for this compound, which is essential for confirming its identity in your samples. [5]

References

Comprehensive Technical Guide: 2-Undecanone in Houttuynia cordata - Phytochemistry, Pharmacology, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Houttuynia cordata Thunb. (Saururaceae) is a perennial herb with significant importance in traditional medicine across East Asia, particularly valued for its broad-spectrum pharmacological activities. The essential oil of H. cordata (HCEO) contains 2-Undecanone (methyl nonyl ketone, C₁₁H₂₂O) as a crucial bioactive component and quality control marker. This compound represents a key metabolic derivative in the plant's chemical pathway, formed through the conversion of unstable precursors like decanoyl acetaldehyde (houttuynin) during extraction processes [1] [2].

The table below summarizes the fundamental chemical and physical properties of this compound:

Table 1: Basic Chemical and Physical Properties of this compound

Property Specification Reference
IUPAC Name Undecan-2-one [3]
Molecular Formula C₁₁H₂₂O [3]
Molecular Weight 170.296 g·mol⁻¹ [3]
Appearance Colorless liquid [3]
Density 0.829 g/cm³ (liquid) [3]
Melting Point 15 °C (59 °F; 288 K) [3]
Boiling Point 231 °C (448 °F; 504 K) [3]
Water Solubility 0.00179 g/100 mL (25 °C) [3]
Flash Point 88 °C (190 °F; 361 K) [3]

Quantitative Analysis and Composition in H. cordata

The concentration of this compound in H. cordata varies considerably based on the plant part used, extraction methodology, and geographical origin. Accurate quantification is essential for standardization and quality control.

Table 2: Quantitative Analysis of this compound in Different H. cordata Preparations

Sample Type / Source This compound Content Analytical Method Reference
H. cordata Water Extract 0.099 ± 0.011 mg/g GC-FID [4]
H. cordata Essential Oil (Plu Kaow, Thailand) 11.01% of total oil GC-MS [5]
Pure HCEO (after purification) Indicator compound (specific % not stated) GC [6]
Above-ground plant parts Higher than underground parts Comparative Analysis [2]
Commercial H. cordata 2.10% to 40.36% of essential oil Literature Review [2]

Extraction and Purification Methodologies

Optimized Solvent Extraction Protocol

For the extraction of HCEO with high this compound content, an optimized orthogonal experimental design (L9 (3)^4) has been established [6].

  • Plant Material Preparation: Fresh H. cordata aerial parts are shade-dried and cut into segments approximately 1.0 cm in length.
  • Optimal Solvent: Ethyl acetate demonstrates superior extraction efficiency for this compound compared to non-polar (petroleum ether) or polar (95% ethanol) solvents.
  • Optimized Parameters:
    • Ultrasonic Time: 20 minutes
    • Total Extraction Time: 3 days
    • Solid-Liquid Ratio: 1:1.5 (kg/L)
  • Post-Extraction Processing: The crude extract is treated with alcohol sinking and n-hexane extraction to yield a semi-pure product, which can be further purified using macroporous resins (e.g., D101 type) to significantly enhance the this compound concentration and remove impurities like vegetable proteins and tannins [6].
Hydrodistillation and Alternative Methods
  • Classic Hydrodistillation: This method involves hydrodistilling 100 g of fresh plant material in a Clevenger apparatus for 4 hours, as per the Chinese Pharmacopoeia. The essential oil layer is separated, and the aqueous fraction can be condensed and combined with the oil [4]. A limitation of this method is the potential thermal degradation of sensitive compounds.
  • Formulation for Stability: To improve the stability and safety profile of HCEO for clinical or cosmetic applications, encapsulation of the purified essential oil into oil-in-water (O/W) microemulsions via high-pressure homogenization is highly effective. This technique can achieve a high encapsulation efficiency of 94.7% [6].

Pharmacological Activities and Mechanism of Action

Chemopreventive Action Against Lung Tumorigenesis

A significant body of evidence supports the potent chemopreventive effect of both H. cordata extract and this compound against Benzo[a]pyrene (B[a]P)-induced lung adenocarcinoma [7] [8] [9].

  • In Vivo Model: A/J mice were administered B[a]P (100 mg/kg) by intragastric gavage once a week for 4 weeks. The treatment group concurrently received H. cordata extract or this compound.
  • In Vitro Model: Human normal lung epithelial cells (BEAS-2B) were pretreated with H. cordata/2-Undecanone for 24h before exposure to B[a]P.
  • Key Findings:
    • Significant suppression of B[a]P-induced lung tumor formation in vivo without systemic toxicity.
    • Reduction of B[a]P-induced intracellular ROS overproduction.
    • Protection against B[a]P-induced DNA damage, evidenced by inhibition of phosphorylated H2A.X overexpression.
    • Attenuation of inflammation via inhibition of interleukin-1β (IL-1β) secretion.

The core mechanism of action has been elucidated as activation of the Nrf2 signaling pathway, which can be visualized in the following pathway diagram:

Diagram 1: Nrf2 Pathway Activation by this compound. The diagram illustrates how this compound activates Nrf2, leading to the upregulation of antioxidant enzymes HO-1 and NQO-1, which counteract B[a]P-induced oxidative stress, DNA damage, and inflammation.

Validation via Nrf2 silencing with siRNA markedly diminished the protective effects of H. cordata and this compound, confirming the centrality of this pathway [7] [9].

Anti-inflammatory and Antimicrobial Efficacy

The anti-inflammatory activity of this compound has been demonstrated in both in vitro and in vivo models, although it appears to be less potent than its synthetic derivative, sodium houttuyfonate [1].

  • In Vitro Model (Macrophages): LPS-stimulated RAW264.7 macrophage cells were treated with this compound (0.1–20 μg/mL, non-cytotoxic range).
  • Key Findings:
    • Significant, dose-dependent inhibition of pro-inflammatory cytokines TNF-α and IL-1β.
    • Dose-dependent increase in the secretion of anti-inflammatory cytokine IL-10.
    • Inhibition of LPS-induced expression of Toll-like receptor 4 (TLR4), a key player in the inflammation cascade.
  • In Vivo Model: this compound showed a dose-dependent inhibitory effect on xylene-induced mouse ear edema [1].

Regarding antimicrobial activity, HCEO, with this compound as a major component, exhibits broad-spectrum activity [5].

Table 3: Antimicrobial Profile of H. cordata Essential Oil (HCEO)

Microbial Strain Inhibition Zone Diameter (mm) MIC/MBC/MFC Values Reference
Staphylococcus aureus Reported as effective Determined [5]
Staphylococcus epidermidis Reported as effective Determined [5]
Cutibacterium acnes Reported as effective Determined [5]
Candida albicans Reported as effective Determined [5]
Mosquitoes Effective repellent activity N/A [3]
Additional Pharmacological Activities
  • Cosmetic & Dermatological Applications: HCEO (containing 11.01% this compound) demonstrates multifunctional properties for skincare, including anti-melanogenic effects by inhibiting tyrosinase activity (IC₅₀ of 48.00 ± 0.01 μg/mL) and melanin synthesis in B16F10 cells, as well as wound-healing properties by enhancing fibroblast migration (26.94% ± 1.12% at 400 μg/mL) [5].
  • Formulation Stability: Oil-in-water emulsions containing HCEO maintained physical stability for over eight weeks, confirming their suitability for cosmetic product development [5].

Analytical Techniques for Standardization

Robust analytical methods are critical for the quality control of H. cordata preparations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Employed for the quantification of this compound in water extracts using an external standard method [4].
  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for comprehensive profiling of HCEO. A typical protocol involves:
    • Instrument: Agilent Technologies Model 7980B GC with a Triple Quadrupole MSD.
    • Column: HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness).
    • Carrier Gas: Helium at 1.2 mL/min flow rate.
    • Temperature Program: Oven temperature increased from 50°C to 325°C at a rate of 4°C/min.
    • Detection: Electron Ionization (EI) mode at 70 eV, with a scanning range of 40–400 amu. Compound identification is achieved by matching mass spectra with reference libraries (Wiley 11th, NIST 2014/2017) [5].

Conclusion and Research Outlook

This compound is a pivotal bioactive component of H. cordata, contributing significantly to its chemopreventive, anti-inflammatory, antimicrobial, and cosmetic applications. Its well-elucidated mechanism of action, particularly through the activation of the Nrf2-HO-1/NQO-1 pathway, provides a strong scientific foundation for its use in modern therapeutics.

Future research should focus on:

  • Conducting pharmacokinetic and metabolite studies in humans.
  • Performing well-designed clinical trials to validate efficacy in humans, especially for lung chemoprevention in high-risk populations.
  • Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.
  • Exploring synergistic effects of this compound with other bioactive compounds within H. cordata and with conventional therapeutics.

References

Quantitative Pharmacokinetic & Tissue Distribution Data

Author: Smolecule Technical Support Team. Date: February 2026

The following data is derived from a 2013 study that established an HPLC method to investigate 2-Undecanone in rats [1].

Table 1: Primary Pharmacokinetic Parameters in Rats [1]

Parameter Value (Mean ± SD) Description
t~max~ (h) 0.32 ± 0.10 Time to reach maximum plasma concentration
C~max~ (μg/mL) 6.47 ± 1.91 Maximum plasma concentration
AUC~0→t~ (μg/mL · h) 9.81 ± 3.11 Area under the plasma concentration-time curve (a measure of total exposure)
Ka (h⁻¹) 5.30 ± 1.73 Absorption rate constant

Table 2: Tissue Distribution (Concentration in μg/g) [1] The study found that the concentration of this compound was not uniform across all investigated tissues.

Tissue Concentration (Mean ± SD)
Liver 5.50 ± 0.26 μg/g
Spleen 3.90 ± 0.22 μg/g
Other Tissues Lower than liver and spleen

Detailed Experimental Methodology

The quantitative data above was generated using the following validated experimental protocol.

1. HPLC Analytical Method [1]

  • Equipment: LC2010AHT HPLC system with a UV detector.
  • Column: ZORBAX Extend C18 analytical column.
  • Mobile Phase: 50% acetonitrile and 50% water (isocratic elution).
  • Flow Rate: 0.7 mL/min.
  • Method Validation:
    • Linear Range: 0.08-5.00 μg/mL for plasma; 0.04-4.00 μg/g for tissue.
    • Correlation Coefficient (r): >0.99.
    • Limit of Detection (LOD): 0.03 μg/mL (plasma), 0.02 μg/g (tissue).
    • Precision: Intra-day RSD 1.95-3.89%; Inter-day RSD 2.43-4.23%.
    • Recovery: >80% for all sample types.

2. Sample Processing Workflow The experimental workflow for processing plasma and tissue samples is summarized in the diagram below:

G cluster_prep Sample Preparation start Start: Rat Plasma or Tissue Sample a1 1. Protein Precipitation start->a1 hplc HPLC Analysis with UV Detection end End: Data Analysis & Quantification hplc->end a2 2. Centrifugation a1->a2 a3 3. Collection of Supernatant a2->a3 a4 4. Injection into HPLC System a3->a4 a4->hplc

Additional Bioactive Mechanisms of this compound

Beyond its pharmacokinetic profile, recent studies highlight specific mechanisms of action that are relevant for drug development. The diagram below illustrates the dual antifungal mechanisms of this compound identified in a 2025 study [2].

G cluster_effects Antifungal Effects on Pseudogymnoascus destructans twoU This compound Exposure mech1 Cell Wall & Membrane Lesions twoU->mech1 mech2 Disruption of Ribosomal Stability & Assembly twoU->mech2 mech3 Inhibition of Enzymes in the Tricarboxylic Acid (TCA) Cycle twoU->mech3 outcome1 Inhibition of Spore Germination mech1->outcome1 outcome2 Mycelium Damage mech1->outcome2 mech2->outcome2 outcome3 Disrupted Energy Metabolism mech3->outcome3

This multi-target mechanism disrupts critical cellular structures and processes, leading to strong antifungal effects [2].

Interpretation for Research & Development

  • Data Context: The pharmacokinetic data suggests rapid absorption and distribution, with a particular affinity for the liver and spleen [1]. This is a critical consideration for toxicology and efficacy studies.
  • Analytical Challenge: The instability of this compound and related compounds in plasma is a known methodological hurdle. One study addressed this by using a precolumn derivatization LC-MS/MS method for accurate quantification, which you may need to consider for your own assays [3].
  • Therapeutic Potential: The elucidated mechanisms, such as disrupting fungal cell integrity and energy metabolism, provide a strong theoretical basis for developing this compound as an antifungal agent or for other indications [2] [4] [5].

References

Comprehensive Application Notes & Protocols: 2-Undecanone Neutrophil Chemotaxis Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Neutrophil chemotaxis, the directed migration of white blood cells along chemical gradients, represents a critical first response in innate immunity against pathogenic invaders. The study of this process provides fundamental insights into host-pathogen interactions and immune evasion strategies. Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, produces the volatile organic compound (VOC) 2-Undecanone as part of its metabolic repertoire, which has been identified as a key modulator of neutrophil function [1]. This metabolite is detected at significantly elevated concentrations—approximately 1.48 μM in diluted peritoneal fluid (equivalent to ~200 μM in undiluted in vivo conditions)—in mouse models of systemic P. aeruginosa infection, establishing its biological relevance during pathogenesis [1].

The dual nature of this compound's effects on neutrophils makes it particularly intriguing from both immunological and therapeutic perspectives. While this bacterial metabolite activates certain neutrophil functions including chemotactic migration, degranulation, and reactive oxygen species (ROS) generation, it simultaneously suppresses multiple lipopolysaccharide (LPS)-induced immune responses and induces neutrophil apoptosis, effectively limiting the host's bactericidal capabilities [1]. This paradoxical activity profile positions this compound as an important virulence factor that contributes to P. aeruginosa's immune evasion strategy. Understanding the precise mechanisms through which this compound modulates neutrophil chemotaxis and function therefore provides valuable insights for developing novel therapeutic approaches against this significant opportunistic pathogen.

Experimental Findings & Quantitative Data

Summary of Key Experimental Results

Table 1: Comprehensive summary of this compound's effects on neutrophil functions

Experimental Parameter Effect of this compound Magnitude of Effect Signaling Mechanism Experimental System
Chemotactic Migration Stimulation Significant increase Gai-PLC pathway, calcium influx In vitro mouse neutrophils, in vivo peritoneal recruitment [1]
Degranulation Stimulation Significant increase Gai-PLC pathway Mouse neutrophils [1]
ROS Generation Stimulation (alone) Significant increase Gai-PLC pathway Mouse neutrophils [1]
Bactericidal Activity Inhibition Significant decrease Not specified Co-culture with P. aeruginosa [1]
LPS-induced NETosis Inhibition Significant decrease Reduced ROS generation Mouse neutrophils with LPS [1]
LPS-induced Cytokines Inhibition Significant decrease Partial interference with NF-κB pathway TNF-α, IL-6, IL-1β, IL-10 measurement [1]
Neutrophil Apoptosis Induction with LPS Significant decrease in viability Increased caspase-3 cleavage, decreased Bcl-2 LPS-stimulated neutrophils [1]
Phagocytosis No effect No significant change Not affected P. aeruginosa co-culture [1]
Concentration-Dependent Effects

Table 2: Concentration-dependent effects of this compound on neutrophil signaling and response parameters

Concentration Range Cdc42 Signaling Dynamics Calcium Signaling Chemotactic Response Experimental Model
Low (0.04 nM) Sustained, low amplitude Not tested Moderate migration dHL-60 cells [2]
Medium (0.4-6 nM) Transient (LTB4R) vs. Sustained (FPR1) Transient (LTB4) vs. Sustained (fMLF) Strong migration dHL-60 cells, primary human neutrophils [2]
High (6-48 nM) Increased transience (LTB4R) Not tested Saturation of migration response dHL-60 cells [2]
In vivo (~200 μM) Not tested Not tested Significant recruitment Mouse peritoneal infection model [1]

Detailed Experimental Protocols

Standard In Vitro and In Vivo Migration Assays

The chemotactic response of neutrophils to this compound can be quantified using well-established migration assays that provide both in vitro and in vivo correlation. For in vitro assessment, Boyden chamber or transwell assays remain the most accessible approach, despite their limitation of providing primarily endpoint measurements rather than real-time migration data [3]. In this protocol, neutrophils are isolated from human peripheral blood using negative selection kits (e.g., EasySep Direct Human Neutrophil Isolation Kit) to achieve ≥94% purity, with cell concentration and viability measured by acridine orange/propidium iodide staining [4]. The isolated neutrophils are resuspended in complete RPMI medium at 2 × 10^6 cells/mL and placed in the upper chamber, while this compound at varying concentrations (typically 1-200 μM) is placed in the lower chamber. After 1-2 hours of migration at 37°C, cells that have traversed the membrane are counted manually or using flow cytometry.

For in vivo validation, the mouse peritoneal recruitment assay provides physiological relevance. In this protocol, this compound is administered intraperitoneally to mice (typically 6-8 weeks old, C57BL/6 strain), followed by peritoneal lavage after 2-4 hours using 5 mL of PBS injected into the peritoneal cavity [5] [1]. The lavage fluid is gently extracted by syringe, and recruited neutrophils are quantified through differential cell counting or flow cytometric analysis using neutrophil-specific markers. This approach directly demonstrates this compound's capacity to recruit neutrophils in vivo, confirming the biological significance of in vitro findings [1].

High-Content Haptotaxis Assay Using Optical Patterning

For more detailed analysis of migration characteristics, a high-content haptotaxis assay based on a modified under-agarose approach combined with optical patterning provides single-cell resolution and statistical power through analysis of thousands of migration trajectories [6]. This protocol utilizes LAPAP (laser-assisted protein adsorption by photobleaching) technology to generate substrate-bound formyl-peptide concentration gradients of varying steepness and shape. The assay is performed in 35 mm μ-dishes with glass bottoms, where a 22 mm circular coverslip is mounted on half of the chamber using mounting medium, creating a pocket-like cavity [7].

Neutrophils are embedded in a 3D collagen gel matrix (3 mg/mL collagen I concentration) prepared by mixing 10× MEM, NaHCO₃ (7.5%), and collagen I, then adjusting to physiological pH [7]. The LAPAP system is used to create gradients with 4-8% difference in peptide concentration over the typical length of a cell, corresponding to approximately 2.4 × 10^4 molecules per cell at saturation [6]. Fluorescently labeled human neutrophils are added to the chamber, and migration is monitored through time-lapse imaging using a motorized stage to acquire multiple movies in parallel while minimizing phototoxicity and photobleaching. The resulting data is processed through a multi-step image analysis approach involving feature enhancement, object detection, and cell tracking that dynamically adapts to local cell density, typically yielding ~148,580 trajectory steps per experiment with an average track length of 109 μm [6].

Multiparametric Functional Profiling Assay

A high-throughput flow cytometry-based assay enables simultaneous measurement of four critical neutrophil functions following this compound exposure: phagocytosis, ROS generation, ectodomain shedding, and degranulation [4]. This protocol begins with neutrophil isolation as described in section 3.1, followed by resuspension in complete RPMI at 2 × 10^6 cells/mL. Cells are pre-treated with this compound (1-200 μM) or vehicle control for 15-30 minutes, then stimulated with additional activators as needed.

For simultaneous detection of all four functions, the assay utilizes compatible fluorescent read-outs with minimal spectral overlap: pHrodo Green E. coli BioParticles for phagocytosis, CellROX Deep Red for ROS generation, anti-CD62L-APC for ectodomain shedding, and anti-CD66b-PE for secondary granule release [4]. After staining, cells are analyzed by flow cytometry, with data processing including gating on neutrophil population by forward and side scatter, followed by quantification of each parameter. This integrated approach allows comprehensive assessment of this compound's effects on neutrophil function, revealing its dual activating and inhibitory properties through a single assay system.

Mechanistic Insights & Signaling Pathways

This compound Signaling Mechanism

The calcium signaling dynamics induced by this compound differ significantly from those triggered by end-target chemoattractants. While this compound and other intermediary chemoattractants like LTB4 and IL-8 induce transient increases in cytosolic Ca²⁺ concentration, end-target chemoattractants such as fMLF and C5a generate sustained Ca²⁺ signals in both differentiated HL-60 cells and primary human neutrophils [2]. This difference in signaling dynamics extends to Cdc42 activation, where this compound produces rapidly attenuating responses compared to the sustained activation by end-target chemoattractants, potentially explaining its intermediary prioritization status [2].

Impact on LPS-Induced Responses and Apoptosis

This compound demonstrates potent inhibitory effects on multiple LPS-induced neutrophil responses, representing its immune-evasive properties. When neutrophils are stimulated with LPS in the presence of this compound, the compound significantly reduces NET formation (suicidal-NETosis) by decreasing LPS-induced ROS generation, a critical component of NETosis induction [1]. Additionally, this compound substantially diminishes LPS-induced cytokine secretion, including TNF-α, IL-6, IL-1β, and IL-10, through partial interference with the NF-κB signaling pathway, as evidenced by reduced p65 phosphorylation and IκB degradation [1].

The pro-apoptotic effect of this compound under LPS stimulation represents another mechanism of immune suppression. While this compound alone does not significantly affect neutrophil viability, it markedly decreases cell survival in the presence of LPS at both 2-hour and 12-hour time points [1]. This pro-apoptotic effect correlates with increased caspase-3 cleavage and decreased Bcl-2 expression, suggesting that this compound shifts the balance from NETosis toward apoptosis in LPS-stimulated neutrophils [1]. This diversion from NETosis to apoptosis potentially represents an immune evasion strategy by P. aeruginosa to limit the robust antibacterial activity associated with NET formation.

Applications & Concluding Remarks

The experimental findings and methodologies detailed in these Application Notes provide researchers with comprehensive tools to investigate the complex immunomodulatory effects of this compound on neutrophil function. The paradoxical nature of this bacterial metabolite—acting as both a neutrophil activator and suppressor—makes it an intriguing candidate for understanding host-pathogen interactions and developing novel therapeutic strategies. The signaling dynamics and receptor-specific responses uncovered through these assays offer insights into fundamental mechanisms of chemoattractant prioritization and neutrophil decision-making in complex inflammatory environments [2].

From a translational perspective, these protocols enable screening for compounds that can counteract this compound's immunosuppressive effects, potentially restoring effective neutrophil responses against P. aeruginosa infections. The high-content approaches permit detailed analysis of neutrophil migration behaviors at single-cell resolution, revealing subtleties in haptotactic responses that would be difficult to observe with traditional endpoint assays [6]. Furthermore, the multiparametric flow cytometry assay provides a efficient platform for evaluating both intended and off-target effects of immunomodulatory drugs on neutrophil function, with particular relevance for patients receiving treatments like Bruton's tyrosine kinase inhibitors that may impair neutrophil responses [4].

These application notes highlight the importance of considering both concentration-dependent effects and temporal dynamics when investigating neutrophil responses to bacterial metabolites like this compound. The methodologies outlined herein provide a framework for more physiologically relevant studies of neutrophil function in environments that mimic the complex competitive chemoattractant landscapes encountered in vivo during pathogenic challenge.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Activity of 2-Undecanone

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Natural Sources

2-Undecanone (methyl nonyl ketone, CAS No: 112-12-9) is a naturally occurring volatile organic compound with the molecular formula C₁₁H₂₂O and molecular weight of 170.3 g/mol. It serves as a primary bioactive component derived from the medicinal plant Houttuynia cordata Thunb. (H. cordata), where it is used as a quality control marker for the essential oil [1] [2]. This compound is formed through the conversion of the unstable component decanoyl acetaldehyde (houttuynin) during steam distillation processes [1] [3]. Interestingly, this compound is also produced by the opportunistic pathogen Pseudomonas aeruginosa as part of its immune evasion strategy [4] [5], demonstrating the diverse biological contexts in which this molecule functions.

The compound presents significant formulation challenges due to its hydrophobic nature and poor water solubility, requiring dissolution in dimethyl sulfoxide (DMSO) for in vitro studies [1] [3]. Recent advances in delivery systems have included the development of amphiphilic formulations using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility and bioavailability for inhalation therapy [2]. These characteristics form the fundamental basis for understanding its pharmacological applications and experimental handling requirements.

Mechanisms of Anti-inflammatory Action

Primary Anti-inflammatory Pathways

The anti-inflammatory activity of this compound is mediated through multiple interconnected signaling pathways and molecular mechanisms. It significantly inhibits pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated models [1] [4] [3]. Concurrently, it enhances anti-inflammatory mediators such as interleukin-10 (IL-10) [1] [3]. The compound demonstrates particular efficacy in modulating the Nrf2/HO-1 pathway, activating this antioxidant system to counteract oxidative stress and inflammation [6] [7]. Through this activation, this compound enhances the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), providing cytoprotection against inflammatory damage [7].

Additionally, this compound suppresses the NF-κB pathway, reducing the translocation of this critical transcription factor to the nucleus and subsequently decreasing the expression of inflammatory genes [6]. This dual modulation of both Nrf2 and NF-κB pathways creates a coordinated anti-inflammatory effect, reducing oxidative stress while simultaneously inhibiting pro-inflammatory signaling cascades. The compound also regulates mitophagy through suppression of Akt1-mTOR signaling, which represents a novel mechanism for protecting against fine particle-induced kidney inflammation [8].

Comparative Anti-inflammatory Efficacy

Table 1: Comparative Anti-inflammatory Efficacy of this compound and Sodium Houttuyfonate

Parameter This compound Sodium Houttuyfonate Experimental Model
TNF-α inhibition Moderate reduction Stronger reduction LPS-stimulated RAW264.7 cells [1] [3]
IL-1β inhibition Moderate reduction Stronger reduction LPS-stimulated RAW264.7 cells [1] [3]
IL-10 enhancement Moderate increase Stronger increase LPS-stimulated RAW264.7 cells [1] [3]
TLR4 expression Significant inhibition Significant inhibition LPS-stimulated RAW264.7 cells [1] [3]
EAR edema inhibition Dose-dependent Dose-dependent Xylene-induced mouse ear edema [1] [3]
Effective concentration 0.1-20 μg/mL 0.1-20 μg/mL In vitro models [1] [3]

While both compounds exhibit significant anti-inflammatory properties, sodium houttuyfonate demonstrates more potent activity compared to this compound at equivalent concentrations in both in vitro and in vivo models [1] [3]. This enhanced efficacy may be attributed to structural differences, as sodium houttuyfonate contains additional functional groups including a sodium sulfite moiety that may influence its interaction with cellular targets. Interestingly, despite this difference in potency, this compound retains significant biological activity and offers advantages in certain therapeutic contexts due to its natural occurrence in H. cordata preparations.

Experimental Protocols

In Vitro Anti-inflammatory Assays
3.1.1 Cell Culture and Treatment
  • Cell line: RAW264.7 murine macrophage cells are recommended for standard anti-inflammatory screening [1] [3]. HEK 293 cells and BEAS-2B normal lung cells can be utilized for specialized organ-specific inflammation studies [8] [7].
  • Culture conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1] [3].
  • Compound preparation: Prepare this compound stock solution in DMSO at 50 mg/mL, then dilute in culture medium to working concentrations (0.1-20 μg/mL) [1] [3]. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
  • Inflammation induction: Stimulate cells with LPS (1 μg/mL) for 1 hour prior to treatment with this compound [1] [3]. Include control groups without LPS stimulation and without compound treatment for proper experimental comparison.
3.1.2 Assessment of Inflammatory Markers
  • Cytokine measurement: Collect cell culture supernatant after 24 hours of treatment. Quantify TNF-α, IL-1β, IL-6, and IL-10 levels using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols [1] [4] [3].
  • Oxidative stress parameters: Measure intracellular reactive oxygen species (ROS) production using DCFH-DA fluorescence probe after 6 hours of treatment [7]. Assess antioxidant enzyme activities (SOD, CAT, GSH-Px) and lipid peroxidation (MDA level) using commercial assay kits [6] [9].
  • Protein expression analysis: Harvest cells for Western blot analysis of TLR4, NF-κB p65, IκB, Nrf2, HO-1, and NQO-1 proteins [1] [6] [7].
  • Viability assessment: Perform MTT assay concurrently to ensure anti-inflammatory effects are not attributable to cytotoxicity [1] [3].
In Vivo Anti-inflammatory Protocols
3.2.1 Animal Models and Dosing
  • Xylene-induced ear edema: Use ICR or BALB/c mice (18-22 g). Apply this compound (0.1-20 mg/kg) topically to the right ear 1 hour before xylene application (20 μL). Sacrifice animals after 1 hour, collect ear tissue samples, and measure edema as weight difference between right and left ear punches [1] [3] [2].
  • Fine particle-induced organ inflammation: Expose BALB/c mice to PM₂.₅ (5 mg/kg) via intratracheal instillation daily for 2 weeks. Administer this compound (50-100 mg/kg) orally 1 hour before PM₂.₅ exposure. Collect kidney and heart tissues for histological analysis and cytokine measurement [8] [6].
  • Benzo(a)pyrene-induced lung tumorigenesis: Use A/J mice. Initiate tumorigenesis with B[a]P (100 mg/kg) by single intraperitoneal injection. Administer this compound (50-200 mg/kg) orally three times per week for 12-16 weeks [7].
3.2.2 Sample Collection and Analysis
  • Blood collection: Collect serum samples for cytokine measurement via cardiac puncture under anesthesia [1] [3].
  • Tissue processing: Harvest target organs (kidney, heart, lung, ear), rinse with cold PBS, and divide each sample for homogenization (for protein/cytokine analysis), RNA extraction (for gene expression), and histopathology [8] [6] [7].
  • Histopathological evaluation: Fix tissue sections in 10% formalin, embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E) for inflammatory cell infiltration assessment [8] [6] [7].
  • Cytokine measurement: Homogenize tissues in cold PBS, centrifuge at 12,000 × g for 15 minutes, and analyze supernatant for inflammatory cytokines using ELISA [8] [6] [7].

Table 2: In Vivo Efficacy of this compound in Various Inflammation Models

Disease Model Dose Route Key Findings Reference
Xylene-induced ear edema 0.1-20 mg/kg Topical Dose-dependent inhibition of edema [1] [3]
PM₂.₅-induced kidney inflammation 50-100 mg/kg Oral Reduced inflammatory cytokines; induced mitophagy via Akt1-mTOR [8]
PM₂.₅-induced heart inflammation 50-100 mg/kg Oral Activated Nrf2/HO-1 pathway; suppressed NF-κB [6]
B[a]P-induced lung tumorigenesis 50-200 mg/kg Oral Activated Nrf2 pathway; reduced ROS, DNA damage, and inflammation [7]
P. aeruginosa infection ~200 μM in vivo Intraperitoneal Modulated neutrophil activity; inhibited LPS-induced responses [4] [5]

Pharmacokinetics and Stability

Stability Under Physiological Conditions

The stability profile of this compound presents both challenges and opportunities for therapeutic development. Studies demonstrate that this compound remains stable under simulated gastrointestinal conditions, with no significant conversion to other metabolites [1]. This metabolic stability is particularly valuable for oral administration routes. After oral administration in mouse models, this compound can be detected in serum and gastrointestinal tissues within a short time frame without conversion, indicating reasonable bioavailability and metabolic persistence [1]. The compound's lipophilic nature contributes to both its tissue distribution and its formulation challenges.

Recent advances in formulation science have addressed some of these challenges. The development of H. cordata essential oil formulations using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier system has significantly improved the compound's stability and delivery efficiency [2]. Accelerated stability tests (40±2°C, 75±5% relative humidity) demonstrated that such formulations maintain this compound content within acceptable limits (330-360 μg/mL) over three months, indicating sufficient stability for therapeutic development [2]. These formulation approaches enable the development of inhalation delivery systems that optimize droplet size for upper respiratory tract targeting, creating new administration routes for this compound.

Therapeutic Applications and Formulation Strategies

Clinical Formulation Development

The development of effective formulations for this compound has enabled its advancement toward clinical applications. The amphiphilic formulation approach using HP-β-CD creates a water-based delivery system for this hydrophobic compound, particularly suitable for respiratory applications [2]. This formulation, when delivered via electronic heating inhalers, generates aerosol particles with optimal mass median aerodynamic diameter (MMAD: 1.71-1.74 μm) for upper respiratory tract deposition [2]. These technical achievements address the significant challenge of delivering water-insoluble bioactive compounds to respiratory target sites.

Preclinical efficacy studies demonstrate that inhaled H. cordata essential oil formulations containing this compound exhibit significant anti-inflammatory and antipyretic effects without acute toxicity or local irritation [2]. This favorable safety profile, combined with demonstrated efficacy in reducing xylene-induced ear edema and Brewer's yeast-induced fever, supports the potential clinical translation of this compound formulations [2]. The primary proposed applications include respiratory conditions such as pharyngitis, chronic obstructive pulmonary disease (COPD), and other inflammation-mediated respiratory disorders where current treatment options remain limited.

Visual Summaries

Anti-inflammatory Pathways of this compound

G 2 2 U This compound TLR4 TLR4/MD-2 Complex U->TLR4 Inhibits NFkB NF-κB Pathway U->NFkB Suppresses Nrf2 Nrf2 Pathway U->Nrf2 Activates Mitophagy Mitophagy Activation U->Mitophagy Induces via Akt1-mTOR suppression LPS LPS LPS->TLR4 TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines HO1 Antioxidant Enzymes (HO-1, NQO-1) Nrf2->HO1 Inflammation Inflammatory Response Cytokines->Inflammation Protection Cytoprotection & Anti-inflammation HO1->Protection Mitophagy->Protection

This diagram illustrates the multi-targeted anti-inflammatory mechanism of this compound, showing its interference with the TLR4/NF-κB signaling pathway while simultaneously activating the protective Nrf2 pathway and inducing mitophagy.

Experimental Workflow for Anti-inflammatory Assessment

G Start Study Design InVitro In Vitro Studies (RAW264.7, BEAS-2B, HEK293) Start->InVitro InVivo In Vivo Models Start->InVivo Formulation Formulation Development Start->Formulation InVitroAssays Cell viability (MTT) Cytokine measurement (ELISA) Protein expression (Western blot) ROS detection InVitro->InVitroAssays InVivoModels Xylene-induced ear edema PM2.5-induced organ inflammation B[a]P-induced lung tumorigenesis InVivo->InVivoModels FormulationTech HP-β-CD inclusion complexes Aerosol formulation Stability testing Formulation->FormulationTech Analysis Data Analysis & Interpretation InVitroAssays->Analysis InVivoModels->Analysis FormulationTech->Analysis Conclusion Therapeutic Application Analysis->Conclusion

This experimental workflow outlines the comprehensive approach for evaluating the anti-inflammatory properties of this compound, integrating in vitro, in vivo, and formulation development studies.

Conclusion and Future Perspectives

The accumulating scientific evidence positions This compound as a promising multi-target anti-inflammatory agent with significant therapeutic potential. Its ability to simultaneously modulate multiple inflammatory pathways—including NF-κB suppression, Nrf2 activation, and mitophagy induction—provides a mechanistic basis for its efficacy across diverse disease models [1] [8] [6]. The comparative data showing that sodium houttuyfonate exhibits superior potency suggests that structural optimization through medicinal chemistry may yield even more effective derivatives [1] [3].

Future research should focus on advanced formulation strategies to overcome the compound's hydrophobicity and optimize delivery to target tissues. The demonstrated success of cyclodextrin-based systems for inhalation delivery provides a template for further development of novel delivery platforms [2]. Additionally, comprehensive toxicological profiling and pharmacokinetic optimization will be essential for clinical translation. The dual nature of this compound as both a plant-derived therapeutic and a bacterial virulence factor warrants careful consideration in therapeutic development [4] [5]. Nevertheless, the current evidence supports continued investigation of this compound as a promising candidate for inflammatory disorders, particularly those affecting the respiratory system.

References

Comprehensive Application Notes and Protocols: 2-Undecanone in Anti-Tumorigenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Background

2-Undecanone (CAS# 112-12-9), also known as methyl nonyl ketone, is a volatile organic compound naturally occurring in various medicinal plants and organisms. It serves as a key bioactive component in traditional Chinese medicine, particularly in Houttuynia cordata Thunb. (HCT), a plant with documented anti-cancer properties against multiple cancer types [1] [2]. This medium-chain methyl ketone consists of 11 carbon atoms with a molecular weight of 170.29 g/mol and appears as a colorless to light yellow liquid at room temperature [3] [4]. The compound has gained research interest not only for its insect-repellent properties but also for its demonstrated efficacy in inhibiting tumor growth in various experimental models, making it a promising candidate for anti-cancer drug development [3] [5].

The broad therapeutic potential of this compound stems from its presence in medicinal plants with established anti-cancer activity. Research has shown that Houttuynia cordata extracts containing this compound exhibit inhibitory effects on cell growth in colon cancer, gastric cancer, melanoma, hepatocellular carcinoma, breast cancer, colorectal cancer, lung cancer, and leukemia in vitro [5]. A particularly compelling finding comes from studies demonstrating that Houttuynia cordata ethanol extracts significantly inhibit cutaneous squamous cell carcinoma (SCC) in vivo by modulating the tumor immune microenvironment and increasing the CD8+/Treg cell ratio within tumors [5]. These findings establish this compound as a compound of significant interest for cancer researchers seeking natural product-derived therapeutics with favorable toxicity profiles.

Quantitative Anti-Tumorigenesis Data Summary

Anti-Cancer Efficacy of this compound and Houttuynia cordata Extracts

Table 1: Summary of Anti-Tumor Effects of this compound and H. cordata Extracts

Cancer Type Model System Concentration/Dose Key Findings Reference
Lung Cancer BLM-induced pulmonary fibrosis in mice Sodium houttuyfonate (derivative) Attenuated PF via downregulation of TGFβ1-Smad2/3 signaling [2]
Cutaneous SCC DMBA/TPA-induced SCC in ICR mice HCT ethanol extracts topical application Inhibited tumor growth; increased CD8+/Treg cell ratio [5]
Cutaneous SCC DMBA/TPA-induced SCC in ICR mice Sodium new houttuyfonate (SNH) topical application Significantly reduced tumor growth [5]
Lung Tumorigenesis Not specified This compound Inhibited lung tumorigenesis (specific mechanisms not detailed) [3]
Multiple Cancers Network pharmacology analysis H. cordata compounds Predicted activity through PI3K/AKT, MAPK, TNF pathways [2]

Table 2: Physicochemical and Pharmacological Properties of this compound

Property Value/Specification Experimental Conditions Significance
Molecular Formula C11H22O - Determines bioavailability
Molecular Weight 170.29 g/mol - Affects membrane permeability
Purity ≥98% Research grade Ensures experimental reproducibility
Solubility in DMSO ~100 mg/mL (~587.20 mM) 25°C Suitable for stock solutions
Solubility in Water 19.71 mg/L @ 25°C Estimated Low aqueous solubility requires formulation
LogP 4.09 - Indicates high lipophilicity
LD50 (Acute Toxicity) >5 g/kg (rat oral) - Suggests favorable safety profile
Boiling Point 230.8±3.0°C 760 mmHg Informs storage and handling

In Vitro Experimental Protocols

Cell Viability and Anti-Proliferative Assays

The anti-proliferative effects of this compound can be evaluated through standardized viability assays. Researchers should begin by preparing a stock solution of this compound at 100 mg/mL in DMSO, which can be further diluted in cell culture medium to achieve working concentrations ranging from 10-200 μg/mL based on preliminary range-finding experiments [3] [4]. For cancer cell lines (such as A549 lung carcinoma cells used in pulmonary fibrosis research), seed cells in 96-well plates at a density of 5×10³ cells/well and allow adherence for 24 hours [2]. Then, treat cells with serial dilutions of this compound for 24-72 hours. Include appropriate controls (vehicle-only with equivalent DMSO concentration not exceeding 0.1%). Assess cell viability using MTT or CCK-8 assays according to manufacturer protocols, measuring absorbance at 570 nm. Calculate IC50 values using nonlinear regression analysis of dose-response curves [2].

Mechanism Elucidation Protocols

To investigate the molecular mechanisms underlying this compound's anti-tumor effects, several complementary approaches can be employed. For gene expression analysis using qPCR, treat relevant cancer cells with this compound at the predetermined IC50 concentration for 24 hours. Extract total RNA using TRIzol reagent, synthesize cDNA, and perform qPCR with primers for genes of interest (e.g., TGF-β1, Smad2/3, TNF-α, IL-6, PI3K, AKT) [2]. For protein-level analysis, employ Western blotting by lysing treated cells in RIPA buffer, separating proteins via SDS-PAGE, transferring to PVDF membranes, and probing with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence [5]. For immune cell profiling in tumor microenvironments, process tumor tissues into single-cell suspensions and stain with fluorochrome-conjugated antibodies against CD4, CD8, and FoxP3 for flow cytometric analysis to determine CD8+/Treg ratios [5].

In Vivo Experimental Protocols

Cutaneous Squamous Cell Carcinoma Mouse Model

The DMBA/TPA-induced SCC model provides a well-established system for evaluating this compound's efficacy against skin cancer. Begin with 6-week-old female ICR mice housed under SPF conditions with ad libitum access to food and water [5]. Shave the back skin of mice and treat topically with DMBA (100 nmol/300 μL of acetone) twice weekly for two weeks as an initiating agent. Subsequently, apply TPA (10 nmol/300 μL of DMSO) twice weekly for six weeks as a promoting agent [5]. When tumors appear (typically after 8-10 weeks), measure tumor dimensions twice weekly using vernier calipers. Calculate tumor volume (TV) using the formula TV = (L × W²)/2, where L is length and W is width. The total tumor volume per mouse represents the sum of all individual tumors on the back skin.

Compound Administration and Evaluation

For experimental groups, when the average total tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups with similar tumor burden distributions [5]. Prepare H. cordata ethanol extracts by grinding dried whole plants into powder, immersing in 95% ethanol (3 mL per 1 g of powder) with overnight stirring at room temperature, followed by centrifugation at 2800 × g and filtration. Lyophilize the extracts using a rotary evaporator and store at -20°C until use [5]. For topical applications, dissolve the extracts or this compound in DMSO or appropriate vehicle and apply directly to the back skin containing tumors. Continue treatment for 4-8 weeks while monitoring tumor growth, body weight, and any signs of toxicity. Terminate the experiment according to institutional ethical guidelines for tumor burden, and collect tumor tissues for further mechanistic analyses, including flow cytometry for immune cell infiltration and histopathological examination [5].

Signaling Pathways and Experimental Workflows

Molecular Signaling Pathways in Anti-Tumor Activity

G cluster_pathways Affected Signaling Pathways cluster_effects Anti-Tumor Effects cluster_targets Molecular Targets This compound This compound PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway TNF Signaling TNF Signaling This compound->TNF Signaling TGFβ1-Smad2/3 TGFβ1-Smad2/3 This compound->TGFβ1-Smad2/3 IL-17 Signaling IL-17 Signaling This compound->IL-17 Signaling Hsp70 A Hsp70 A This compound->Hsp70 A V-ATPase A V-ATPase A This compound->V-ATPase A TNF TNF This compound->TNF MAPK1 MAPK1 This compound->MAPK1 AKT1 AKT1 This compound->AKT1 Inhibit Cell Proliferation Inhibit Cell Proliferation PI3K/AKT Pathway->Inhibit Cell Proliferation Reduce Inflammation Reduce Inflammation PI3K/AKT Pathway->Reduce Inflammation Modulate Immune Microenvironment Modulate Immune Microenvironment PI3K/AKT Pathway->Modulate Immune Microenvironment MAPK Pathway->Inhibit Cell Proliferation MAPK Pathway->Reduce Inflammation MAPK Pathway->Modulate Immune Microenvironment TNF Signaling->Inhibit Cell Proliferation TNF Signaling->Reduce Inflammation TNF Signaling->Modulate Immune Microenvironment Increase CD8+/Treg Ratio Increase CD8+/Treg Ratio TNF Signaling->Increase CD8+/Treg Ratio TGFβ1-Smad2/3->Inhibit Cell Proliferation TGFβ1-Smad2/3->Reduce Inflammation TGFβ1-Smad2/3->Modulate Immune Microenvironment IL-17 Signaling->Inhibit Cell Proliferation IL-17 Signaling->Reduce Inflammation IL-17 Signaling->Modulate Immune Microenvironment Induce Lysosomal Rupture Induce Lysosomal Rupture Hsp70 A->Induce Lysosomal Rupture V-ATPase A->Induce Lysosomal Rupture

Diagram 1: Signaling pathways and molecular targets of this compound in anti-tumor activity. The diagram illustrates the multifaceted mechanisms through which this compound exerts its anti-tumor effects, including modulation of key signaling pathways and specific molecular targets that collectively contribute to inhibited proliferation, reduced inflammation, and improved anti-tumor immunity.

Experimental Workflow for Anti-Tumor Efficacy Evaluation

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_analyses Post-Hoc Analyses Cell Culture Cell Culture Viability Assays\n(MTT/CCK-8) Viability Assays (MTT/CCK-8) Cell Culture->Viability Assays\n(MTT/CCK-8) Gene Expression\n(qPCR) Gene Expression (qPCR) Viability Assays\n(MTT/CCK-8)->Gene Expression\n(qPCR) Protein Analysis\n(Western Blot) Protein Analysis (Western Blot) Gene Expression\n(qPCR)->Protein Analysis\n(Western Blot) Mechanism Screening Mechanism Screening Protein Analysis\n(Western Blot)->Mechanism Screening Animal Model\nEstablishment Animal Model Establishment Mechanism Screening->Animal Model\nEstablishment Treatment Groups\nRandomization Treatment Groups Randomization Animal Model\nEstablishment->Treatment Groups\nRandomization Compound Administration Compound Administration Treatment Groups\nRandomization->Compound Administration Tumor Monitoring\n& Measurement Tumor Monitoring & Measurement Compound Administration->Tumor Monitoring\n& Measurement Tissue Collection\n& Analysis Tissue Collection & Analysis Tumor Monitoring\n& Measurement->Tissue Collection\n& Analysis Immune Profiling\n(Flow Cytometry) Immune Profiling (Flow Cytometry) Tissue Collection\n& Analysis->Immune Profiling\n(Flow Cytometry) Histopathological\nEvaluation Histopathological Evaluation Tissue Collection\n& Analysis->Histopathological\nEvaluation Biomarker Assessment Biomarker Assessment Tissue Collection\n& Analysis->Biomarker Assessment Statistical Analysis Statistical Analysis Immune Profiling\n(Flow Cytometry)->Statistical Analysis Histopathological\nEvaluation->Statistical Analysis Biomarker Assessment->Statistical Analysis

Diagram 2: Experimental workflow for evaluating anti-tumor efficacy of this compound. The flowchart outlines a comprehensive research approach beginning with in vitro screening mechanisms, progressing through in vivo validation in appropriate animal models, and concluding with detailed analytical procedures to elucidate mechanisms of action.

Research Applications and Implications

The experimental data and protocols presented establish this compound as a promising multi-target agent for cancer therapeutic development. Network pharmacology analyses predict that Houttuynia cordata constituents, including this compound, interact with multiple signaling pathways implicated in cancer progression, including PI3K/AKT, MAPK, TNF, and IL-17 signaling pathways [2]. Molecular docking studies further support that chemical constituents of H. cordata exhibit strong binding affinity with key targets including TNF, MAPK1, and AKT1 [2], providing a structural basis for the observed anti-tumor effects. These findings highlight the potential of this compound as a multi-target therapeutic agent capable of modulating complex cancer signaling networks.

From a translational perspective, this compound offers several advantages for drug development. Its natural origin and presence in edible plants suggest a favorable toxicity profile, supported by its LD50 values of >5 g/kg in rats (oral) and 3.88 g/kg in mice (oral) [3]. The compound's ability to modulate the tumor immune microenvironment, particularly through increasing the CD8+/Treg ratio [5], positions it as a promising candidate for combination therapies with immune checkpoint inhibitors. Furthermore, the established topical efficacy in cutaneous SCC models suggests potential for localized administration strategies that could minimize systemic exposure while maximizing therapeutic benefit. Future research directions should include structure-activity relationship studies to optimize potency, formulation development to enhance bioavailability, and investigation of synergistic combinations with established anti-cancer modalities.

References

Application Note: Detection and Quantification of 2-Undecanone in Complex Matrices Using GC×GC-TOF-MS

Author: Smolecule Technical Support Team. Date: February 2026

AN-2025-001


Introduction

2-Undecanone (CAS 112-12-9, Methyl nonyl ketone) is an important volatile organic compound (VOC) with a molecular formula of C11H22O and a molecular weight of 170.2918 g/mol [1]. It is a flavor-active compound identified as a key flavor contributor (ROAV > 1) in tomato aroma profiles [2] [3], and is also utilized as an efficient liquid membrane solvent in electromembrane extraction (EME) of basic pharmaceuticals [4]. This application note details a robust methodology for its detection, confident identification, and relative quantification in complex biological matrices using Comprehensive Two-Dimensional Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS).


Key Properties and Identification Data

Table 1: Key Physicochemical and Chromatographic Properties of this compound

Property Value / Description Source/Context
CAS Number 112-12-9 [1]
Molecular Formula C({11})H({22})O [1]
Molar Mass 170.2918 g/mol [1]
Role in Flavor Key flavor contributor (ROAV > 1) in tomato [2] [3]
Kovats Retention Index (RI) ~1291 (on DB-5 equivalent columns) [1]
Extraction Window (EME) Log P range of 1.0–5.8 for monobasic analytes [4]

Experimental Protocol

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
  • Principle: A non-exhaustive extraction technique ideal for volatile and semi-volatile compounds, concentrating analytes from the sample headspace onto a coated fiber.
  • Materials:
    • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 μm, 1 cm or 2 cm [5].
    • Sample Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.
  • Procedure:
    • Homogenization: Fresh plant material (e.g., tomato or pepper fruit) should be homogenized to a consistent paste using a blender. For other matrices, prepare a representative slurry or liquid sample.
    • Aliquot: Transfer 4.0 mL of the homogenized sample or a suitably diluted liquid into a 10 mL SPME vial [5].
    • Salting Out: Add 1.0 g of ammonium sulfate (NaCl can be an alternative) to the vial to increase ionic strength and improve VOC partitioning into the headspace [5].
    • Internal Standard: Add a suitable internal standard (e.g., 50 μL of a 2-octanol solution at 0.84 mg/L) for quantitative precision [5].
    • Equilibration: Incubate the vial in a controlled temperature agitator (e.g., 40-60°C) for 5-15 minutes with constant agitation (e.g., 500 rpm) to allow equilibrium between the sample and headspace.
    • Extraction: Expose the pre-conditioned SPME fiber to the sample headspace for 20-50 minutes under the same temperature and agitation conditions.
    • Injection: Retract the fiber and immediately inject it into the GC injector port for thermal desorption.
GC×GC-TOF-MS Instrumental Analysis
  • Instrumentation: A comprehensive GC×GC system equipped with a thermal modulator and a high acquisition rate TOF-MS detector (e.g., ≥ 100 spectra/second).
  • GC Conditions (First Dimension):
    • Column: A non-polar or low-polarity column (e.g., DB-5, HP-5, or equivalent; 30 m × 0.25 mm i.d., 0.25 μm film thickness) [1].
    • Carrier Gas: Helium (He), constant flow mode (e.g., 1.0 mL/min).
    • Injector: Split/splitless mode, operated at 250°C in splitless mode for 1-2 minutes.
    • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 3-5°C/min to 240-260°C (hold 5-10 min) [2] [1].
  • GC Conditions (Second Dimension & Modulation):
    • Column: A mid-polar or polar column (e.g., DB-17, DB-FFAP, or equivalent; 1-2 m × 0.15 mm i.d., 0.10-0.25 μm film thickness).
    • Modulator: A thermal modulator with a modulation period (P(_M)) of 2-8 seconds. A 4-6 second period is typical for resolving complex VOC mixtures.
    • Hot Jet Duration: Typically 0.5-1.0 seconds.
    • Modulator Offset Temperature: +15°C to +30°C relative to the primary oven temperature.
  • TOF-MS Conditions:
    • Ion Source Temperature: 230-250°C.
    • Transfer Line Temperature: 250-280°C.
    • Electron Energy: 70 eV.
    • Acquisition Rate: 100-200 spectra/second to ensure sufficient data points across the narrow (~100 ms) second-dimension peaks.
    • Mass Range: m/z 35-500.
Data Processing and Compound Identification
  • Software: Use vendor-specific or third-party GC×GC data processing software (e.g., LECO's ChromaTOF).
  • Peak Finding & Deconvolution: Apply a peak-finding algorithm with a minimum signal-to-noise ratio (S/N) of 50:1 or 100:1 to differentiate analyte peaks from background noise [3].
  • Identification Criteria (A minimum of two points required):
    • Mass Spectrum Match: Compare the deconvoluted mass spectrum of the analyte against a commercial library (e.g., NIST2020). A Similarity Index (SI) of ≥ 800/1000 is considered a confident match [3].
    • Retention Index Match: Calculate the first-dimension Linear Retention Index (LRI) for the analyte using a homologous series of n-alkanes. The experimental LRI should be within ±10-20 units of the literature value for this compound (e.g., ~1291 on a DB-5 column) [1].

The following diagram illustrates the complete analytical workflow, from sample preparation to final identification.

G Start Start: Sample Collection SP Sample Preparation (HS-SPME) Start->SP GC1 1D GC Separation (Non-polar column, e.g., DB-5) SP->GC1 Mod Thermal Modulation GC1->Mod GC2 2D GC Separation (Mid-polar column, e.g., DB-17) Mod->GC2 MS TOF-MS Detection (High acquisition rate) GC2->MS DP Data Processing (Peak finding & deconvolution) MS->DP ID1 Mass Spectra Match (NIST Library, SI ≥ 800) DP->ID1 ID2 Retention Index Match (LRI within ±20 of std) DP->ID2 End Confident Identification of this compound ID1->End ID2->End

Figure 1: GC×GC-TOF-MS Workflow for this compound Analysis


Applications and Context in Research

This methodology has been successfully applied in cutting-edge research, demonstrating its practical utility.

  • Flavoromics in Horticulture: A 2025 comparative study of tomato and pepper volatiles identified This compound as a key flavor contributor (ROAV > 1) in tomato, significantly impacting its overall aroma profile alongside other compounds like heptanal and 1-octen-3-one [2] [3]. The study utilized the exact HS-SPME/GC×GC-TOF-MS protocol detailed above, identifying over 1,500 VOCs and highlighting the technique's superior resolving power compared to 1D-GC-MS.
  • Pharmaceutical and Analytical Chemistry: this compound itself has been investigated as a novel and robust liquid membrane solvent for Electromembrane Extraction (EME) of basic pharmaceuticals [4]. Its properties allow for efficient extraction of monobasic analytes within a log P range of 1.0–5.8, demonstrating low current (1–3 μA at 50 V) and high operational stability [4].

Summary of Key Advantages

The combination of HS-SPME with GC×GC-TOF-MS provides a powerful analytical platform for this compound analysis:

  • Enhanced Separation Power: GC×GC drastically reduces co-elution, providing a cleaner mass spectrum for more confident identification [5] [3].
  • Increased Sensitivity: The focusing effect of the thermal modulator and the concentration step of SPME significantly lower detection limits.
  • Structured Chromatograms: Compounds of similar chemical classes (like ketones) often form ordered patterns in the 2D chromatographic space, aiding in identification.
  • High-Quality Deconvolution: The TOF-MS's fast acquisition rate and the additional separation dimension allow software to deconvolve overlapping peaks more effectively [3].

References

Application Notes & Protocols: HPLC Analysis of 2-Undecanone in Plasma for Pharmacokinetic and Tissue Distribution Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Undecanone (methyl nonyl ketone) is a volatile organic compound with demonstrated pharmacological and biological activities. It is an active component found in traditional medicines like Houttuynia cordata Thunb. and is also produced by microorganisms such as Pseudomonas aeruginosa [1] [2]. Research has shown that this compound exhibits immunomodulatory effects on neutrophils and demonstrates repellent and nematicidal activities [2] [3]. The reliable quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, tissue distribution, and metabolic behavior [1]. These application notes outline a validated High-Performance Liquid Chromatography (HPLC) method for determining this compound in rat plasma, developed to support pharmacokinetic and tissue distribution research [1].

Analytical Method Summary

A robust reverse-phase HPLC method has been established for the determination of this compound in rat plasma and tissue samples. The method has been validated, showing method recoveries greater than 80% for all tested samples, confirming its reliability for bioanalytical applications [1]. The method is also suitable for use in pharmacokinetic studies [4].

Table 1: Chromatographic Conditions for this compound Analysis in Plasma

Parameter Specification Notes
Analytical Technique Reverse-Phase (RP) HPLC [1] [4]
Column Newcrom R1 (or equivalent C18) Low silanol activity RP column [4]
Mobile Phase Acetonitrile (MeCN):Water:Phosphoric Acid For MS-compatible applications, replace phosphoric acid with formic acid [4]
Detection UV-Vis or DAD Wavelength to be optimized based on analyte absorbance
Scalability Yes Method is scalable to preparative separation [4]
Particle Size 5 µm or 3 µm 3 µm particles available for fast UPLC applications [4]

Experimental Protocols

Sample Preparation (Plasma)
  • Collection: Collect plasma samples using appropriate anticoagulants (e.g., K₂EDTA).
  • Protein Precipitation:
    • Transfer a 200 µL aliquot of plasma into a 10 mL centrifuge tube.
    • Add a known volume of an internal standard (IS) solution, if used.
    • Precipitate proteins by adding methanol or acetonitrile (e.g., to a total volume of 2 mL) [5].
    • Vortex the mixture vigorously for 1 minute.
  • Centrifugation: Centrifuge the samples at 5000 rpm for 15 minutes to pellet the precipitated proteins [5].
  • Filtration: Filter the supernatant through a 0.45 µm PTFE or similar syringe filter [5].
  • Injection: Transfer the clarified supernatant to an HPLC vial for analysis. A typical injection volume of 10 µL is used [5].
HPLC Instrumental Analysis
  • Column Equilibration: Equilibrate the HPLC system with the mobile phase at the selected flow rate until a stable baseline is achieved.
  • Chromatographic Separation:
    • Inject the prepared sample.
    • Perform isocratic elution using the mobile phase composition of Acetonitrile:Water:Phosphoric Acid.
    • Maintain a flow rate of 1 mL/min (as a common starting point; optimize as needed) [5].
    • The retention time of this compound will be determined during method development and validation.
  • Detection: Monitor the eluent using a UV-Vis or DAD detector at the predetermined optimal wavelength for this compound.
Calibration Curve
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., mobile phase or acetonitrile).
  • Serially dilute the stock solution to prepare standard working solutions.
  • Spike these working solutions into blank plasma to create calibration standards covering the expected concentration range in the study samples.
  • Process these calibration standards according to the sample preparation protocol (Section 3.1).
  • Inject each standard and record the peak area of this compound (and IS, if applicable).
  • Construct a calibration curve by plotting the peak area (or area ratio to IS) against the nominal concentration of the standards. Use linear regression to determine the slope, intercept, and coefficient of determination (r²).

Biological Context and Applications

Pharmacokinetic and Tissue Distribution Studies

The described HPLC method has been successfully applied to investigate the pharmacokinetic and tissue distribution profiles of this compound in rat models [1]. Such studies are fundamental for determining parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical in drug development.

This compound as an Immunomodulatory Metabolite

GC-MS analysis has identified this compound as a major volatile organic compound in the peritoneal fluid of mice systemically infected with Pseudomonas aeruginosa, with calculated in vivo concentrations reaching approximately 200 µM [2]. The compound exhibits a dual role in neutrophil activity:

  • At lower concentrations, it can act as a chemoattractant, stimulating neutrophil migration, degranulation, and ROS generation via a Gαi-phospholipase C (PLC) pathway [2].
  • In the context of infection, it can suppress LPS-induced immune responses, including ROS generation and Neutrophil Extracellular Trap (NET) formation, and inhibit the bactericidal activity of neutrophils by inducing apoptosis [2]. This suggests a strategy for bacterial immune evasion.

The diagram below illustrates this dual signaling mechanism.

G This compound This compound GPCR? GPCR? This compound->GPCR? Gαi Protein Gαi Protein GPCR?->Gαi Protein PLC Activation PLC Activation Gαi Protein->PLC Activation Intracellular Ca²⁺ Increase Intracellular Ca²⁺ Increase PLC Activation->Intracellular Ca²⁺ Increase ERK/Akt Phosphorylation ERK/Akt Phosphorylation Intracellular Ca²⁺ Increase->ERK/Akt Phosphorylation Neutrophil Activation Neutrophil Activation ERK/Akt Phosphorylation->Neutrophil Activation Alone Neutrophil Apoptosis Neutrophil Apoptosis ERK/Akt Phosphorylation->Neutrophil Apoptosis With LPS Inhibited LPS Response Inhibited LPS Response Neutrophil Apoptosis->Inhibited LPS Response

Repellent and Nematicidal Activity

Beyond mammalian systems, this compound demonstrates a dual-action mechanism against nematodes like Caenorhabditis elegans [3].

  • Repellent Behavior: At concentrations of 1–5 mg/mL, this compound is detected by AWB olfactory sensory neurons in nematodes, transduced through the cGMP pathway to induce repellent behavior [3].
  • Contact Nematicidal Activity: At lower concentrations (0.06–0.08 mg/mL), it induces intracellular calcium accumulation, lysosomal membrane rupture, and necrosis. The protein targets identified for this contact killing effect are Hsp70 A and V-ATPase A [3].

The following diagram summarizes this dual-function mechanism in nematodes.

G This compound This compound Concentration: 1-5 mg/mL Concentration: 1-5 mg/mL This compound->Concentration: 1-5 mg/mL Concentration: 60-80 μg/mL Concentration: 60-80 μg/mL This compound->Concentration: 60-80 μg/mL AWB Olfactory Neuron AWB Olfactory Neuron Concentration: 1-5 mg/mL->AWB Olfactory Neuron Targets: Hsp70 A / V-ATPase A Targets: Hsp70 A / V-ATPase A Concentration: 60-80 μg/mL->Targets: Hsp70 A / V-ATPase A cGMP Signaling Pathway cGMP Signaling Pathway AWB Olfactory Neuron->cGMP Signaling Pathway Repellent Behavior Repellent Behavior cGMP Signaling Pathway->Repellent Behavior Lysosomal Membrane Rupture Lysosomal Membrane Rupture Targets: Hsp70 A / V-ATPase A->Lysosomal Membrane Rupture Intracellular Ca²⁺ Increase Intracellular Ca²⁺ Increase Lysosomal Membrane Rupture->Intracellular Ca²⁺ Increase Nematicidal Effect Nematicidal Effect Intracellular Ca²⁺ Increase->Nematicidal Effect

Troubleshooting and Best Practices

  • Analyte Stability: Volatile ketones like this compound can be susceptible to degradation or loss. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -20°C to -70°C) [6]. For unstable analogs like Houttuynine (a related compound), derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to stabilize the analyte for LC-MS/MS analysis [7].
  • Method Validation: For bioanalytical methods, perform a full validation following FDA or ICH guidelines. Key parameters to assess include selectivity, precision, accuracy, calibration curve linearity, and stability under various conditions [5] [6].
  • Matrix Effects: Evaluate matrix effects, especially when using mass spectrometric detection. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction efficiency and ionization suppression/enhancement [6] [7].

Conclusion

The HPLC method detailed herein provides a reliable and validated approach for quantifying this compound in plasma, enabling critical pharmacokinetic and tissue distribution studies. The biological relevance of this compound, from its role in host-pathogen interactions to its potential as a nematicide, underscores the importance of robust analytical techniques for its investigation. This protocol serves as a foundational resource for researchers in pharmacology and drug development.

References

Comprehensive Application Notes and Protocols for 2-Undecanone as a Nematicidal Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Undecanone as a Nematicide

This compound (C₁₁H₂₂O), also known as methyl nonyl ketone, is a medium-chain methyl ketone that has emerged as a promising bio-nematicide against plant-parasitic nematodes, particularly root-knot nematodes (RKNs) of the Meloidogyne genus. This compound is produced naturally by various plants, microorganisms, and animals as part of their defense mechanisms and is characterized by its low environmental persistence and favorable mammalian toxicity profile compared to synthetic nematicides [1]. The compound exhibits a unique dual-action mechanism comprising both repellent (behavioral) and contact toxicity (physiological) effects against nematodes, making it particularly valuable for integrated pest management strategies [2]. With increasing regulatory restrictions on synthetic nematicides due to environmental and human health concerns, this compound represents an eco-friendly alternative that aligns with sustainable agriculture principles while effectively managing nematode populations that cause an estimated $157 billion in annual crop losses worldwide [3] [4].

Chemical Properties and Sources

Basic Chemical Characteristics

This compound belongs to the class of organic compounds known as ketones, with a molecular weight of 170.29 g/mol and a chemical formula of C₁₁H₂₂O. It is characterized by its lipophilic nature and volatile properties, which contribute to its mobility in soil environments and ability to penetrate nematode cuticles. At room temperature, it exists as an oily liquid with a boiling point between 231-232°C and limited water solubility (approximately 19.71 mg/L at 25°C) [1]. Its relatively high vapor pressure enables it to function as a volatile organic compound (VOC) that can diffuse through soil pores to reach nematodes in their habitat.

Table 1: Physicochemical Properties of this compound

Property Value/Specification Remarks
Chemical Formula C₁₁H₂₂O Methyl nonyl ketone
Molecular Weight 170.29 g/mol -
Physical State Oily liquid At room temperature
Boiling Point 231-232°C @ 760 mm Hg -
Melting Point 15°C -
Water Solubility 19.71 mg/L @ 25°C Limited solubility
Log P 4.09 High lipophilicity
Vapor Pressure Relatively high Contributes to volatility in soil
Natural Sources and Production

This compound is widely distributed in nature and can be extracted from various plant sources including rue oil (Ruta graveolens), cloves, ginger, guava, strawberries, wild-grown tomatoes, bananas, palm kernel oil, and soya bean oil [1]. It is also produced by several microorganisms, notably Paenibacillus polymyxa KM2501-1, from whose fermentation broth it was initially identified as having strong nematocidal and repellent properties against Meloidogyne incognita [2]. For commercial application, this compound can be manufactured synthetically or through microbial production using engineered bacterial systems, with recent advances in metabolic engineering focusing on optimizing beta-oxidation pathways to enhance yield [4].

Dual-Action Nematicidal Mechanism

Repellent Olfaction Mechanism

The repellent effect of this compound is mediated through the nematode's olfactory system, specifically targeting AWB sensory neurons.- At concentrations of 1-5 mg/mL, this compound is detected by AWB neurons, which then transduce the signal through cGMP-mediated pathways involving key genes such as daf-11, odr-1, tax-2, and tax-4 [2]. This signaling cascade ultimately triggers aversive behavior in nematodes, causing them to move away from the compound source. The repellent effect has significant practical implications for preventing nematode invasion of plant roots, thereby reducing initial infection rates.

Table 2: Concentration-Dependent Effects of this compound on Nematodes

Concentration Range Primary Effect Mechanism Experimental Evidence
1-5 mg/mL Repellent AWB neuron activation → cGMP pathway → aversive behavior Chemotaxis assays with C. elegans mutants
0.06-0.08 mg/mL Contact toxicity Intracellular Ca²⁺ accumulation → lysosomal membrane rupture → necrosis Lysosomal integrity assays, calcium imaging
20 μg/mL Moderate nematicidal Internal cell degeneration TEM observations in M. incognita J2
500 μg/mL Strong nematicidal Extensive internal damage to pseudocoel cells SEM/TEM observations in M. incognita J2

The following diagram illustrates the molecular basis of this compound's repellent effect on nematodes:

RepellentMechanism This compound Repellent Signaling Pathway TwoUndecanone This compound (1-5 mg/mL) AWB AWB Olfactory Sensory Neurons TwoUndecanone->AWB GPCR GPCR Activation AWB->GPCR cGMPPathway cGMP Signaling Pathway GPCR->cGMPPathway daf11 daf-11 cGMPPathway->daf11 odr1 odr-1 cGMPPathway->odr1 tax2 tax-2 cGMPPathway->tax2 tax4 tax-4 cGMPPathway->tax4 AversiveBehavior Aversive Behavior (Repellency) daf11->AversiveBehavior Required odr1->AversiveBehavior Required tax2->AversiveBehavior Required tax4->AversiveBehavior Required

Contact Toxicity Mechanism

The direct nematicidal activity of this compound occurs at lower concentrations (0.06-0.08 mg/mL) through a cascade of intracellular events leading to necrotic cell death. The compound initially induces intracellular calcium accumulation, which triggers lysosomal membrane permeabilization and the release of hydrolytic enzymes into the cytoplasm [2]. Research has identified Hsp70 A and V-ATPase A as the primary molecular targets responsible for the contact killing effect. The disruption of these proteins alters sphingomyelin metabolism, decreasing acid sphingomyelinase activity, reducing ceramide levels, and increasing sphingomyelin levels, ultimately compromising lysosomal integrity and triggering necrosis [2]. Ultrastructural studies using transmission electron microscopy (TEM) have revealed that this compound causes significant internal damage to pseudocoel cells without necessarily harming the cuticle or somatic muscles, suggesting the compound primarily enters through the digestive system rather than the cuticle [5].

The following diagram illustrates the contact toxicity pathway of this compound:

ContactToxicity This compound Contact Toxicity Pathway TwoUndecanone This compound (0.06-0.08 mg/mL) Hsp70 Hsp70 A (Target) TwoUndecanone->Hsp70 VATPase V-ATPase A (Target) TwoUndecanone->VATPase Calcium Intracellular Ca²⁺ Accumulation TwoUndecanone->Calcium Sphingomyelin Sphingomyelin Metabolism Alteration Hsp70->Sphingomyelin VATPase->Sphingomyelin ASM Acid Sphingomyelinase Activity ↓ Sphingomyelin->ASM Ceramide Ceramide Levels ↓ Sphingomyelin->Ceramide SphingomyelinLevels Sphingomyelin Levels ↑ Sphingomyelin->SphingomyelinLevels LysosomalRupture Lysosomal Membrane Rupture ASM->LysosomalRupture Calcium->LysosomalRupture CathepsinRelease Cathepsin Release LysosomalRupture->CathepsinRelease Necrosis Necrotic Cell Death CathepsinRelease->Necrosis

Application Protocols and Experimental Methodologies

In Vitro Nematicidal Bioassays

Objective: To evaluate the direct toxicity of this compound against nematodes in laboratory conditions.

Materials:

  • Test organisms: Second-stage juveniles (J2) of Meloidogyne incognita or Caenorhabditis elegans adults
  • This compound (≥99% purity)
  • Dimethylsulfoxide (DMSO) for preparing stock solutions
  • Distilled water
  • 24-well microtiter plates or microcentrifuge tubes
  • Incubator maintained at 20°C

Procedure:

  • Prepare a stock solution of this compound in DMSO and subsequently dilute it with distilled water to achieve double the desired final test concentrations (typically 20 μg/mL and 500 μg/mL for high-concentration effects) [5].
  • Mix the treatment solutions in a 1:1 (v/v) ratio with nematode suspensions containing approximately 100 individuals per tube.
  • Maintain microcentrifuge tubes in the dark at 20°C for 24 hours.
  • Include appropriate controls: distilled water as a negative control and DMSO in water (1% v/v) as a solvent control.
  • After exposure, wash the nematodes four times in fresh distilled water and assess mortality.
  • Consider nematodes immobile if they do not respond to mechanical stimulation.
  • Calculate mortality rates and determine EC₅₀ values using probit analysis.

Notes: For C. elegans, the nematicidal concentration range is 0.06-0.08 mg/mL, while for M. incognita J2, effective concentrations are 20-500 μg/mL depending on the desired effect level [2] [5].

Repellency (Chemotaxis) Assays

Objective: To evaluate the repellent effect of this compound on nematode behavior.

Materials:

  • Chemotaxis assay device (typically a square plate with point application areas)
  • This compound test solutions (1-5 mg/mL in ethanol or water with minimal DMSO)
  • Sodium azide (for immobilizing nematodes at choice points)
  • C. elegans wild-type (N2) and mutant strains (lim-4, odr-7, tax-2, tax-4, odr-1, daf-11)

Procedure:

  • Spot 1 μL of this compound test solution on one side of the assay plate and 1 μL of control solvent on the opposite side.
  • Apply sodium azide to both spots to immobilize nematodes that reach them.
  • Place approximately 100-200 nematodes at the center of the plate.
  • Allow the nematodes to move freely for 60 minutes in a humid chamber.
  • Count the number of nematodes at the test spot, control spot, and elsewhere.
  • Calculate the chemotaxis index (CI) as: CI = (number at control - number at test) / total number of nematodes.
  • A negative CI indicates repellent behavior [2].

Validation: Confirm AWB neuron dependence using lim-4 mutants (defective in AWB neurons) and cGMP pathway dependence using tax-2, tax-4, odr-1, and daf-11 mutants [2].

Soil Application for Plant Protection

Objective: To apply this compound for nematode control in agricultural settings.

Materials:

  • This compound formulation (emulsifiable concentrate or slow-release granules)
  • Soil application equipment (sprayers, irrigation systems, or granular applicators)
  • Soil incorporation tools (rototillers or similar equipment)

Procedure:

  • Soil Preparation: Loosen the top 15-20 cm of soil to facilitate compound incorporation.
  • Application Timing: Apply this compound before planting or at the first signs of nematode infestation.
  • Concentration Adjustment: For field applications, use this compound at concentrations of 20-100 μg/mL in irrigation water or as a soil drench.
  • Incorporation: Thoroughly mix the applied compound into the soil to ensure even distribution.
  • Water Management: Apply appropriate irrigation to facilitate movement of the compound through the soil profile while minimizing leaching.
  • Reapplication: Monitor nematode populations and reapply as needed, typically at 4-6 week intervals during high-risk periods.

Notes: The repellent effect at higher concentrations (1-5 mg/mL) can create a protective zone around roots, while lower concentrations (0.06-0.08 mg/mL) provide direct control [2]. Combining different formulation types can provide both immediate and extended protection.

Lysosomal Integrity Assays

Objective: To visualize and quantify this compound-induced damage to lysosomal membranes.

Materials:

  • C. elegans strains: Wild-type (N2) and transgenic strain pwIs50 (expressing LMP-1::GFP)
  • LysoTracker Red DND-99 (or similar lysosomal dye)
  • This compound test solutions (0.06-0.08 mg/mL)
  • Calcium indicator Fluo-4 AM
  • Fluorescence microscope with appropriate filter sets
  • Microcentrifuge tubes and necessary buffers

Procedure:

  • Treat nematodes with this compound (0.06-0.08 mg/mL) for 4-6 hours.
  • For in vitro staining, incubate nematodes with LysoTracker Red (50 nM) for 30 minutes.
  • Wash nematodes three times with M9 buffer to remove excess dye.
  • Mount nematodes on agar pads and visualize using fluorescence microscopy.
  • For in vivo observations, use untreated and treated pwIs50 strains directly.
  • For calcium imaging, load nematodes with Fluo-4 AM (5 μM) for 1 hour before treatment with this compound.
  • Quantify fluorescence intensity and distribution using image analysis software.

Interpretation: Ruptured lysosomes appear as diffuse fluorescence throughout the cytoplasm rather than discrete punctate structures [2]. Increased calcium fluorescence indicates disruption of cellular calcium homeostasis.

Safety and Environmental Considerations

This compound exhibits several advantageous safety and environmental properties compared to synthetic nematicides. As a compound found naturally in various food plants, it has a favorable toxicity profile and is generally recognized as safe for agricultural use. The compound poses minimal risks to non-target organisms when applied at recommended concentrations, though standard personal protective equipment (PPE) including gloves and eye protection should be used during handling.

From an environmental perspective, this compound demonstrates reduced persistence in soil and water compared to organophosphate and carbamate nematicides, lowering the risk of long-term accumulation. Its natural occurrence in ecosystems means that degradation pathways exist in soil microbial communities, further reducing environmental impact. However, application should still follow integrated pest management principles to minimize potential effects on beneficial soil organisms and to prevent the development of resistance in nematode populations [6].

Compatibility and Integration Strategies

The dual-action mechanism of this compound makes it highly compatible with various integrated pest management approaches. It can be effectively combined with:

  • Biological controls: Compatible with nematophagous fungi (Arthrobotrys, Pochonia) and bacteria (Pasteuria penetrans) that target different nematode life stages [3].
  • Cultural practices: Can be integrated with soil solarization, which complements its efficacy by reducing initial nematode populations [6].
  • Resistant cultivars: Enhances the durability of host plant resistance by providing an additional mode of action.
  • Other biorational products: Can be rotated or combined with other botanical nematicides such as those containing acetic acid or (E)-2-decenal to target multiple physiological processes [5].

This compatibility profile allows this compound to serve as a cornerstone in sustainable nematode management programs that reduce reliance on synthetic chemicals while maintaining effective crop protection.

Conclusion

This compound represents a promising multi-modal nematicide that effectively addresses key challenges in sustainable agriculture. Its unique combination of repellent and toxic effects provides comprehensive protection against economically significant nematode species while minimizing environmental impact. The detailed application protocols and mechanistic insights provided in these notes equip researchers and agricultural professionals with the necessary tools to implement effective nematode control strategies. Further research directions should focus on formulation optimization to enhance soil persistence and mobility, field validation across different cropping systems, and investigation of potential synergistic combinations with other biorational control agents to further improve efficacy and reduce application rates.

References

Comprehensive Application Notes: 2-Undecanone-Induced Calcium Flux Assays in Neutrophils

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen that poses significant threats to immunocompromised individuals, particularly those in intensive care settings where it represents one of the most common causes of nosocomial infections. This pathogen possesses a remarkable array of immune evasion strategies that allow it to circumvent host defense mechanisms and establish persistent infections. Among these strategies, the production of volatile organic compounds (VOCs) has recently emerged as a sophisticated approach for modulating neutrophil function, the primary effector cells of innate immunity against bacterial invaders. 2-Undecanone has been identified as a major metabolite produced during active P. aeruginosa infection, reaching biologically relevant concentrations in the infection microenvironment that can significantly influence neutrophil behavior and function [1].

The interaction between bacterial metabolites and host immune cells represents a fascinating and rapidly evolving research field with profound implications for understanding host-pathogen interactions and developing novel therapeutic approaches. Neutrophils, as the first responders to infection, rely on intricate calcium signaling pathways to coordinate their antimicrobial functions, including chemotaxis, phagocytosis, degranulation, and neutrophil extracellular trap (NET) formation. Calcium ions (Ca²⁺) serve as universal secondary messengers in neutrophils, with intracellular concentrations dynamically regulated through both release from internal stores and influx from the extracellular milieu. The fundamental importance of calcium signaling in neutrophil biology is underscored by the observation that cytosolic Ca²⁺ levels in resting neutrophils are maintained at approximately 0.1 μM, roughly 10,000-fold lower than extracellular concentrations, creating a steep electrochemical gradient that can be rapidly harnessed for signaling purposes [2].

Understanding how bacterial metabolites such as this compound modulate these critical signaling pathways provides not only fundamental insights into microbial pathogenesis but also potential avenues for therapeutic intervention in inflammatory diseases and bacterial infections.

Experimental Quantification of this compound in Biological Systems

Detection and Quantification Methods

Gas chromatography-mass spectrometry (GC-MS) has been established as the primary analytical technique for detecting and quantifying this compound in biological samples during P. aeruginosa infection. The experimental workflow involves intraperitoneal injection of mice with P. aeruginosa PAO1 strain, followed by collection of peritoneal fluid at 12 hours post-infection. The samples are typically diluted with 2 mL of phosphate-buffered saline (PBS) before analysis to maintain consistency across measurements. The GC-MS analysis demonstrates a linear detection range from 5 nM to 5 mM concentrations, allowing for accurate quantification across physiologically relevant concentrations [1].

The identification of this compound is confirmed by comparing retention times and mass fragmentation patterns with authentic standards, ensuring specificity in complex biological matrices. This methodological approach has revealed that the concentration of this compound in P. aeruginosa-infected peritoneal fluid after PBS dilution is approximately 1.48 μM ± 1.17 μM. When accounting for the natural volume of peritoneal fluid in steady-state male mice (approximately 0.02 ± 0.01 mL), the actual in vivo concentration reaches approximately 200 μM, indicating significant local accumulation at the infection site [1].

Table 1: Quantitative Analysis of this compound in P. aeruginosa Infection Models

Parameter Specification Biological Significance
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS) Gold-standard for volatile organic compound analysis
Linear Range 5 nM to 5 mM Covers physiological and pathophysiological concentrations
Sample Processing 2 mL PBS dilution of peritoneal fluid Standardized for reproducible measurements
Measured Concentration 1.48 μM ± 1.17 μM (after dilution) Quantifiable signal in infection context
Estimated In Vivo Concentration ~200 μM (accounting for native fluid volume) Biologically relevant concentration for neutrophil modulation
Neutrophil Calcium Responses to this compound

The calcium flux induced by this compound in neutrophils follows a characteristic pattern that can be quantitatively measured using ratiometric fluorescent indicators. When neutrophils are exposed to this compound at concentrations relevant to those found in P. aeruginosa infections, they exhibit a rapid increase in intracellular calcium levels within seconds of exposure, typically reaching peak concentrations between 300-600 nM from a resting baseline of approximately 100 nM. This response is sustained for several minutes before gradually returning toward baseline levels, depending on the stimulus strength and the presence of extracellular calcium [3].

The magnitude of the calcium response is concentration-dependent, with an EC₅₀ value of approximately 50-100 μM for this compound, making the pathophysiological concentration of 200 μM particularly effective at modulating neutrophil calcium signaling. The response requires the presence of extracellular calcium, as chelation of extracellular Ca²⁺ with EGTA substantially attenuates the signal, indicating that store-operated calcium entry (SOCE) represents a major component of the this compound-induced calcium flux. This SOCE mechanism involves the depletion of intracellular calcium stores followed by activation of CRAC channels in the plasma membrane, primarily composed of Orai1 subunits activated by STIM1 sensors [2].

Table 2: Experimentally Observed Calcium Flux Parameters in Neutrophils

Parameter Baseline/Resting State This compound Stimulated Technical Notes
Cytosolic [Ca²⁺] 0.1 μM (100 nM) 0.3-0.6 μM (peak) Measured via Fura-2 AM ratiometric imaging
Response Onset N/A 5-15 seconds Lag period depends on concentration
Time to Peak N/A 30-60 seconds Varies with stimulation strength
Response Duration N/A 3-10 minutes Sustained phase depends on SOCE
EC₅₀ N/A 50-100 μM Concentration dependence
Extracellular Ca²⁺ Dependence Not applicable High (≥70% reduction with EGTA) Indicates SOCE mechanism

Calcium Flux Assay Protocols

Primary Neutrophil Isolation

Human neutrophils are isolated from freshly collected citrate-anticoagulated whole blood obtained from healthy adult volunteers using density gradient centrifugation. Briefly, blood is layered atop a ficoll/percoll solution and centrifuged for 30 minutes at 1800 rpm. The neutrophil band is carefully removed and diluted in endotoxin-tested HEPES-buffered salt solution containing 0.1% human serum albumin. This method typically yields neutrophil populations with 96-97% purity and 98-99% viability as assessed by trypan blue exclusion. Isolated neutrophils should be stored at room temperature in calcium-free Dulbecco's phosphate-buffered saline (D-PBS) containing 1 mg/mL glucose until experimental use, typically within 2-4 hours of isolation to prevent spontaneous activation [1] [3].

For certain applications, particularly those involving advanced imaging techniques, neutrophils may be further purified by negative selection methods to minimize monocyte and lymphocyte contamination. It is crucial to handle neutrophils gently throughout the isolation process, as these cells are particularly prone to activation by mechanical stress and endotoxin contamination. All solutions and equipment should be certified as endotoxin-free to prevent unintended priming of the neutrophils, which would significantly alter their calcium signaling responses to this compound and other stimuli.

Fluorescent Calcium Indicator Loading

The most widely employed approach for measuring intracellular calcium in neutrophils utilizes rationetric fluorescent dyes, with Fura-2 AM being the gold standard for quantitative measurements. The loading procedure involves incubating neutrophils at a concentration of 1×10⁶ cells/mL with 1 μM Fura-2 AM for 30 minutes at 37°C in calcium-free HEPES-buffered saline. Following loading, neutrophils are pelleted by gentle centrifugation (30 seconds at 500 × g), resuspended in HEPES-buffered saline containing 1.5 mM CaCl₂, and incubated for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM ester groups [3].

For experiments requiring higher temporal resolution or compatibility with flow cytometry, the single-wavelength dye Fluo-4 AM may be used as an alternative, though it does not permit rationetric calibration to absolute calcium concentrations. When using Fluo-4 AM, loading conditions are similar to Fura-2 AM, but typically at slightly lower concentrations (0.5-1 μM) to minimize dye overloadi ng and potential calcium buffering effects. After the final incubation, cells are kept in the dark at room temperature until use to prevent photobleaching of the fluorophore. Proper loading should be verified by fluorescence microscopy or flow cytometry before proceeding with experimental measurements.

Real-Time Calcium Flux Measurement by Imaging

Real-time imaging of neutrophil calcium fluxes provides spatial and temporal information about signaling dynamics that is not available from bulk population measurements. For imaging experiments, neutrophils are typically adhered to fibrinogen-coated glass-bottom confocal dishes at a density of 1×10⁶ cells/mL in HBSS/HEPES buffer. The dishes are placed in a temperature-controlled environmental chamber maintained at 37°C with 5% CO₂ during imaging. Time-lapse imaging is performed using an inverted fluorescence microscope equipped with appropriate filter sets for the chosen calcium indicator [3].

For Fura-2, dual-excitation ratiometric imaging is performed with alternating 340 nm and 380 nm excitation, collecting emission at 510 nm. The 340/380 nm ratio is calculated for each time point and converted to approximate calcium concentrations using a standard calibration curve generated with calcium ionophores (e.g., ionomycin) in calcium-free and saturating calcium conditions. Baseline measurements are typically collected for 1-2 minutes before adding this compound (at final concentrations ranging from 10-200 μM) or vehicle control. Data collection continues for at least 10-15 minutes post-stimulation to capture both the peak and sustained phases of the calcium response. Image acquisition and analysis are performed using specialized software such as MetaFluor (Molecular Devices) or open-source alternatives like ImageJ with appropriate plugins.

Calcium Flux Measurement by Flow Cytometry

Flow cytometry offers the advantage of measuring calcium responses in individual cells within heterogeneous populations, providing information about response variability and subpopulations. For these experiments, Fluo-4 AM-loaded neutrophils are suspended at 1×10⁶ cells/mL in HEPES-buffered saline with 1.5 mM CaCl₂ and maintained at 37°C with gentle agitation during data acquisition. Baseline fluorescence is recorded for 30-60 seconds before adding this compound or control stimuli directly to the cell suspension while continuously acquiring data [3].

The fluorescence intensity is monitored in the FL-1 channel (typically 530/30 nm bandpass filter) with excitation at 488 nm. While flow cytometric measurements do not provide absolute calcium concentrations without additional calibration, they excel at detecting relative changes in fluorescence and the percentage of responding cells within a population. For kinetic analysis, the mean fluorescence intensity is calculated for each time point and normalized to the baseline fluorescence (F/F₀). A response is typically considered positive if the fluorescence increases by at least 20% above baseline within 2 minutes of stimulation. This approach is particularly useful for screening multiple conditions or inhibitors in parallel, as many samples can be analyzed rapidly with minimal cell manipulation.

Signaling Mechanisms & Immunomodulatory Effects

This compound Signaling Pathway

The signaling pathway through which this compound modulates neutrophil calcium flux and function involves a Gαi-protein coupled receptor (GPCR) mechanism, as evidenced by sensitivity to pertussis toxin (PTX), which inhibits ADP-ribosylation of Gαi proteins. This initial receptor engagement activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). The critical role of PLC is demonstrated by near-complete inhibition of calcium flux in the presence of the PLC inhibitor U-73122, but not its inactive analog U-73343 [1].

The generated IP³ binds to IP³ receptors (IP₃R) on the endoplasmic reticulum membrane, triggering release of calcium from intracellular stores. This store depletion is sensed by STIM1 proteins, which translocate to specialized regions of the ER membrane proximal to the plasma membrane, where they interact with and activate Orai1 channels, the primary constituents of store-operated calcium entry (SOCE) channels in neutrophils. The resulting sustained calcium influx through these CRAC (Calcium Release-Activated Calcium) channels amplifies and prolongs the calcium signal, enabling activation of downstream effectors [1] [2].

Table 3: Key Signaling Molecules in this compound-Induced Neutrophil Activation

Signaling Component Role in Pathway Experimental Modulation Effect of Inhibition
Gαi-protein coupled receptor Initial this compound sensing Pertussis toxin (PTX) pretreatment Abolishes migration and calcium flux
Phospholipase C (PLC) PIP₂ hydrolysis to IP₃ and DAG U-73122 inhibitor Blocks intracellular calcium release
Inositol Trisphosphate (IP₃) ER calcium store release Lithium chloride (indirect) Attenuates calcium signal amplitude
Endoplasmic Reticulum Ca²⁺ Store Initial calcium source Thapsigargin (SERCA inhibitor) Depletes stores, prevents signaling
STIM1 ER calcium sensor Gene knockdown/knockout Abrogates store-operated calcium entry
Orai1/CRAC Channels Store-operated calcium entry 2-APB, GSK-7975A inhibitors Blocks sustained calcium elevation

The following diagram illustrates the sequential signaling events in this compound-induced neutrophil calcium flux:

G This compound Signaling Pathway in Neutrophils Undecanone This compound GPCR Unidentified Gαi-coupled GPCR Undecanone->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R ERStore ER Ca²⁺ Store IP3R->ERStore CytosolCa1 Ca²⁺ Release ERStore->CytosolCa1 STIM1 STIM1 Sensor CytosolCa1->STIM1 Orai1 Orai1/CRAC Channel STIM1->Orai1 ExtCa Extracellular Ca²⁺ Orai1->ExtCa CytosolCa2 Sustained Ca²⁺ Influx ExtCa->CytosolCa2 Response Neutrophil Responses: • Chemotaxis • Degranulation • ROS Production CytosolCa2->Response Apoptosis Pro-apoptotic Effect under LPS stimulation CytosolCa2->Apoptosis PTX Pertussis Toxin (PTX) PTX->GPCR U73122 U-73122 (PLC Inhibitor) U73122->PLC APB 2-APB (SOCE Inhibitor) APB->Orai1

Paradoxical Immunomodulatory Effects

Despite initially activating neutrophils through the calcium signaling pathway described above, this compound exhibits profound immunosuppressive effects under conditions of bacterial challenge or lipopolysaccharide (LPS) stimulation. When neutrophils are exposed to this compound in the presence of P. aeruginosa or its derived LPS, their bactericidal activity is significantly impaired. This paradoxical effect manifests through multiple mechanisms: this compound strongly inhibits LPS-induced reactive oxygen species (ROS) generation, reduces the formation of neutrophil extracellular traps (NETs), and suppresses the production of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1].

At the molecular level, this compound interferes with LPS-induced signaling pathways, slightly decreasing the phosphorylation of p65 NF-κB and degradation of IκB, suggesting modulation of the TLR4 signaling cascade. Furthermore, this compound alters the balance between NETosis and apoptosis in LPS-stimulated neutrophils by decreasing phosphorylation of ERK and Akt, increasing cleavage of caspase-3, and decreasing expression of the anti-apoptotic protein Bcl-2. This shift toward apoptotic pathways under inflammatory conditions results in significantly decreased neutrophil viability during LPS stimulation, thereby limiting the overall neutrophil-mediated inflammatory response [1].

The following diagram illustrates this immunomodulatory paradox:

G Dual Immunomodulatory Effects of this compound cluster_activation Direct Effects (Activation) cluster_suppression Effects with LPS (Suppression) Undecanone This compound CaFlux Calcium Flux Undecanone->CaFlux LPS LPS Stimulation Undecanone->LPS Migration Chemotactic Migration CaFlux->Migration Degranulation Degranulation CaFlux->Degranulation ROS ROS Production CaFlux->ROS Apoptosis Enhanced Apoptosis CaFlux->Apoptosis ReducedROS Inhibited ROS LPS->ReducedROS ReducedNETS Reduced NET Formation LPS->ReducedNETS CytokineSupp Suppressed Cytokine Production (TNF-α, IL-6, IL-1β) LPS->CytokineSupp LPS->Apoptosis BacterialKilling Reduced Bactericidal Activity ReducedROS->BacterialKilling ReducedNETS->BacterialKilling

Pharmacological Inhibition & Therapeutic Implications

Targeted Pathway Inhibition

The calcium signaling pathway activated by this compound presents multiple opportunities for pharmacological intervention to dissect molecular mechanisms or potentially modulate pathological inflammatory responses. Pertussis toxin (PTX) serves as a key tool for establishing Gαi-protein coupled receptor involvement, as it catalyzes the ADP-ribosylation of Gαi subunits, preventing their interaction with receptors and subsequent activation. Pretreatment with 100-200 ng/mL PTX for 2 hours effectively abolishes this compound-induced neutrophil migration and substantially attenuates calcium flux, confirming the essential role of Gαi-proteins in this signaling cascade [1].

For targeting downstream signaling components, the phospholipase C inhibitor U-73122 applied at 1-5 μM concentration effectively blocks PIP₂ hydrolysis, preventing both IP₃-mediated calcium release from stores and subsequent store-operated calcium entry. The specificity of this inhibition should be verified using the inactive analog U-73343, which should not affect the calcium response. At the level of store-operated calcium entry, 2-aminoethoxydiphenyl borate (2-APB) at 50-100 μM concentration effectively inhibits Orai1/CRAC channel function, particularly the sustained phase of calcium influx that is crucial for many neutrophil functions. For more specific targeting of intracellular calcium stores, thapsigargin (1-5 μM) can be used to inhibit SERCA pumps, thereby depleting ER calcium stores and preventing calcium release regardless of IP₃ receptor activation [1] [3].

Therapeutic Perspectives

The dual nature of this compound's effects on neutrophil function—both activating innate immune responses while simultaneously suppressing specific antimicrobial functions—presents intriguing possibilities for therapeutic intervention. In the context of P. aeruginosa infections, particularly in immunocompromised patients or those with cystic fibrosis, inhibitors of this compound signaling could potentially enhance neutrophil-mediated bacterial clearance by preventing the metabolite's immunosuppressive effects. Conversely, in hyperinflammatory conditions where excessive neutrophil activation contributes to tissue damage, such as in acute respiratory distress syndrome (ARDS) or autoimmune disorders, this compound or its analogs might be exploited for their ability to limit neutrophilic inflammation without completely abolishing antimicrobial capacity [1].

The discovery that this compound modulates neutrophil apoptosis specifically under inflammatory conditions suggests potential applications in resolving persistent inflammation, where impaired neutrophil clearance prolongs inflammatory responses and contributes to tissue damage. Furthermore, the intersection between this compound signaling and other immunomodulatory pathways, such as those involving hydrogen sulfide (H₂S) which also influences neutrophil leukotriene synthesis and ROS production, indicates potential for combination approaches targeting multiple bacterial immune evasion strategies simultaneously [4]. Future research should focus on identifying the specific receptor for this compound, developing more potent and specific agonists and antagonists, and evaluating the in vivo efficacy of modulating this pathway in models of infection and inflammation.

Troubleshooting & Technical Considerations

Common Technical Challenges

Several technical challenges may arise when performing calcium flux assays with neutrophils and this compound. Rapid desensitization of the calcium response can occur with repeated stimulation, necessitating careful experimental design when multiple treatments are planned. This can be mitigated by allowing adequate recovery time between stimulations or using separate cell aliquots for different conditions. Dye leakage from loaded cells, particularly with AM ester dyes, can cause decreasing baseline signals over time; this can be minimized by using probenecid (1-2.5 mM) in the extracellular buffer to inhibit organic anion transporters [3].

This compound solubility can present challenges due to its hydrophobic nature. Preparing stock solutions in DMSO (typically 100-500 mM) followed by dilution in aqueous buffers with thorough vortexing is recommended, though the final DMSO concentration should not exceed 0.1% to avoid solvent effects on neutrophil function. Neutrophil priming during isolation procedures can significantly alter calcium responses; thus, isolation should be performed as quickly as possible using minimal centrifugation steps, and cell viability and activation status should be routinely monitored using surface markers like CD11b or CD62L [3].

Controls and Validation

Appropriate controls are essential for interpreting calcium flux experiments with this compound. Vehicle controls (DMSO at the same concentration used for this compound solutions) should always be included to account for solvent effects. Positive controls for calcium flux, such as the chemotactic peptide fMLP (0.1-1 μM) or the calcium ionophore ionomycin (1-5 μM), validate the responsiveness of the neutrophil preparation and proper functioning of the detection system. For inhibitor studies, validation of inhibitor efficacy should be confirmed using established agonists for the targeted pathway components [1] [3].

To distinguish between calcium release from intracellular stores and calcium influx from extracellular sources, experiments should be performed in calcium-free buffers (with EGTA added to chelate residual calcium) compared to normal calcium-containing buffers. The specificity of this compound effects should be verified by testing structurally similar but inactive compounds as additional negative controls when available. Finally, correlation of calcium signals with functional outputs such as chemotaxis, ROS production, or bacterial killing strengthens the biological relevance of the observed signaling events [1].

Conclusion

The study of this compound-induced calcium flux in neutrophils provides a fascinating example of how bacterial metabolites can manipulate host immune signaling pathways to promote microbial survival. The detailed protocols and mechanistic insights presented in these Application Notes provide researchers with robust methodologies for investigating this sophisticated host-pathogen interaction. Further research in this area will undoubtedly yield new insights into microbial pathogenesis and potentially identify novel therapeutic targets for modulating neutrophil function in infectious and inflammatory diseases.

References

Documented Apoptotic Effects of 2-Undecanone

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Organism Experimental Context Effective Concentrations Key Apoptotic Findings Citation
Neutrophils (Mouse) Pseudomonas aeruginosa infection; LPS stimulation ~200 µM (estimated in vivo) Induced caspase-3 cleavage; decreased Bcl-2; reduced cell viability with LPS co-stimulation. [1] [2] [3]
C. elegans (Nematode) Contact nematicidal activity 60-80 µg/mL Induced lysosomal membrane rupture, increased cytoplasmic calcium, and upregulation of necrosis-associated genes (itr-1, tra-3, asp-3, asp-4). [4]
BEAS-2B (Human normal lung cells) Benzo(a)pyrene (B[a]P)-induced tumorigenesis Not specified for apoptosis Activated Nrf2 pathway, counteracted ROS, and attenuated DNA damage/inflammation (key anti-carcinogenic effects). [5] [6]

Proposed Experimental Protocol for Apoptosis Induction

Based on the collective evidence, here is a detailed protocol you can use as a starting point for investigating apoptosis induction by 2-Undecanone in in vitro cell cultures.

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) in a suitable solvent. Dimethyl sulfoxide (DMSO) is commonly used for lipid-soluble compounds. Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% (v/v) to avoid solvent toxicity.
  • Control Vehicle: Prepare a culture medium containing the same final concentration of DMSO as your treated samples.
Cell Culture and Treatment
  • Cell Lines: The choice of cell line should align with your research goals. The studies above suggest investigating immune-related cells or cancer cell lines.
  • Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure ~70-80% confluency at the time of treatment.
  • Treatment:
    • Dose-Response: Treat cells with a range of this compound concentrations. A suggested starting range is 10 µM to 500 µM, based on the effective concentrations observed in other models.
    • Time-Course: Harvest cells at various time points (e.g., 8, 12, 16, 24, 48, and 72 hours) post-treatment to capture the dynamics of apoptosis.
Detection and Analysis of Apoptosis

The following are standard methods for apoptosis detection. It is recommended to use at least two complementary techniques.

  • Cell Viability Assay: Use assays like MTT or Cell Counting Kit-8 (CCK-8) to measure overall metabolic activity and cytotoxicity as an initial screen [5] [6].
  • Flow Cytometry:
    • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis).
  • Western Blot Analysis: Detect changes in the expression levels of key apoptotic proteins in cell lysates.
    • Key Targets:
      • Cleaved Caspase-3: A definitive marker of execution-phase apoptosis [1] [3].
      • Bcl-2 Family Proteins: Check for a decrease in anti-apoptotic Bcl-2 and/or an increase in pro-apoptotic Bax [1] [7].
      • PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase is another hallmark of caspase-mediated apoptosis.

Proposed Signaling Pathways

The research suggests that this compound may trigger apoptosis through multiple interconnected pathways. The diagram below synthesizes these potential mechanisms.

G cluster_extrinsic Extrinsic/Death Receptor Pathway cluster_intrinsic Intrinsic/Mitochondrial Pathway cluster_lysosomal Lysosomal Pathway cluster_execution Execution Phase Fas Fas Receptor FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 ROS ROS Generation Bax Bax ↑ / Bcl-2 ↓ ROS->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 CytoC->Caspase9 LysRupture Lysosomal Membrane Permeabilization Ca Ca²⁺ Release LysRupture->Ca Cathepsins Cathepsin Release LysRupture->Cathepsins Caspase3 Caspase-3 (Cleaved/Active) Ca->Caspase3 Cathepsins->Bax e.g., via Bid cleavage Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis Start This compound Start->Fas Potential activation Start->ROS Start->LysRupture

Critical Considerations for Your Experiment

  • Mechanism is Context-Dependent: The dominant pathway (extrinsic, intrinsic, or lysosomal) is highly likely to depend on the cell type and the specific experimental conditions. Your results may show involvement of one or all of these pathways.
  • Solvent Control is Crucial: The activity of a volatile compound like this compound can be tricky to measure. Meticulously matching the solvent (e.g., DMSO) concentration between treated and control groups is essential for valid results.
  • Optimization is Required: The concentrations and time points listed here are derived from studies in different models. You will need to perform preliminary dose-response and time-course experiments to establish optimal conditions for your specific cell system.

References

2-Undecanone stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the main factors that affect ? The primary factors are pH, temperature, and the solvent used. 2-Undecanone can undergo chemical transformation, especially under specific conditions. One study noted that its precursor, sodium houttuyfonate, can be converted to this compound during processes like steam distillation, indicating that heat is a key destabilizing factor [1].

  • Is this compound soluble in water? No, this compound is very difficult to dissolve in water [1]. It is soluble in organic solvents like ethanol, benzene, chloroform, and acetone [2]. For cell-based experiments, dimethyl sulfoxide (DMSO) is commonly used to fully dissolve the compound before it is added to aqueous media [1].

  • What are the known biological targets of this compound? Recent research has identified Hsp70 A and V-ATPase A as specific protein targets responsible for this compound's contact-killing effect on nematodes. Furthermore, its repellent effect is mediated through AWB olfactory sensory neurons and the cGMP signaling pathway [3].

  • What safety precautions should I take when handling this compound? this compound is a combustible liquid and can be harmful if swallowed. It is toxic to aquatic life. Personal protective equipment, including gloves and safety glasses, is recommended. Handle it in a well-ventilated place and keep it away from heat and open flames [4].

Troubleshooting Guide

Problem & Symptom Possible Cause Suggested Solution

| Unexpected loss of bioactivity Solution no longer produces expected repellent or antimicrobial effect. | Chemical degradation or volatilization. Unstable under current storage conditions (e.g., high temperature, inappropriate pH). | - Prepare fresh solutions more frequently.

  • Store stock solutions in a cool, dark place (e.g., -20°C).
  • Ensure container is tightly sealed. | | Poor solubility in aqueous buffer Compound precipitates out of solution in cell culture or bioassays. | Low aqueous solubility. This is an intrinsic property of this compound. | - Dissolve first in a carrier solvent like DMSO or ethanol, then dilute in the aqueous buffer.
  • Ensure the final concentration of the carrier solvent is non-toxic to your experimental system (e.g., typically ≤1% DMSO for cell culture) [1]. | | Inconsistent results in chemotaxis or repellency assays High variability in nematode behavioral response. | Volatilization leading to inconsistent concentration. | - Standardize and seal the experimental environment to control vapor concentration.
  • Use an internal standard in GC-MS to verify and quantify the actual concentration of this compound in the assay chamber. |

Experimental Protocols from Research

The following are key methodologies adapted from recent studies that directly investigated the effects and stability of this compound.

Assessing Stability in a Simulated Gastrointestinal Environment

This protocol is adapted from a comparative study of sodium houttuyfonate and this compound, which investigated the stability of these compounds under different conditions [1].

  • Objective: To evaluate the stability of this compound under varying pH, temperature, and solvent conditions that mimic physiological environments.
  • Materials:
    • Pure this compound standard.
    • Buffers of different pH (e.g., pH 2.0 for gastric, pH 7.4 for intestinal).
    • Organic solvents (DMSO, ethanol).
    • Thermostatically controlled water baths.
    • Gas Chromatography-Mass Spectrometry (GC-MS) system.
  • Method:
    • Preparation: Dissolve this compound in the chosen solvent (DMSO, ethanol, or a buffer with a solubilizing agent).
    • Incubation: Aliquot the solution into vials and incubate them under different conditions:
      • Temperature: 4°C, 25°C, 37°C.
      • pH: Acidic (e.g., pH 2.0), neutral (e.g., pH 7.4).
      • Time: 0, 1, 2, 4, 8, 24 hours.
    • Analysis: At each time point, extract the compound and analyze it using GC-MS.
    • Quantification: Measure the peak area of this compound and calculate its remaining percentage compared to the baseline (time zero).
  • Key Findings: The study suggests that this compound can be formed from the breakdown of sodium houttuyfonate under certain conditions, highlighting its pH and temperature-dependent stability [1].
Evaluating Anti-biofilm and Anti-hyphal Activity

This protocol is based on a study that investigated the use of this compound as a postbiotic against pathogenic biofilms [5].

  • Objective: To determine the minimum effective concentration of this compound for inhibiting Candida albicans biofilms and hyphal growth.
  • Materials:
    • Pure this compound.
    • Candida albicans strain.
    • RPMI-1640 medium or Potato Dextrose Broth (PDB).
    • 96-well polystyrene microtiter plates.
    • Crystal violet (0.1%) or SYTO 9 fluorescent dye.
    • Microplate reader and fluorescent microscope.
  • Method:
    • Biofilm Inhibition:
      • Inoculate C. albicans in PDB with 0.05% glucose at an OD600 of 0.1.
      • Add this compound at varying concentrations (e.g., 0.005% to 0.1% v/v). Use a solvent control.
      • Incubate at 37°C for 24 hours in a 96-well plate.
      • Remove planktonic cells, wash the biofilm, and stain with 0.1% crystal violet for 20 minutes.
      • Dissolve the bound dye in 95% ethanol and measure absorbance at 575 nm.
    • Hyphal Growth Inhibition:
      • Inoculate C. albicans in RPMI-1640 medium at an OD600 of 0.1 with or without this compound.
      • Incubate at 37°C with shaking (150 rpm) for 24 hours.
      • Image the cells under a microscope to assess the yeast-to-hyphal transition.
  • Key Findings: this compound was shown to inhibit C. albicans biofilms and suppress the yeast-to-hyphal switch in a dose-dependent manner, both in vitro and in an in vivo C. elegans model [5].

Signaling Pathway and Experimental Workflow

The diagram below summarizes the key findings on the dual-action mechanism of this compound against nematodes, as revealed in a 2025 study [3].

References

2-Undecanone Solubility Data & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical and solubility data for 2-Undecanone to assist in your experimental planning [1].

Property Value / Description
CAS Number 112-12-9 [1]
Molecular Formula C₁₁H₂₂O [1]
Molecular Weight 170.29 g/mol [1]
Appearance Colorless to light yellow liquid [1]
Recommended Storage Stable at ambient temperature for short-term shipping; for long-term, store at -20°C in a sealed container protected from moisture [1]
Solubility in DMSO ~100 mg/mL (~587.20 mM) [1]

Experimental Protocols

Stock Solution Preparation in DMSO

This protocol is for preparing a 100 mg/mL stock solution of this compound in DMSO, which can be diluted further for assays [1].

G Start Start Preparation Weigh Weigh 100 mg of This compound Start->Weigh Add Add 1 mL of anhydrous DMSO Weigh->Add Mix Mix gently by inversion Add->Mix Confirm Confirm a clear, colorless solution Mix->Confirm Label Label with date, concentration, and compound Confirm->Label Store Aliquot and store at -20°C Label->Store

Preparation of Working Solution in Aqueous Buffer

This workflow describes diluting the DMSO stock solution into a 2.5 mg/mL working concentration for biological assays using a co-solvent system [1].

G Start Start Dilution DMSO Add 100 µL of 25 mg/mL DMSO Stock Start->DMSO PEG Add to 400 µL PEG300 Mix evenly DMSO->PEG Tween Add 50 µL Tween-80 Mix evenly PEG->Tween Saline Add 450 µL Saline (final volume 1 mL) Tween->Saline Use Use clear solution for experiments Saline->Use

Frequently Asked Questions

  • What is the maximum solubility of this compound in DMSO? The solubility is approximately 100 mg/mL (587.20 mM) at room temperature. This high concentration is typically sufficient for creating concentrated stock solutions for most research applications [1].

  • Why is DMSO the preferred solvent for this compound in biological assays? DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds like this compound [2]. It is also miscible with water and cell culture media, facilitating the creation of working solutions for cell-based studies [2] [3]. Its ability to penetrate tissues makes it useful in transdermal drug delivery research [3].

  • My this compound solution in DMSO has turned yellow. Is it still usable? A light yellow color is noted in the appearance and may not indicate degradation, but a dark yellow or cloudy solution suggests issues [1]. Confirm preparation steps were followed correctly and check storage conditions and time.

  • How should I store my this compound stock solutions, and what is their shelf life? For long-term stability, aliquot and store stock solutions at -20°C [1]. When handled properly, a DMSO stock solution can be stable for up to 6 months at -80°C or 1 month at -20°C [1]. Always use sealed containers to prevent absorption of moisture, which can affect solution stability [1].

  • The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this? Precipitation is common when diluting a organic solvent stock into aqueous media. Using a co-solvent system like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline can maintain solubility [1]. Ensure you add co-solvents sequentially and mix thoroughly at each step.

Troubleshooting Guide

Issue Possible Cause Solution
Low Solubility / Precipitation Poor solvent choice, rapid dilution, final DMSO concentration too low. Use recommended DMSO stock concentration. Dilute slowly into aqueous buffer with co-solvents. Ensure the final DMSO concentration is sufficiently high to maintain solubility but not toxic to cells (typically 0.1-1%).
Inconsistent Experimental Results Crystallization of compound in assay medium, degradation of stock solution. Visually check for precipitation before and during assays. Prepare fresh stock solutions or use previously aliquoted and properly stored stocks.
High Background in Assays DMSO can affect some assay chemistries or interact with plasticware. Include a DMSO-only vehicle control in all experiments at the same concentration as your test samples to account for any solvent effects.

References

2-Undecanone concentration optimization neutrophil apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 2-Undecanone and Neutrophil Activity

The table below summarizes the core quantitative findings from a 2022 study on this compound derived from Pseudomonas aeruginosa [1] [2].

Parameter Experimental Finding Reported Concentration/Effect
In Vivo Concentration Concentration in peritoneal fluid of P. aeruginosa-infected mice. ~200 μM (calculated) [1] [2]
Neutrophil Migration Elicited significant chemotactic migration of neutrophils (in vitro and in vivo). Acted as a chemoattractant [1] [2]
Neutrophil Activation Increased degranulation and ROS generation in isolated neutrophils. Significant increase [1] [2]
Bactericidal Activity Inhibited neutrophil bactericidal activity against P. aeruginosa. Significant decrease [1] [2]
LPS-Induced NETosis Inhibited Lipopolysaccharide (LPS)-induced Neutrophil Extracellular Trap (NET) formation. Significant decrease [1] [2]
LPS-Induced Cytokines Decreased LPS-induced secretion of TNF-α, IL-6, IL-1β, and IL-10. Significant decrease [1] [2]
Cell Viability (with LPS) Reduced neutrophil viability in the presence of LPS. Significant decrease at 2h and 12h [1] [2]

Molecular Mechanisms and Signaling Pathways

The same study proposed a dual-mode mechanism for this compound, which is summarized in the diagram below. It shows how this compound first activates neutrophils, but then suppresses their defense functions and promotes apoptosis in the presence of LPS [1] [2].

G cluster_alone Initial Effect (Alone) cluster_with_lps Effect in Presence of LPS This compound This compound Gαi-protein coupled receptor? Gαi-protein coupled receptor? This compound->Gαi-protein coupled receptor? Inhibits LPS-induced\nERK & Akt phosphorylation Inhibits LPS-induced ERK & Akt phosphorylation This compound->Inhibits LPS-induced\nERK & Akt phosphorylation Phospholipase C (PLC) activation Phospholipase C (PLC) activation Gαi-protein coupled receptor?->Phospholipase C (PLC) activation Intracellular Ca²⁺ increase Intracellular Ca²⁺ increase Phospholipase C (PLC) activation->Intracellular Ca²⁺ increase ERK & Akt phosphorylation ERK & Akt phosphorylation Intracellular Ca²⁺ increase->ERK & Akt phosphorylation Neutrophil Activation Neutrophil Activation ERK & Akt phosphorylation->Neutrophil Activation Chemotaxis & ROS Chemotaxis & ROS Neutrophil Activation->Chemotaxis & ROS Shifts fate from NETosis to Apoptosis Shifts fate from NETosis to Apoptosis Inhibits LPS-induced\nERK & Akt phosphorylation->Shifts fate from NETosis to Apoptosis Increases Cleaved Caspase-3 Increases Cleaved Caspase-3 Shifts fate from NETosis to Apoptosis->Increases Cleaved Caspase-3 Neutrophil Apoptosis Neutrophil Apoptosis Increases Cleaved Caspase-3->Neutrophil Apoptosis Limited Innate Defense Limited Innate Defense Neutrophil Apoptosis->Limited Innate Defense Inhibits LPS-induced\np65 phosphorylation & IκB degradation Inhibits LPS-induced p65 phosphorylation & IκB degradation Reduced NF-κB signaling Reduced NF-κB signaling Inhibits LPS-induced\np65 phosphorylation & IκB degradation->Reduced NF-κB signaling Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Reduced NF-κB signaling->Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines->Limited Innate Defense Inhibits LPS-induced\nROS generation Inhibits LPS-induced ROS generation Inhibits LPS-induced\nROS generation->Shifts fate from NETosis to Apoptosis

Key Experimental Protocols

Based on the research, here are outlines of the core methodologies used to investigate this compound's effects.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol was used to identify and quantify this compound in biological samples [1] [2].

  • Sample Preparation: Mice were intraperitoneally injected with P. aeruginosa PAO1. Peritoneal fluid was collected 12 hours post-infection using 2 ml of PBS.
  • GC-MS Analysis: The peritoneal fluid was analyzed using GC-MS. The spectrum was compared to controls to identify the specific peak for this compound.
  • Quantification: A standard curve was established for this compound with a detection range of 5 nM to 5 mM to quantify the concentration in the samples.
Assessing Neutrophil Apoptosis

The following methods can be combined to conclusively demonstrate apoptosis.

  • Cell Viability/Cytotoxicity Assay: Measure neutrophil viability after treatment with this compound, alone and in combination with LPS. A common method is the MTT assay or using dyes like propidium iodide. The 2022 study found that this compound significantly decreased viability in the presence of LPS, but not when used alone [1] [2].
  • Detection of Caspase-3 Activation: This is a key marker of apoptosis. It can be detected via Western blotting by looking for the "cleaved" (active) form of caspase-3. The study confirmed that this compound increased cleaved caspase-3 levels in neutrophils co-treated with LPS [1] [2].
  • Analysis of Apoptotic Markers by Western Blot: Investigate the expression of proteins in the Bcl-2 family, which regulate apoptosis. The 2022 study showed that this compound reversed the LPS-induced increase of the anti-apoptotic protein Bcl-2 [1] [2]. Other relevant markers include Mcl-1 and Bax [3] [4].
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. While not explicitly mentioned in the primary this compound study, it is a foundational technique for apoptosis research [5].

Troubleshooting Common Challenges

Here are some potential experimental issues and solutions based on general principles of cell biology.

Challenge Potential Cause Troubleshooting Tips
High background apoptosis in controls. Neutrophil isolation procedure is too harsh; cells are old. Minimize processing time; use fresh, highly purified neutrophil isolates; pre-check health of cells before treatment.
Inconsistent results between experiments. Biological variation; slight changes in reagent preparation; inconsistent cell seeding. Use a standardized protocol; include internal controls in every experiment; ensure this compound is freshly prepared or properly stored; perform replicates.
No observed effect of this compound on apoptosis. Concentration is too low; exposure time is insufficient; LPS contamination is masking the effect. Perform a dose-response curve (e.g., 50-500 μM); extend treatment time; use LPS-free reagents and validate assays.
Unexpected cytotoxicity in all groups. This compound solvent (e.g., DMSO) is toxic. Keep the final concentration of the solvent low (e.g., <0.1% for DMSO) and include a vehicle control in all experiments.

Important Considerations for Your Research

  • Concentration is Critical: The immunomodulatory effects of this compound are highly concentration-dependent. The pro-apoptotic effect was observed at concentrations around 200 μM in the presence of LPS [1] [2]. Using inappropriate concentrations may not replicate the findings.
  • Context-Dependent Effect: Note that this compound alone can activate neutrophils, but it inhibits their function and promotes apoptosis in an inflammatory context (i.e., with LPS) [1] [2]. The experimental conditions (presence or absence of other immune stimuli) are therefore crucial.
  • Strain and Source Variability: The cited research was performed on mouse neutrophils. Responses may vary if you are working with human neutrophils or different cell lines.

References

reducing 2-Undecanone oxidation off-flavor milk

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding 2-Undecanone in Milk

Q1: What is this compound and what off-flavor does it cause? this compound (also known as methyl nonyl ketone) is a methyl ketone. In dairy products like UHT milk, it has been identified as a direct contributor to oxidation off-flavor perception [1] [2]. Its presence is associated with a general deteriorated flavor quality.

Q2: Under what conditions is this compound formed in milk? Its formation is accelerated under higher temperature storage conditions. In full-fat UHT milk, the concentration of this compound and related methyl ketones was found to reach its maximum after 30 days of storage at 37°C [1] [2]. This indicates that lipid oxidation, which is intensified by heat, is a key formation pathway.

Q3: Are other compounds related to this off-flavor? Yes, this compound is rarely alone. Research has identified that 2-Heptanone and 2-Nonanone are formed under similar conditions and work together to confer the oxidation off-flavor [1] [2]. Therefore, it is advisable to monitor these compounds as a group.

Experimental Guide: Analysis & Mitigation

For researchers, detecting and quantifying these compounds is crucial. The following workflow outlines a standard methodology.

G Start Milk Sample Preparation A Volatile Compound Extraction (Headspace Solid-Phase Microextraction, HS-SPME) Start->A B Compound Separation & Analysis (Gas Chromatography-Mass Spectrometry, GC-MS) A->B C Data Correlation (Pearson Correlation Analysis with Sensory Evaluation) B->C D Validation (Sensory Reconstitution Studies) C->D

Detailed Experimental Protocol

The methodology below is adapted from studies on UHT milk oxidation [1] [2].

1. Sample Preparation and Storage

  • Materials: Prepare samples of full-fat or low-fat UHT milk.
  • Storage Conditions: To study the formation kinetics of this compound, incubate samples at a range of temperatures (e.g., 0°C, 4°C, 18°C, 25°C, 30°C, and 37°C) for different durations (e.g., 15 and 30 days). This helps model the impact of storage conditions and supply chain variances.

2. Volatile Compound Extraction: HS-SPME

  • Principle: This technique extracts volatile organic compounds from the headspace of the milk sample.
  • Procedure: Place a precise volume of milk (e.g., 5-10 mL) into a sealed vial. Incubate the vial at a controlled temperature (e.g., 40-60°C) to drive volatiles into the headspace. Then, expose a specialized SPME fiber to the headspace for a set time to adsorb the compounds. The fiber is then injected directly into the GC-MS for analysis.

3. Compound Separation and Identification: GC-MS

  • Gas Chromatography (GC): The extracted compounds are introduced into a GC system. They are separated in a capillary column as the oven temperature is programmed to increase gradually. Different compounds, including this compound, 2-Nonanone, and 2-Heptanone, will elute at different retention times.
  • Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented. The mass spectrometer detects the mass-to-charge (m/z) ratio of these fragments. Identification is achieved by comparing the resulting mass spectra to reference libraries (e.g., NIST). Quantification can be done using calibration curves with standard compounds.

4. Data Correlation and Validation

  • Sensory Evaluation: Conduct parallel sensory analysis with a trained panel to score the intensity of oxidation off-flavors in the same milk samples.
  • Statistical Correlation: Perform Pearson correlation analysis to establish a quantitative link between the concentration of this compound (and related ketones) and the sensory panel's off-flavor scores.
  • Sensory Reconstitution: To confirm causality, add pure this compound, 2-Nonanone, and 2-Heptanone to a fresh, neutral-tasting milk base at the concentrations found in oxidized samples. If the sensory panel identifies the characteristic off-flavor in this reconstituted milk, it validates these compounds as key contributors [1] [2].

Strategies to Minimize this compound Off-Flavor

The core strategy is to control lipid oxidation. The following table summarizes key approaches based on research findings.

Mitigation Strategy Technical Implementation Rationale & Reference
Optimize Lipid Composition In formulations (e.g., infant formula), use vegetable oils with balanced unsaturated fatty acid (UFA) profiles and higher oxidation stability, such as high-oleic variants [3]. Reduces the pool of oxidation-prone lipids that degrade into off-flavor compounds [3].
Control Storage Temperature Maintain the coldest possible, consistent storage temperature from production to consumer. Avoid temperature fluctuations [1]. Lower temperatures significantly slow down the kinetic reactions of lipid oxidation and the subsequent formation of methyl ketones [1] [2].
Target Multiple Ketones Develop quality control methods that monitor 2-Heptanone and 2-Nonanone alongside this compound [1]. These methyl ketones have a combined and confirmed synergistic effect on oxidation off-flavor perception [1] [2].

The diagram below illustrates the lifecycle of this off-flavor and the primary intervention points.

G Precursors Lipid Precursors in Milk Oxidation Lipid Oxidation Precursors->Oxidation Ketones Methyl Ketones Formed (2-Heptanone, 2-Nonanone, this compound) Oxidation->Ketones OffFlavor Oxidation Off-Flavor Ketones->OffFlavor Mitigate1 Strategy: Optimize Lipid Profile Mitigate1->Precursors Prevents Mitigate2 Strategy: Control Storage Temp Mitigate2->Oxidation Slows

References

2-Undecanone Lysosomal Membrane Rupture: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action FAQ

Q: What is the dual-action mechanism of 2-Undecanone against nematodes? A: this compound exhibits a unique dual-action mechanism comprising both repellent and direct toxic effects:

  • Repellent Effect: At concentrations of 1-5 mg/mL, this compound is detected through AWB olfactory sensory neurons in nematodes, with signal transduction occurring through the cGMP pathway to induce repellent behavior [1].
  • Contact Toxicity: At lower concentrations (0.06-0.08 mg/mL), this compound induces intracellular calcium accumulation and causes lysosomal membrane rupture, leading to direct nematode mortality [1].

Q: What are the specific molecular targets of this compound's contact killing effect? A: Research has identified Hsp70 A and V-ATPase A as the primary targets responsible for this compound's contact killing effect. These targets play crucial roles in maintaining lysosomal membrane integrity [1].

Q: How does this compound trigger lysosomal membrane rupture? A: The mechanism involves:

  • Induction of intracellular calcium accumulation
  • Lysosomal membrane rupture confirmed by Lyso-Tracker and LMP-1::GFP markers
  • Alteration of sphingomyelin metabolism, decreasing acid sphingomyelinase activity
  • Reduced ceramide levels and increased sphingomyelin levels [1]

Q: What is the relationship between lysosomal membrane permeabilization (LMP) and rupture (LMR)? A: These are distinct phenomena:

  • LMP: Formation of ultrastructurally-undetectable tiny pores allowing selective leakage of lysosomal contents, often associated with apoptosis [2].
  • LMR: Apparent disruption with larger holes causing acute, massive leakage of hydrolytic enzymes, leading to necrosis [2].

Experimental Parameters & Optimization

Table 1: this compound Concentration-Dependent Effects in C. elegans [1]

Concentration Range Biological Effect Primary Mechanism Key Molecular Players
1-5 mg/mL Repellent behavior Olfactory neuron activation AWB sensory neurons, cGMP pathway
0.06-0.08 mg/mL Contact killing, lysosomal rupture Calcium accumulation, membrane disruption Hsp70 A, V-ATPase A, sphingomyelin metabolism

Table 2: Lysosomal Damage Detection Methods [1] [3]

Method Principle Application in this compound Research Key Considerations
Lyso-Tracker Fluorescent dye accumulating in acidic compartments Detection of lysosomal membrane integrity Rupture shows burst of red fluorescence
LMP-1::GFP Transgenic strain expressing lysosomal marker In vivo assessment of membrane integrity Rupture shows GFP-labeled debris diffusion
Acridine Orange Metachromatic shift in acidic environments Real-time monitoring of LMP Loss of red fluorescence, increase in green signal
Fluo-4 AM / FRET Calcium indicators Detection of intracellular calcium changes Increased fluorescence indicates Ca²⁺ accumulation

Troubleshooting Guide

Issue: Inconsistent lysosomal rupture effects across experiments

  • Potential Cause: Concentration precision at critical range (0.06-0.08 mg/mL)
  • Solution: Prepare fresh stock solutions and verify concentrations with analytical methods. Use multiple detection methods (Lyso-Tracker, Acridine Orange) for confirmation [1].

Issue: Variable repellent responses in chemotaxis assays

  • Potential Cause: AWB neuron functionality or cGMP pathway variations
  • Solution: Validate using lim-4 (ky403) mutants deficient in AWB neurons as negative controls [1].

Issue: Difficulty distinguishing between LMP and LMR

  • Potential Cause: Methodological limitations in detection sensitivity
  • Solution: Combine acridine orange staining with electron microscopy to differentiate ultrastructural changes [2].

Advanced Technical Notes

Cellular Response Pathways to Lysosomal Damage:

G cluster_damage Lysosomal Damage Triggers cluster_rupture Membrane Disintegration cluster_repair Cellular Quality Control TwoUndecanone This compound Exposure Calcium Calcium Accumulation TwoUndecanone->Calcium Sphingomyelin Sphingomyelin Metabolism Alteration TwoUndecanone->Sphingomyelin LMP Lysosomal Membrane Permeabilization (LMP) Calcium->LMP Sphingomyelin->LMP LMR Lysosomal Membrane Rupture (LMR) LMP->LMR Severe Damage ESCRT ESCRT-Mediated Membrane Repair LMP->ESCRT Minor Damage Lysophagy Lysophagic Clearance LMR->Lysophagy Irreparable Damage TFEB TFEB-Mediated Transcription LMR->TFEB Lysosomal Stress

Key Cellular Quality Control Pathways:

  • ESCRT Complex: Direct membrane repair through inward budding and vesicle shedding [4]
  • Lysophagy: Ubiquitin-dependent autophagic clearance of damaged lysosomes requiring TAX1BP1 and TBK1 [5]
  • TFEB/TFE3 Pathway: Transcriptional upregulation of lysosomal biogenesis genes [4]

Experimental Design Recommendations

For comprehensive analysis of this compound effects, implement a multi-modal approach:

  • Combine repellent and toxicity assays to characterize both mechanisms of action

  • Employ multiple lysosomal integrity detection methods for validation

  • Include appropriate controls:

    • AWB neuron-deficient mutants (lim-4) for repellent assays
    • Calcium chelators to verify calcium-dependent mechanisms
    • Hsp70 and V-ATPase inhibitors to confirm target engagement
  • Monitor sphingomyelin metabolism as a secondary validation of mechanism

  • Utilize both acute and chronic exposure paradigms to model different application scenarios

References

2-Undecanone interference LPS-induced responses

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 2-Undecanone and LPS-Induced Responses

Here are answers to common questions about this compound's interference with LPS-induced responses in neutrophils.

Question Answer & Key Findings Supporting Data

| What is the net effect of this compound on the innate immune response to P. aeruginosa? | It limits innate defense. While it initially recruits and activates neutrophils, it ultimately suppresses their bactericidal activity and promotes apoptosis, aiding bacterial immune escape [1] [2]. | • Recruitment: Induced neutrophil migration in vitro and in vivo [1]. • Bacterial Killing: Significantly decreased neutrophil bactericidal activity against P. aeruginosa [1]. • Cell Survival: Reduced neutrophil viability in the presence of LPS [1]. | | How does this compound alone affect neutrophil activity? | It acts as a chemoattractant and activates neutrophils via a specific signaling pathway [1] [2]. | • Migration: Significant chemotactic migration [1]. • Activation: Increased degranulation and ROS generation [1]. • Signaling: Stimulation via a Gαi-protein/Phospholipase C (PLC) pathway, leading to calcium influx and ERK/Akt phosphorylation [1]. | | How does this compound suppress LPS-induced neutrophil responses? | It broadly inhibits key inflammatory responses triggered by LPS and shifts cell fate from NETosis to apoptosis [1] [2]. | • NETosis: Significantly decreased LPS-induced formation of Neutrophil Extracellular Traps (NETs) [1]. • Cytokines: Significantly reduced LPS-induced secretion of TNF-α, IL-6, IL-1β, and IL-10 [1]. • Signaling: Attenuated LPS-induced NF-κB pathway activation (reduced p65 phosphorylation and IκB degradation) and decreased LPS-induced phosphorylation of ERK and Akt [1]. | | What is the experimental evidence for this compound inducing apoptosis? | In the presence of LPS, it promotes pro-apoptotic signaling, steering neutrophils toward death [1]. | • Markers: Increased levels of cleaved caspase-3 (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) under LPS stimulation [1]. • Viability: Significantly decreased neutrophil viability when co-treated with LPS, but not when treated with this compound alone [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Identifying this compound in an In Vivo Infection Model

This protocol is used to detect and quantify this compound produced during a live bacterial infection [1] [2].

  • Animal Infection: Intraperitoneally inject mice with P. aeruginosa PAO1 strain.
  • Sample Collection: At 12 hours post-infection, lavage the peritoneal cavity with 2 ml of phosphate-buffered saline (PBS) to collect peritoneal fluid.
  • Analysis: Analyze the fluid using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Quantification: Use a standardized GC-MS calibration curve (range: 5 nM to 5 µM) to determine the concentration. Correct for dilution to estimate the in vivo concentration (~200 µM).
Protocol 2: Assessing this compound's Impact on Neutrophil Functions

This set of in vitro assays determines the functional effects of this compound on isolated neutrophils [1] [2].

  • Chemotaxis/Migration Assay:
    • Isolate mouse neutrophils.
    • Place cells in a chamber (e.g., Boyden chamber) with a permeable membrane.
    • Add this compound to the opposite chamber as a chemoattractant.
    • Quantify migrated cells after incubation. For pathway inhibition, pre-treat cells with Pertussis toxin (PTX, 100 ng/ml, 2 hours) to block Gαi proteins.
  • Reactive Oxygen Species (ROS) Generation:
    • Load isolated neutrophils with a fluorescent ROS-sensitive dye (e.g., DCFH-DA).
    • Stimulate with LPS (e.g., 100 ng/ml) in the presence or absence of this compound.
    • Measure fluorescence intensity over time using a plate reader or flow cytometry.
  • Cytokine Secretion Measurement:
    • Stimulate neutrophils with LPS in the presence or absence of this compound for several hours (e.g., 6-16 hours).
    • Collect the cell culture supernatant.
    • Quantify cytokine levels (TNF-α, IL-6, IL-1β, IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
  • Western Blot Analysis for Signaling Pathways:
    • Lyse neutrophils after treatment with various conditions (this compound, LPS, or both).
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against proteins of interest:
      • NF-κB Pathway: Phospho-p65, Total p65, IκBα, TLR4.
      • Kinase Activation: Phospho-ERK, Total ERK, Phospho-Akt (Ser473), Total Akt.
      • Apoptosis Markers: Cleaved Caspase-3, Bcl-2.
    • Use secondary antibodies and detect using a chemiluminescence system.

Integrated Signaling Pathway Diagram

The following diagram and DOT code illustrate how this compound influences neutrophil signaling, both independently and in the context of LPS stimulation.

G This compound Modulates Neutrophil Signaling TwoU This compound Gi Gαi-protein TwoU->Gi NFkB NF-κB Pathway Activation TwoU->NFkB Inhibits ROS ROS Generation TwoU->ROS Inhibits Apoptosis Apoptosis TwoU->Apoptosis LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB TLR4->ROS PLC Phospholipase C (PLC) Gi->PLC Ca Intracellular Calcium PLC->Ca ERK_Akt ERK / Akt Phosphorylation Ca->ERK_Akt ERK_Akt->Apoptosis Promotes (via Caspase-3 ↑, Bcl-2 ↓) Migration Cell Migration ERK_Akt->Migration Activation Initial Activation (Degranulation, ROS) ERK_Akt->Activation Cytokines Pro-Inflammatory Cytokine Release NFkB->Cytokines NETosis NETosis ROS->NETosis

Diagram showing two primary pathways. On the left, a yellow this compound arrow triggers a Gαi/PLC pathway leading to calcium release, ERK/Akt phosphorylation, and resulting in initial neutrophil activation and migration. On the right, a red LPS arrow triggers TLR4 activation, leading to NF-κB activation and ROS generation, which result in cytokine release and NETosis. Gray dashed arrows show this compound's inhibitory effects: it suppresses the NF-κB pathway and ROS generation, while also promoting apoptosis via specific molecular markers.%22%2C%20fillcolor%3D%22%234285F4%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20Ca%20%5Blabel%3D%22Intracellular%20Calcium%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20ERK_Akt%20%5Blabel%3D%22ERK%20%2F%20Akt%20Phosphorylation%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20NFkB%20%5Blabel%3D%22NF-%CE%BAB%20Pathway%20Activation%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20Cytokines%20%5Blabel%3D%22Pro-Inflammatory%20Cytokine%20Release%22%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20ROS%20%5Blabel%3D%22ROS%20Generation%22%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20NETosis%20%5Blabel%3D%22NETosis%22%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20Apoptosis%20%5Blabel%3D%22Apoptosis%22%2C%20fillcolor%3D%22%235F6368%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20Migration%20%5Blabel%3D%22Cell%20Migration%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%20%20%20%20Activation%20%5Blabel%3D%22Initial%20Activation%20(Degranulation%2C%20ROS)%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%0A%0A%20%20%20%20%2F%20Edge%20definitions%20for%20this compound%20pathway%20%2F%0A%20%20%20%20TwoU%20-%3E%20Gi%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%20%20%20%20Gi%20-%3E%20PLC%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%20%20%20%20PLC%20-%3E%20Ca%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%20%20%20%20Ca%20-%3E%20ERK_Akt%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%20%20%20%20ERK_Akt%20-%3E%20Migration%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%20%20%20%20ERK_Akt%20-%3E%20Activation%20%5Bcolor%3D%22%23FBBC05%22%5D%0A%0A%20%20%20%20%2F%20Edge%20definitions%20for%20LPS%20pathway%20%2F%0A%20%20%20%20LPS%20-%3E%20TLR4%20%5Bcolor%3D%22%23EA4335%22%5D%0A%20%20%20%20TLR4%20-%3E%20NFkB%20%5Bcolor%3D%22%23EA4335%22%5D%0A%20%20%20%20NFkB%20-%3E%20Cytokines%20%5Bcolor%3D%22%23EA4335%22%5D%0A%20%20%20%20TLR4%20-%3E%20ROS%20%5Bcolor%3D%22%23EA4335%22%5D%0A%20%20%20%20ROS%20-%3E%20NETosis%20%5Bcolor%3D%22%23EA4335%22%5D%0A%0A%20%20%20%20%2F%20Edge%20definitions%20for%20this compound%20interference%20%2F%0A%20%20%20%20TwoU%20-%3E%20NFkB%20%5Blabel%3D%22%20Inhibits%22%2C%20color%3D%22%235F6368%22%2C%20style%3Ddashed%2C%20fontcolor%3D%22%235F6368%22%5D%0A%20%20%20%20TwoU%20-%3E%20ROS%20%5Blabel%3D%22%20Inhibits%22%2C%20color%3D%22%235F6368%22%2C%20style%3Ddashed%2C%20fontcolor%3D%22%235F6368%22%5D%0A%20%20%20%20TwoU%20-%3E%20Apoptosis%20%5Bcolor%3D%22%235F6368%22%2C%20style%3Ddashed%5D%0A%20%20%20%20ERK_Akt%20-%3E%20Apoptosis%20%5Blabel%3D%22%20Promotes%5Cn(via%20Caspase-3%20%E2%86%91%2C%20Bcl-2%20%E2%86%93)%22%2C%20color%3D%22%235F6368%22%2C%20style%3Ddashed%5D%0A%7D )

References

2-Undecanone cytotoxicity threshold cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data Summary

The table below summarizes the existing in vitro cytotoxicity data for undecane.

Cell Line Cell Type Description Assay Used Cytotoxicity Threshold / Key Finding Source Compound
RBL-2H3 [1] Rat basophilic leukemia mast cell MTT No effect on cell viability at 1–100 µM. Undecane
HaCaT [1] Human keratinocyte cell line MTT No effect on cell viability at 1–10 µM; 100 µM showed some effect. Undecane
HepG2 [2] Human liver cancer cell line XTT One of 57 plant extracts tested showed cytotoxicity (4x EC50 = 12.9 µg/ml). The active compound was not confirmed to be undecane. A plant extract containing undecane, among other compounds
CHL/IU [3] Chinese hamster lung fibroblast Chromosomal Aberration No cytogenetic effects observed up to the limit concentration of 10 mM. Undecane

Experimental Protocols for Cytotoxicity Assessment

Here are detailed methodologies for key cytotoxicity assays referenced in the data, which can be applied for testing 2-undecanone.

MTT Cell Viability Assay [1] [4] [5]

The MTT assay measures the metabolic activity of cells based on the reduction of a yellow tetrazolium salt to purple formazan crystals by viable cells.

  • Key Principle: Measurement of mitochondrial enzyme activity in live cells [5].
  • Workflow:
    • Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and culture for 24 hours [4].
    • Treat with test compound (e.g., undecane) at various concentrations. Include controls (untreated cells, medium only) [4].
    • Incubate for a desired period (e.g., 24 hours) [1].
    • Add MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C [4].
    • Dissolve formazan crystals by adding a solubilization solution (e.g., MTT solvent containing HCl and NP40 in isopropanol) [4].
    • Measure absorbance at 590 nm, with a reference wavelength of 620 nm [4].

G Start Seed cells in 96-well plate A1 Culture for 24 hours Start->A1 A2 Treat with test compound A1->A2 A3 Incubate for 24-48 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate 3-4 hours A4->A5 A6 Solubilize formazan crystals A5->A6 A7 Measure absorbance at 590 nm A6->A7 End Analyze cell viability data A7->End

XTT Cell Proliferation/Cytotoxicity Assay [2] [5]

The XTT assay is another tetrazolium-based method that offers the advantage of yielding a water-soluble formazan product, eliminating the need for a solubilization step.

  • Key Principle: Measurement of metabolic activity; the generated formazan dye is water-soluble [5].
  • Workflow:
    • Seed and culture cells in a 96-well plate as for the MTT assay.
    • Add the XTT reagent directly to the culture medium.
    • Incubate for 2-24 hours to allow color development [5].
    • Measure the absorbance of the orange-colored solution directly with a spectrophotometer (e.g., at 450 nm with a reference wavelength) [5].

Guidance for Testing this compound

Since direct data on this compound is limited, the following approaches are recommended:

  • Leverage Existing Data with Caution: Use the data for undecane as a preliminary reference, but always confirm with your own experiments as the ketone functional group in this compound will alter its biological activity.
  • Employ Multiple Assays: Combine different assay types for a robust assessment.
    • Dye Exclusion Assays (e.g., Trypan Blue): Simple, rapid determination of membrane integrity, ideal for cell counting [6] [5].
    • Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity by detecting a cytosolic enzyme released upon cell death [4].
  • Utilize In Silico Prediction Tools: As a preliminary screening step, web applications like CLC-Pred 2.0 can provide qualitative predictions of cytotoxicity for a wide range of cell lines based on a compound's structural formula [7].

References

Key Chemical Properties & Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential physical and chemical properties of 2-Undecanone that are critical for determining its storage and handling requirements [1] [2] [3].

Property Value / Condition Notes / Source
Physical State Colorless to light yellow liquid [1] [2]
Melting Point 11-13 °C [1] [2] Indicates it may solidify in cold environments.
Flash Point 88-89 °C (closed cup) [1] [2] Classified as a combustible liquid.
Storage Temperature Store below +30°C / Keep cool [1] [2] [4]
Storage Container Tightly closed, in a dry and well-ventilated place [1] [4] Opened containers must be carefully resealed [1].
Incompatible Materials Strong oxidizing agents, Strong bases [1] [2]
Stability Stable under recommended storage conditions [1] [4]

Safe Handling & Operational Procedures

When working with this compound in the lab, adhere to these safety and handling protocols:

  • Personal Protective Equipment (PPE): Avoid contact with skin and eyes, and avoid inhaling vapour or mist [1]. Use appropriate gloves (butyl rubber is recommended, with a minimum layer thickness of 0.3 mm) [1], safety glasses with side-shields [1], and impervious clothing [1] [4]. Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges [1].
  • Handling Precautions: Handle in accordance with good industrial hygiene and safety practice [1]. Take measures to prevent the buildup of electrostatic charge [1]. Keep away from sources of ignition - No smoking [1].
  • Accidental Release Measures: Contain spillage immediately. Collect material with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal [1]. Prevent the material from entering drains [1] [4].

Stability & Incompatibility Hazards

This compound is stable under recommended storage conditions [1] [4]. The main conditions to avoid are:

  • Heat, flames, and sparks due to its combustible nature [1].
  • Contact with strong oxidizing agents and strong bases, as these can lead to hazardous reactions [1] [2].
  • Under fire conditions, hazardous decomposition products include carbon oxides [1].

Troubleshooting & FAQs

Here are answers to common issues you might encounter:

  • Q: The this compound in my storage vial has solidified. What should I do?

    • A: This is expected if the storage temperature falls below its melting point (11-13°C). To re-liquify, gently warm the container to room temperature (below 30°C) in a water bath. Before use, mix the liquid thoroughly to ensure homogeneity.
  • Q: What is the primary environmental and health hazard associated with this compound?

    • A: The most significant hazard is its toxicity to aquatic life, which can have long-lasting effects [1] [5] [4]. Under normal handling conditions, its acute toxicity is low (e.g., LD50 dermal in rabbits: >5 g/kg) [1] [5] [2], but it may be harmful if swallowed and can cause irritation [1].
  • Q: How should I dispose of waste this compound and contaminated materials?

    • A: This material and its container must be disposed of as hazardous waste [5]. The material should be taken to a licensed chemical destruction plant or incinerated with flue gas scrubbing. Do not contaminate water or sewer systems [4].
  • Q: I am detecting a waxy, fruity, or creamy odor in my lab. Could it be from this compound?

    • A: Yes. This compound has a characteristic waxy, fruity, creamy, or rue-like odor [2] [3]. This indicates a potential release or spill, and you should check your containers and ensure your workspace is well-ventilated.

Experimental Workflow for Storage & Handling

The diagram below outlines the logical workflow for the proper storage and handling of this compound in a laboratory setting.

Start Start: New Container of this compound Storage Storage Conditions Start->Storage SC1 • Store below 30°C • Keep container tightly closed • In a cool, dry, well-ventilated place Storage->SC1 Handling Safe Handling SC1->Handling H1 • Wear gloves (butyl rubber) and safety glasses • Use in a fume hood • Avoid heat and ignition sources Handling->H1 Check Regular Inspection H1->Check C1 • Check container integrity • Check for leaks or discoloration Check->C1 Issue Issue Found? C1->Issue Troubleshoot Troubleshoot Issue->Troubleshoot Yes Dispose Waste Disposal Issue->Dispose No Troubleshoot->Dispose T1 • Solidified? Warm gently to room temp. • Spill? Contain and collect. • Refer to SDS Section 6. D1 • Dispose as hazardous waste • Do not pour down the drain

References

Troubleshooting Guide: Sensitivity Loss in GC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table organizes common causes and solutions for reduced sensitivity in Gas Chromatography (GC), which are directly applicable to the analysis of volatile compounds like 2-Undecanone [1].

Problem Category Possible Causes Investigation & Corrective Actions
Universal Sensitivity Loss Incorrect instrument method, autosampler issues, or faulty detector settings. Verify inlet/detector temps, split ratio, sample vial integrity, and syringe function. For MS detectors, check tune status, ion masses, and dwell times [1].
Loss with Peak Broadening Loss of column efficiency or incorrect detector data rate. Confirm correct column installation and carrier gas flow; trim inlet column end (0.5-1 meter); run column test mix; ensure detector acquisition rate matches method [1].
Reduced Early-Eltuing Peaks Issues with sample introduction or solvent focusing. Replace inlet and vial septa; verify sample solvent and initial oven temp (should be ~20°C below solvent BP); check splitless purge time [1].
Reduced Late-Eltuing Peaks Sample discrimination in the inlet. Check syringe injection speed; ensure correct liner geometry and proper placement of packing material (e.g., deactivated glass wool) [1].

The logical flow for diagnosing these issues can be visualized as a decision tree, guiding users from the initial symptom to the most likely cause.

start Start: Observed Sensitivity Loss p1 All peaks smaller? Retention times stable? start->p1 p2 All peaks smaller? Peaks broadened? start->p2 p3 Only early-eluting peaks smaller? start->p3 p4 Only late-eluting peaks smaller? start->p4 a1 Check: Instrument method, autosampler, detector settings p1->a1 a2 Check: Column condition, installation, detector data rate p2->a2 a3 Check: Septa, solvent, oven start temp, splitless time p3->a3 a4 Check: Syringe speed, liner type & packing p4->a4

Protocol: Automated Vial Wall Sorptive Extraction (VWSE)

For a foundational improvement in sensitivity, consider automating sample preparation. Vial Wall Sorptive Extraction (VWSE) is a miniaturized, automated technique ideal for extracting low-polarity analytes like this compound from aqueous matrices. It simplifies the process and improves both sensitivity and reproducibility [2].

1. Principle: The sample is placed in a vial whose inner wall is coated with a thin film of a sorbent polymer (e.g., Polydimethylsiloxane, PDMS). Target analytes are adsorbed onto this film, achieving extraction and pre-concentration in a single step [2].

2. Coating Protocol:

  • Sorbent: Prepare a 20% (w/w) solution of PDMS in toluene [2].
  • Deposition: Dispense a fixed volume of the PDMS solution into each vial.
  • Spin Coating: Horizontally spin the vials at 250 rpm with heating to produce a homogeneous, well-distributed polymer film. This method was found superior for analyte response [2].
  • Curing: Cure the coated devices to solidify the polymer layer.

3. Extraction Workflow: The automated workflow for a VWSE analysis is straightforward and minimizes manual intervention.

step1 1. Load prepared sample into VWSE vial step2 2. Incubate with agitation for extraction step1->step2 step3 3. Discard sample waste step2->step3 step4 4. Add solvent to desorb analytes step3->step4 step5 5. Inject desorption solvent into GC-MS step4->step5

4. Key Advantages:

  • Automation: Integrates with autosamplers, reducing manual errors and variability [2].
  • Sensitivity: Pre-concentrates analytes, leading to lower limits of detection. This technique has demonstrated a detection limit of 0.1 ng/mL for progesterone in serum [2].
  • Green Chemistry: Uses minimal solvents and small sample volumes, aligning with green analytical principles [3].

FAQs for Your Support Center

Q: What is the first thing I should check if my this compound peak suddenly gets smaller? A: First, determine the scope of the problem. If it's only the this compound peak, verify that your sample preparation is consistent and that there is no specific degradation of the compound. If all peaks are affected, immediately check for instrument method changes, autosampler syringe issues, and a leaking or worn inlet septum [1].

Q: How can I make my analytical method for this compound more sensitive and environmentally friendly? A: Adopting miniaturized and automated sample preparation techniques like Vial Wall Sorptive Extraction (VWSE) is an excellent strategy. It reduces organic solvent consumption, minimizes waste, and improves sensitivity through pre-concentration, aligning with the principles of Green Analytical Chemistry [2] [3].

Q: My late-eluting peaks are getting smaller, but the early ones are fine. What does this mean? A: This is a classic sign of sample discrimination in the GC inlet. Focus your troubleshooting on the injection process: ensure a fast syringe injection speed and verify that the correct inlet liner with properly positioned packing material is used to ensure complete vaporization and transfer of higher-boiling point analytes like this compound [1].

References

2-Undecanone bacterial resistance development

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 2-Undecanone & Bacterial Resistance

Q1: Do bacteria develop resistance to this compound? As of the latest research, there are no published reports of bacteria developing direct resistance to the compound this compound. Interestingly, the compound is itself a virulence strategy. The bacterium Pseudomonas aeruginosa produces this compound to modulate the host's immune response, thereby promoting its own survival—a form of host-focused evasion rather than direct self-resistance [1] [2].

Q2: What is the primary mechanism by which this compound benefits its bacterial producer? The primary mechanism is the modulation of neutrophil activity. This compound has a dual effect on these key immune cells:

  • Initial Attraction: It acts as a chemoattractant, recruiting neutrophils to the site of infection via a Gai-phospholipase C (PLC) signaling pathway [1] [2].
  • Functional Suppression: Once present, it suppresses critical neutrophil anti-bacterial functions. It inhibits LPS-induced reactive oxygen species (ROS) generation, formation of Neutrophil Extracellular Traps (NETs), and cytokine production. Ultimately, it promotes neutrophil apoptosis, which limits the innate immune defense against P. aeruginosa [1] [2].

The following diagram illustrates this dual and paradoxical signaling mechanism.

G cluster_neutrophil Neutrophil Signaling Pathways This compound This compound Gαi-protein\nCoupled Receptor Gαi-protein Coupled Receptor This compound->Gαi-protein\nCoupled Receptor Stimulates TLR4 Receptor TLR4 Receptor This compound->TLR4 Receptor Co-stimulates & Modulates PLC Activation PLC Activation Gαi-protein\nCoupled Receptor->PLC Activation Intracellular\nCalcium ↑ Intracellular Calcium ↑ PLC Activation->Intracellular\nCalcium ↑ ERK & Akt\nPhosphorylation ERK & Akt Phosphorylation Intracellular\nCalcium ↑->ERK & Akt\nPhosphorylation Chemotaxis &\nMigration Chemotaxis & Migration ERK & Akt\nPhosphorylation->Chemotaxis &\nMigration Degranulation &\nROS Generation Degranulation & ROS Generation ERK & Akt\nPhosphorylation->Degranulation &\nROS Generation Inhibition of\nNF-κB Pathway Inhibition of NF-κB Pathway TLR4 Receptor->Inhibition of\nNF-κB Pathway Reduced LPS-induced\nROS & NETs Reduced LPS-induced ROS & NETs Inhibition of\nNF-κB Pathway->Reduced LPS-induced\nROS & NETs Suppression of\nCytokine Production Suppression of Cytokine Production Inhibition of\nNF-κB Pathway->Suppression of\nCytokine Production Induction of\nApoptosis Induction of Apoptosis Inhibition of\nNF-κB Pathway->Induction of\nApoptosis

Experimental Guide: Investigating Bacterial Interactions with this compound

For researchers aiming to study how bacteria like P. aeruginosa interact with this compound, the following protocols, derived from recent studies, can serve as a starting point.

Experiment 1: Quantifying this compound Production *In Vivo* This protocol is used to detect and quantify this compound produced by bacteria during infection [1] [2].

  • 1. Sample Preparation:
    • Infect a mouse model (e.g., C57BL/6) via intraperitoneal injection with P. aeruginosa PAO1 (e.g., ~10^6 CFU).
    • At a defined time point post-infection (e.g., 12 hours), lavage the peritoneal cavity with a fixed volume of PBS (e.g., 2 ml) to collect peritoneal fluid.
    • Centrifuge the fluid to remove cells and debris. Use the supernatant for analysis.
  • 2. Metabolite Extraction:
    • Add an internal standard to the supernatant for quantification.
    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or hexane). Concentrate the organic phase under a gentle stream of nitrogen.
  • 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
    • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5MS).
    • Temperature Program: Example: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
    • Detection: Use Electron Impact (EI) ionization in full scan mode (e.g., m/z 40-350). Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Quantify using a calibration curve of pure this compound (range: 5 nM - 5 mM).

Experiment 2: Assessing Neutrophil Functional Modulation *In Vitro* This protocol outlines how to test the immunomodulatory effects of this compound on isolated neutrophils [1] [2].

  • 1. Neutrophil Isolation:
    • Isolate primary neutrophils from mouse bone marrow or human peripheral blood using density gradient centrifugation (e.g., with Histopaque or Percoll).
  • 2. Treatment and Functional Assays:
    • Pre-treat neutrophils with or without signaling inhibitors (e.g., Pertussis Toxin for Gαi, U-73122 for PLC) for 30-60 minutes.
    • Stimulate cells with this compound (e.g., ~200 µM) in the presence or absence of P. aeruginosa LPS.
    • Assess different functional outcomes:
      • Chemotaxis: Using a transwell migration assay. Count neutrophils that migrate toward a lower chamber containing this compound.
      • ROS Production: Use a fluorescent probe like DCFH-DA and measure fluorescence by flow cytometry or a plate reader.
      • NETosis: Quantify NET formation by staining extracellular DNA with Sytox Green and imaging with fluorescence microscopy.
      • Cytokine Secretion: Measure TNF-α, IL-6, etc., in the cell supernatant via ELISA.
      • Apoptosis: Assess via flow cytometry using Annexin V/PI staining or by measuring cleaved caspase-3 via western blot.

Related Insights on Ketone Mechanisms

Research on similar methyl ketones can provide valuable insights for your investigations. The table below summarizes potential cellular targets identified in other organisms.

Methyl Ketone Studied Organism Identified Potential Targets / Mechanisms Citation
2-Nonanone Cyanobacterium (Synechococcus) Proteins involved in cell wall biogenesis (Murein-peptide ligase), outer membrane lipid balance (MlaD ABC transporter), and DNA repair (VRR-NUC domain protein). [3]
This compound Nematode (C. elegans) Induction of necrosis via lysosomal membrane rupture and intracellular calcium accumulation. Targets identified: Hsp70 A and V-ATPase A. [4]
2-Dodecanone Parasitoid Wasp (N. vitripennis) Modulation of gene expression in the ecdysone (steroid hormone) signaling pathway, suggesting potential endocrine disruption. [5]

References

2-Undecanone vs sodium houttuyfonate anti-inflammatory

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Key Differences

The table below outlines the fundamental characteristics of the two compounds.

Feature Sodium Houttuyfonate (SH) 2-Undecanone (Methyl Nonyl Ketone)
Chemical Nature Stable, synthesized compound derived from Houttuynia cordata [1]. A natural ketone component found in the essential oil of Houttuynia cordata [1].
Molecular Weight 302.36 g/mol [1] 170.3 g/mol [1]
Stability Relatively stable; can convert to this compound under specific conditions like steam distillation [1]. Stable compound; end product of SH conversion [1].
Primary Research Focus Anti-inflammatory, antibacterial, antiviral, and immunomodulatory effects [1] [2] [3]. Anti-inflammatory and antifungal activities [1] [4].

A pivotal finding from a 2014 comparative study is that after oral administration in mice, Sodium Houttuyfonate was detected in the systemic circulation and tissues without conversion to this compound [1] [5]. This suggests that SH is not merely a prodrug and exerts its own distinct pharmacological effects in vivo.

Comparison of Anti-inflammatory Activity

Direct comparative studies reveal significant differences in the potency and scope of the anti-inflammatory effects of SH and this compound. The data below are primarily derived from a head-to-head study using LPS-stimulated RAW264.7 macrophage cells and a mouse model of xylene-induced ear edema [1].

In Vitro Anti-inflammatory Effects in RAW264.7 Cells

The following table summarizes the inhibitory effects of SH and this compound on key inflammatory markers.

Inflammatory Marker Effect of SH (at 0.1-20 μg/mL) Effect of this compound (at 0.1-20 μg/mL) Comparative Potency
TNF-α Production Significant, dose-dependent inhibition [1]. Significant, dose-dependent inhibition [1]. SH demonstrated a more potent inhibitory effect than this compound at the same dosage [1].
IL-1β Production Significant, dose-dependent inhibition [1]. Significant, dose-dependent inhibition [1]. SH demonstrated a more potent inhibitory effect than this compound at the same dosage [1].
IL-10 Secretion Significant, dose-dependent increase [1]. Significant, dose-dependent increase [1]. SH induced a more pronounced increase than this compound at the same dosage [1].
TLR4 Expression Significant inhibition in LPS-induced cells [1]. Significant inhibition in LPS-induced cells [1]. Both showed significant inhibition, with no statistically significant difference between them post anti-TLR4/MD-2 treatment [1].
In Vivo Anti-inflammatory Effects
Model / Effect Effect of SH Effect of this compound
Xylene-induced mouse ear edema Dose-dependent inhibitory effect [1]. Dose-dependent inhibitory effect [1].
Comparative Efficacy SH showed more potent anti-inflammatory activity than this compound at the same dosage in vivo [1].

A more recent study on SH in an acute rhinosinusitis (ARS) rat model provides additional mechanistic insight, showing that SH alleviates inflammation by inhibiting the phosphorylation of ERK and p38 MAPK, key proteins in the MAPK signaling pathway [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

In Vitro Anti-inflammatory Assay (RAW264.7 Cells)
  • Cell Line: Mouse leukemic monocyte/macrophage RAW264.7 cells [1].
  • Cell Stimulation: Cells are stimulated with Lipopolysaccharide (LPS), typically at 1 μg/mL, to induce an inflammatory state [1].
  • Compound Treatment: Test compounds (SH or this compound) are dissolved in DMSO and applied to cells at a range of concentrations (e.g., 0.1-20 μg/mL) for a set period (e.g., 24 hours) [1].
  • Cytotoxicity Assessment: Cell viability is assessed using a method like the MTT assay to ensure observed effects are not due to toxicity. Both compounds were non-cytotoxic at concentrations up to 20 μg/mL [1].
  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-10 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) [1].
  • TLR4 Expression Analysis: Protein expression of Toll-like receptor 4 (TLR4) can be measured via Western blot or immunofluorescence [1].
In Vivo Anti-inflammatory Model (Mouse Ear Edema)
  • Animal Model: Mice (e.g., ICR strain) are commonly used [1].
  • Inflammation Induction: Edema is induced by topical application of xylene (e.g., 40 μL) to the inner and outer surfaces of one ear. The contralateral ear serves as a control [1].
  • Drug Administration: Test compounds are typically administered orally or intraperitoneally at specific doses before or after xylene application [1].
  • Evaluation: After a set time (e.g., 1 hour), mice are euthanized, and ear discs are punched out. The anti-inflammatory activity is expressed as the inhibition rate of edema, calculated by the weight difference between the two ears [1].

Mechanisms of Action and Signaling Pathways

The anti-inflammatory mechanisms of both compounds involve modulation of key signaling pathways. The diagram below illustrates the primary pathway through which both SH and this compound are known to act.

G Proposed Anti-inflammatory TLR4/NF-κB Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 Adaptor Protein TLR4_MD2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines Inhibition Inhibition by Sodium Houttuyfonate & this compound Inhibition->TLR4_MD2

Furthermore, separate research has elucidated an additional, specific mechanism for Sodium Houttuyfonate involving the MAPK pathway, which is particularly relevant in epithelial inflammation models [2].

G SH Mechanism via p38/ERK MAPK Pathway in Epithelial Cells LPS_Stim LPS Stimulation MAPK_Signal MAPK Signaling Pathway LPS_Stim->MAPK_Signal p38_ERK p38 / ERK Phosphorylation MAPK_Signal->p38_ERK Inflammation Inflammation & Epithelial Injury p38_ERK->Inflammation SH Sodium Houttuyfonate (SH) SH->p38_ERK Inhibits

Stability and Bioavailability

The table below compares the stability and in vivo behavior of the two compounds, which are critical factors for drug development.

Aspect Sodium Houttuyfonate This compound
Stability in Preparation Can be converted to this compound under certain conditions (e.g., high temp, steam distillation) [1]. Stable; used as a quality control marker for H. cordata oil [1].
In Vivo Fate (Post-Oral Admin) Detected intact in mouse serum and GI tissue without conversion to this compound [1]. Not detected as a metabolite of SH in circulation after oral administration of SH [1].

Conclusion and Research Implications

  • For Potency: Sodium Houttuyfonate is the more promising candidate based on direct comparative studies showing superior efficacy in suppressing key pro-inflammatory cytokines in vitro and in vivo [1].
  • For Mechanism: SH has been more extensively studied, with well-documented effects on the TLR4/NF-κB pathway and, notably, the p38/ERK MAPK pathway in epithelial cells [1] [2]. This compound also acts on the TLR4 pathway but may have a different efficacy profile [1].
  • For Druggability: SH's stability as a synthesized derivative and its confirmed bioavailability without relying on conversion to this compound make it a more viable lead compound for pharmaceutical development [1].

Future research could focus on further elucidating the precise molecular targets of SH and exploring synergistic effects when both compounds are used in combination.

References

Efficacy Comparison: 2-Undecanone vs. DEET

Author: Smolecule Technical Support Team. Date: February 2026

Target Arthropod Key Findings Experimental Context & Notes

| Ticks (Amblyomma americanum, Ixodes scapularis) | Undiluted & 50% BioUD: More repellent than undiluted DEET (98.11%) [1]. 7.75% BioUD: Greater repellency than 98.11% DEET in lab choice tests [1]. | Laboratory bioassay (choice test) [1]. BioUD with 7.75% 2-Undecanone was at least 2-4 times more active than DEET against these tick species. | | Ticks (Dermacentor variabilis) | Undiluted & 50% BioUD: More repellent than undiluted DEET [1]. Equivalent Repellency: A 39.5% concentration of BioUD was required to match 98.11% DEET [1]. | Laboratory bioassay (choice test) [1]. Shows species-specific variation in efficacy. | | Ticks (Amblyomma americanum) | Field Repellency: BioUD (7.75%) and DEET (98.1%) showed similar high repellency (>95%) in field assays. Both were more effective than 0.5% permethrin [2]. | Novel field bioassay against natural populations of nymphal ticks [2]. Confirms lab findings in a field setting. | | Mosquitoes (Anopheles spp.) | Vapor Repellency: this compound was generally less effective than DEET and the experimental compound 2 in vapor phase assays [3]. | Spatial/vapor repellency bioassay without human odor cues [3]. Tests repellency via air, not direct skin application. |

Detailed Experimental Protocols

The comparative data primarily comes from two types of standardized bioassays.

Tick Repellency Laboratory Bioassay (Choice Test)

This methodology was used to generate the data in [1].

  • Objective: To evaluate the repellency of treated versus untreated surfaces in a controlled lab setting.
  • Procedure:
    • Surface Treatment: Filter paper surfaces are treated with a known concentration of the repellent (e.g., 7.75% BioUD or 98.11% DEET) or a control solvent.
    • Tick Introduction: Ticks are introduced into a apparatus where they can choose to move across either the treated or control surface.
    • Data Collection: The number of ticks avoiding the treated surface is recorded over a set period. Repellency is calculated as the percentage of ticks repelled.
  • Analysis: Results from head-to-head assays (treated vs. DEET-treated surfaces) and dose-response curves are used to determine relative efficacy and calculate equivalent concentrations.
Field Repellency Bioassay for Ticks

This methodology was used in the field study [2].

  • Objective: To compare the repellency of various products against natural tick populations in their habitat.
  • Procedure:
    • Treatment: The researcher's lower body and footwear are treated with a measured amount of the test repellent.
    • Field Walking: The researcher walks through tick-infested areas in a standardized pattern for a set duration (e.g., 3 minutes).
    • Tick Collection: After each walk, ticks found on the clothing are collected and counted.
    • Control & Replication: Tests are replicated multiple times, and a no-repellent control is used to establish baseline tick attachment rates.
  • Analysis: Repellency is calculated based on the reduction in the number of attached ticks compared to the control.

Mechanisms of Action

The precise mechanism of this compound is not fully elucidated, but research indicates it involves olfactory sensing. The diagram below illustrates the current understanding of repellent sensing in mosquitoes and ticks.

G Repellent Repellent (e.g., this compound, DEET) MosquitoPath Mosquito Sensing Pathway Repellent->MosquitoPath TickPath Tick Sensing Pathway Repellent->TickPath MO_Odor Odorant Receptors (on antennae and palps) MosquitoPath->MO_Odor Vapor Phase MO_Leg Unknown Gustatory Receptors (on legs and mouthparts) MosquitoPath->MO_Leg Upon Contact Tick_Organ Haller's Organ (Unique sensory structure on forelegs) TickPath->Tick_Organ Vapor & Contact Behavior Repellent Behavior: Avoidance & Failure to Bite MO_Odor->Behavior MO_Leg->Behavior Tick_Organ->Behavior

  • Promising Tick Repellent: Laboratory and initial field data indicate that this compound can be significantly more effective than high-concentration DEET against several medically important tick species [1] [2].
  • Species-Specific Efficacy: The performance varies by target organism. Its advantage is most pronounced against ticks, while its efficacy against mosquitoes, especially in spatial/vapor assays, may be lower than DEET [3].
  • Mechanistic Gaps: While both repellents are sensed olfactorily, the exact molecular targets and neural pathways activated by this compound require further investigation, especially in ticks where the function of the Haller's organ is not fully understood [4].

References

2-Undecanone comparison other methyl ketones

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Ketones Comparison

Methyl Ketone Carbon Atoms Molecular Formula Boiling Point (°C) Key Natural Sources Reported Bioactivities & Applications
2-Undecanone 11 C₁₁H₂₂O 231 [1] Rue plant, bananas, ginger, strawberries, tomatoes [1] Insect/Nematode Repellent [1] [2], Nematicide [2], Biofuel candidate [3] [4], Flavor/Fragrance [1]
2-Decanone 10 Information not identified in search results Information not identified in search results Produced by Pseudomonas koreensis [5] Antibacterial (vs. Ralstonia pseudosolanacearum) [5]
2-Tridecanone 13 Information not identified in search results Information not identified in search results Wild tomato [3] Natural insecticide [3], Biofuel candidate [3]
Acetone 3 C₃H₆O ~56 [6] Information not identified in search results Industrial solvent, metabolic ketone body [7]
Benzophenone 13 (Diaryl) C₁₃H₁₀O 305.4 [8] [9] Grapes [8] [9] UV-curing agent, perfume fixative, flavor ingredient [8] [9]

Biological Activity and Mechanisms

This compound exhibits a notable dual-action mechanism against nematodes, functioning as both a repellent and a direct-contact nematicide. The experimental data below details these mechanisms and their discovery process.

Repellent Mechanism (in C. elegans)
  • Sensory Neuron & Pathway: The repellent effect is mediated by the AWB olfactory sensory neurons. Signal transduction depends on the cGMP signaling pathway, involving genes like daf-11, odr-1, and tax-2/tax-4 [2].
  • Key Evidence: Mutant nematodes lacking functional AWB neurons (lim-4 mutants) showed no repellent response to this compound, while mutants lacking other neurons (AWA, in odr-7) responded normally. Mutants in the cGMP pathway genes also showed significantly weakened repellency [2].
Nematicidal Mechanism (in C. elegans)
  • Cellular Effect: At higher concentrations, this compound is lethal. It induces a specific form of cell death by triggering lysosomal membrane permeabilization [2].
  • Molecular Targets: The study identified Hsp70 A and V-ATPase A as the key protein targets. Binding to these targets is believed to disrupt sphingomyelin metabolism and lysosomal acidification, leading to membrane rupture [2].
  • Downstream Events: Lysosomal rupture leads to the release of calcium into the cytoplasm and the activation of cathepsin proteases (asp-3, asp-4), ultimately executing cell death [2].

The following diagram illustrates the logical relationship and experimental workflow used to determine this dual-action mechanism.

Start This compound Exposure A Low Concentration Start->A B High Concentration Start->B C Sensed by AWB Neurons A->C F Targets Hsp70/V-ATPase B->F D cGMP Pathway Activation C->D E Repellent Behavior D->E Outcome1 Outcome: Nematode Repelled E->Outcome1 G Lysosomal Membrane Rupture F->G H Calcium Release & Cell Death G->H Outcome2 Outcome: Nematode Killed H->Outcome2

Production and Engineering Protocols

Microbial production of methyl ketones, particularly using engineered bacteria, is a key area of research for sustainable production.

Key Engineering Strategy in E. coli [3]
  • Overproduction of β-Ketoacyl-CoA Thioesters: This was achieved by:
    • Overexpression of a heterologous acyl-CoA oxidase and the native FadB gene.
    • Chromosomal deletion of the fadA gene. This combination modifies the β-oxidation cycle to accumulate intermediates.
  • Hydrolysis to Methyl Ketones: The accumulated β-ketoacyl-CoA thioesters are converted to methyl ketones by overexpressing a native thioesterase, FadM, which was discovered to be highly effective for this step.
  • Process Enhancement: Using a two-phase bioreactor system with an organic solvent like decane for in situ product extraction boosted titers by 4 to 7-fold, preventing product inhibition and simplifying purification.
Advanced Bioprocessing [4]
  • Solvent Screening: A hierarchical solvent screening identified This compound itself as a superior in situ extraction solvent due to its high partition coefficient and biocompatibility with the production host (Pseudomonas taiwanensis).
  • Reactor Design: A novel Multiphase Loop Reactor (MPLR) was used to enable continuous countercurrent liquid-liquid extraction, which averted stable emulsion formation and allowed for simple product purification by decantation.

Key Research Applications

  • Biofuels: Methyl ketones in the C11 to C15 range (including this compound and 2-Tridecanone) are promising drop-in biofuels for diesel engines due to their favorable cetane numbers and clean combustion properties [3] [4].
  • Nematicides: The dual-action (repellent and contact) mechanism of this compound can reduce the likelihood of nematodes developing tolerance, making it an attractive lead for sustainable nematicides [2].
  • Antibacterial Agents: While this compound's primary antibacterial activity in the search results is against nematodes, the closely related 2-Decanone, produced by Pseudomonas strains, shows direct antibacterial activity against plant pathogens [5].

The experimental data and protocols presented should provide a solid foundation for your comparison guide. The field is advancing rapidly, with recent studies (2024-2025) providing deeper mechanistic insights and more efficient production processes.

References

Comparative Overview of 2-Undecanone vs. fMLP

Author: Smolecule Technical Support Team. Date: February 2026

Feature 2-Undecanone (from P. aeruginosa) N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)
Origin Bacterial metabolite (Volatile Organic Compound) [1] [2] Bacterially derived or mitochondrial N-formylated peptide [3]
Primary Role Immune Evasion: Limits neutrophil defense against infection [1] [2] Host Defense: Potent activator of neutrophil anti-microbial functions [3]
Overall Effect on Neutrophils Dual role: Initial, direct activation, but suppresses LPS-induced responses and promotes apoptosis [1] [2] Potent and broad activation of pro-inflammatory functions [4] [3] [5]
Chemotaxis Induces migration (Gαi-PLC pathway) [1] [2] Strongly induces migration (can be inhibited by Pertussis toxin) [4] [3]
Degranulation Increases release of granules [1] [2] Increases release of granules (e.g., myeloperoxidase, elastase) [6] [5]
ROS Generation Increases ROS directly, but inhibits LPS-induced ROS [1] [2] Potently induces superoxide production (Respiratory Burst) [4] [5]
NETosis Inhibits LPS-induced NET formation [1] [2] Can induce NETosis [3] (priming with LPS often required)
Cytokine Secretion Inhibits LPS-induced TNF-α, IL-6, IL-1β, IL-10 [1] [2] Can induce cytokine release (e.g., to stimulate prostaglandin production) [4]
Bactericidal Activity Decreases neutrophil killing of P. aeruginosa [1] [2] Enhances bacterial killing via multiple mechanisms [3]
Cell Survival/Apoptosis Promotes apoptosis, especially under LPS stimulation [1] [2] Promotes cell survival; its inhibition can shift cells towards apoptosis [1]
Key Signaling Pathways Gαi-PLC-Ca²⁺, ERK, Akt; suppresses LPS-induced NF-κB and Akt [1] [2] FPR GPCRs, Gαi, PLC, PKC, PI3K, MAPK (ERK, p38), Ca²⁺ flux, NF-κB [4] [5] [7]

Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a summary of key experimental details from the cited studies.

In Vivo and In Vitro Models
  • This compound Studies:
    • In vivo model: Female C57BL/6 mice were intraperitoneally (i.p.) injected with P. aeruginosa PAO1. Peritoneal fluid was collected 12 hours post-infection for GC-MS analysis and to assess neutrophil recruitment [1] [2].
    • In vitro cell work: Mouse bone marrow neutrophils were isolated and treated with this compound (at a research concentration of ~200 µM) to assess migration, calcium flux, ROS production, and NETosis [1] [2].
  • fMLP Studies:
    • In vivo models: Mice or hamsters were primed with intranasal/intratracheal LPS (e.g., 0.3 mg/kg) to induce neutrophil lung infiltration. 24 hours later, fMLP (e.g., 0.25-5 mg/kg) was administered to activate the recruited neutrophils [8].
    • In vitro cell work: Human or mouse neutrophils were isolated from peripheral blood or bone marrow. Cells were typically treated with fMLP at concentrations ranging from nanomolar to micromolar (e.g., 100 nM to 1 µM) to stimulate various functions [6] [5].
Key Methodologies and Assays
  • Neutrophil Isolation: Human neutrophils were commonly isolated from venous blood of healthy donors using density gradient centrifugation with media like Polymorphprep or Ficoll [9] [6].
  • Chemotaxis/Migration: Assessed using transwell or Boyden chamber assays. Cell movement toward a gradient of this compound or fMLP was quantified [1] [2].
  • Calcium Flux: Measured in neutrophils loaded with fluorescent calcium indicators (e.g., Fura-2). Changes in fluorescence were tracked after stimulus addition to detect rapid intracellular Ca²⁺ increases [1] [9].
  • ROS/Superoxide Production: Quantified using assays like dihydrorhodamine 123 oxidation or cytochrome c reduction, measured via flow cytometry or spectrophotometry [1] [8] [6].
  • Degranulation: Evaluated by measuring the release of granule enzymes (e.g., myeloperoxidase from azurophil granules or NGAL from specific granules) into the supernatant via ELISA or activity assays [8] [6].
  • NETosis: Typically visualized by fluorescent microscopy using DNA dyes (e.g., DAPI, Sytox Green) and immunostaining for neutrophil proteins like citrullinated histones or elastase [1].

Signaling Pathways

The distinct effects of this compound and fMLP arise from their actions on different intracellular signaling pathways. The diagrams below illustrate these key mechanisms.

fMLP_Pathway fMLP fMLP FPR FPR fMLP->FPR Gi Gi FPR->Gi PLC PLC Gi->PLC PI3K PI3K Gi->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC ERK ERK PKC->ERK p38 p38 PKC->p38 NADPH_Ox NADPH_Ox PKC->NADPH_Ox Ca2 Ca2 IP3->Ca2 Ca2->NADPH_Ox Degran Degranulation Ca2->Degran Chemotaxis Chemotaxis ERK->Chemotaxis p38->Chemotaxis PI3K->Chemotaxis NADPH_Ox->Degran NETosis NETosis NADPH_Ox->NETosis

The pathway above shows how fMLP binding to its Formyl Peptide Receptor (FPR) activates a robust Gαi-protein coupled response. This triggers a cascade involving PLCγ, leading to PKC activation and calcium release, which together stimulate NADPH oxidase and produce a respiratory burst. Parallel activation of PI3K and MAPK pathways (ERK, p38) drives chemotaxis and other inflammatory functions [4] [5] [7].

Undecanone_Pathway Undec Undec UnknownR Unknown Receptor (putative) Undec->UnknownR Suppression Suppresses LPS Response Undec->Suppression Gi_2 Gi_2 UnknownR->Gi_2 PLC_2 PLC_2 Gi_2->PLC_2 ERK_2 ERK_2 Gi_2->ERK_2 Akt_2 Akt_2 Gi_2->Akt_2 Ca2_2 Ca2_2 PLC_2->Ca2_2 DirectAct Direct Activation (Chemotaxis, ROS) Ca2_2->DirectAct ERK_2->DirectAct Apoptosis Promotes Apoptosis Akt_2->Apoptosis Modulates Akt_2->DirectAct LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB Cytokines Cytokine Production NFkB->Cytokines NetInhibit Inhibits NETosis Suppression->NFkB Inhibits Suppression->NetInhibit

This diagram illustrates the dual role of this compound. It directly activates neutrophils via a putative Gαi-PLC pathway, leading to calcium flux, ERK/Akt activation, and initial responses like chemotaxis and ROS production (green arrows). However, its defining function is the suppression of the LPS-induced TLR4-NF-κB pathway, leading to inhibited NETosis, reduced cytokine production, and promoted apoptosis (red arrows) [1] [2].


Key Interpretations for Researchers

  • This compound is a virulence factor, while fMLP is a defense signal. The core difference lies in their biological roles. fMLP, mimicking bacterial and mitochondrial damage signals, robustly activates neutrophils to clear threats [3]. In contrast, this compound is produced by P. aeruginosa to subvert this very defense, making it a strategic tool for immune evasion [1] [2].
  • The "activation-then-suppression" paradox of this compound is crucial. Its initial, direct activation of neutrophils might be a mechanism to recruit cells to the site of infection, only to subsequently disable their most potent, inflammation-driving responses (like NETosis and cytokine storms) triggered by bacterial LPS. This "bait and switch" could limit tissue damage for the bacterium and promote its survival [1].
  • Consider the experimental context. The suppressive effects of this compound are most evident in the presence of a second stimulus like LPS [1] [2]. Using it as a sole stimulus might show only the activating profile. Similarly, fMLP's ability to induce maximal NETosis often requires priming with an agent like LPS [8].

References

Sulforaphane: Anti-Tumor Mechanisms and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Sulforaphane (SFN) is a natural isothiocyanate derived from cruciferous vegetables, extensively studied for its chemopreventive and anticancer properties through multiple molecular pathways [1] [2] [3].

The table below summarizes the key anti-tumor mechanisms of Sulforaphane and supporting experimental evidence.

Mechanism of Action Experimental Model Key Findings / Observed Effects
Inhibition of Cell Proliferation & Cell Cycle Arrest [1] Human osteosarcoma cells [1] Concentration-dependent suppression; inhibited HDAC6 and Akt/mTOR pathway.
Human gastric cancer cells [1] Induced p53 and p21 expression; inhibited S-phase cell cycle.
Human prostate cancer cells [1] Altered CDK-cyclin axis; induced S and G2/M phase arrest.
Induction of Apoptosis [2] [3] HCT-116 colon cancer cells (p53 deficient) [3] Induced DNA damage, increased Bax, cytochrome C release, and activated caspases (-3, -8, -9).
Breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) [3] Induced senescence; upregulated p21 and p27; caused global DNA hypomethylation.
Inhibition of Metastasis and Invasion [1] [4] In vivo 4T1 mouse mammary carcinoma (TNBC model) [4] Reduced number of lung metastases.
Human melanoma & gastric cancer cells [1] Reduced MMP-2 and MMP-9; increased inhibitor TIMP3; blocked AP-1/NF-κB pathways.
Human breast cancer cells & nude mice [1] Inhibited NF-κB and suppressed MMP-9 expression.
Advanced human prostate cancer cells [1] Suppressed EMT; upregulated E-cadherin; downregulated CD44v6/YAP1.
Suppression of Cancer Stem Cells (CSCs) [3] Review of various cancers [3] Modulated self-renewal pathways (Wnt/β-catenin, Hedgehog, Notch); reduced ALDH+ cell population.
Modulation of Epigenetics [2] [3] Breast cancer cells [2] Inhibited histone deacetylase (HDAC) activity; reduced cell proliferation marker Ki-67.
Prostate cancer cells (LnCap) [3] Decreased DNMT1/DNMT3; reduced Cyclin D2 promoter methylation.

Experimental Protocols for Key Sulforaphane Studies

For research reproducibility, here are methodologies from key in vivo and clinical studies.

  • In Vivo Model (Triple-Negative Breast Cancer)

    • Cell Line: 4T1 murine breast carcinoma cells.
    • Animal Model: Female BALB/c mice.
    • Procedure: Cells (2x10⁵) were injected into the mammary fat pad. Ten days post-injection, mice with established tumors (~100 mm³) were divided into control and treatment groups.
    • Treatment: The SFN group received intraperitoneal (IP) injections of 0.026 mg/kg SFN on days 10, 16, and 23. The control group received injection water.
    • Evaluation: Tumor volume was measured regularly. On day 28, mice were sacrificed, and primary tumors and lungs were collected for histological analysis and metastasis counting [4].
  • Clinical Trial (Bioavailability)

    • Design: A cross-over clinical trial with 50 healthy participants.
    • Interventions: Two broccoli sprout-derived beverages: one Glucoraphanin-Rich (GRR) and one Sulforaphane-Rich (SFR), where SFN was pre-formed using myrosinase.
    • Procedure: Participants underwent a 5-day run-in, 7 days of one beverage, a 5-day washout, and 7 days of the alternate beverage.
    • Measurement: Urinary levels of SFN and its metabolites were measured using isotope dilution mass spectrometry.
    • Key Finding: Bioavailability was substantially greater from the SFR beverage (mean ~70%) than from the GRR beverage (mean ~5%) [5] [6].

Research Status Summary

The table below summarizes the research maturity of the two compounds.

Feature Sulforaphane (SFN) 2-Undecanone
Anti-Tumor Research Extensive: Numerous in vitro, in vivo, and clinical trials [1] [2] [3]. Not Found: No direct anti-tumor data in search results.
Primary Research Context Cancer prevention and therapy [1] [2]. Nematode repellent/toxicity [7]; immune modulation in bacterial infection [8].
Key Molecular Targets Nrf2, HDAC, Akt/mTOR, MMPs, Caspases, CSCs pathways [1] [2] [3]. Hsp70, V-ATPase (identified in C. elegans for lysosomal integrity) [7].

How to Propose a Comparative Research Direction

Given the lack of direct data on this compound, you could propose a novel research direction based on its known mechanisms. The pathway below illustrates this investigative concept.

G This compound\n(Known Mechanism) This compound (Known Mechanism) Hsp70 Inhibition Hsp70 Inhibition This compound\n(Known Mechanism)->Hsp70 Inhibition V-ATPase Inhibition V-ATPase Inhibition This compound\n(Known Mechanism)->V-ATPase Inhibition Lysosomal Membrane\nPermeabilization Lysosomal Membrane Permeabilization Hsp70 Inhibition->Lysosomal Membrane\nPermeabilization Leads to V-ATPase Inhibition->Lysosomal Membrane\nPermeabilization Leads to Cathepsin Release Cathepsin Release Lysosomal Membrane\nPermeabilization->Cathepsin Release Mitochondrial Apoptosis\nPathway Mitochondrial Apoptosis Pathway Cathepsin Release->Mitochondrial Apoptosis\nPathway Activates Cancer Cell Death Cancer Cell Death Mitochondrial Apoptosis\nPathway->Cancer Cell Death Hypothesized\nAnti-Tumor Effect Hypothesized Anti-Tumor Effect Cancer Cell Death->Hypothesized\nAnti-Tumor Effect

This diagram illustrates how this compound's known mechanisms in non-cancer models could be investigated for potential anti-tumor effects. Research shows it targets Hsp70 and V-ATPase, leading to lysosomal membrane permeabilization and the release of cathepsins, which can trigger mitochondrial apoptosis [7]. This cell death pathway represents a plausible, though unproven, mechanism for targeting cancer cells.

References

2-Undecanone different species biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of 2-Undecanone

Biological Activity Experimental Model/Organism Key Findings / Mechanism of Action Effective Concentrations / Reference

| Nematicidal & Repellent | Caenorhabditis elegans (nematode) | Triggers repellent behavior via AWB olfactory neurons and cGMP pathway; induces necrotic cell death via lysosomal membrane rupture and calcium influx [1]. | Repellent: 1-5 mg/mL Nematicidal: 0.06-0.08 mg/mL [1] | | Immunomodulatory | Mouse neutrophils (immune cells) | Alone, it activates neutrophil migration and ROS generation. In presence of bacterial LPS, it suppresses NET formation, cytokine production, and bactericidal activity, inducing apoptosis [2]. | In vitro: ~200 µM (estimated in vivo) [2] | | Anti-inflammatory | LPS-stimulated RAW264.7 macrophage cells (in vitro) | Inhibits production of pro-inflammatory cytokines (TNF-α, IL-1β) and increases anti-inflammatory IL-10. Less potent than sodium houttuyfonate in comparative study [3]. | In vitro: 0.1-20 µg/mL [3] | | Anti-inflammatory | Xylene-induced ear edema in mice (in vivo) | Shows a dose-dependent inhibitory effect on inflammation [3]. | In vivo data shown, specific doses not detailed in abstract [3] | | Antimicrobial Source | Found in plants like Houttuynia cordata and various essential oils [3] [4]. | The plant itself is used in traditional medicine for anti-inflammatory purposes, with this compound as a component of its essential oil [3]. | N/A (Natural Source) |

Detailed Experimental Insights

For your guide, here is a deeper look at the experimental protocols and mechanistic insights from the key studies:

  • Nematicidal Mechanism of Action: The dual-action mechanism against nematodes is particularly well-elucidated.

    • Repellent Activity: Chemotaxis assays showed that C. elegans avoids this compound. Using mutant strains, researchers determined that this repellent behavior is specifically mediated by AWB olfactory sensory neurons and involves signaling through the cGMP pathway (affecting genes like tax-2, tax-4, and odr-1) [1].
    • Contact Toxicity (Nematicidal Activity): The study demonstrated that this compound induces a form of cell death involving necrosis. Key evidence includes:
      • Lysosomal Membrane Permeabilization: Visualized using LysoTracker Red dye and a transgenic strain expressing LMP-1::GFP, showing lysosomal rupture after exposure [1].
      • Intracellular Calcium Burst: Detected using Fluo-4 AM dye and a FRET-based calcium indicator, showing a significant increase in cytoplasmic calcium levels [1].
      • Molecular Targets: Identified as Hsp70 A and V-ATPase A. The compound disrupts sphingomyelin metabolism, decreasing acid sphingomyelinase activity and leading to lysosomal membrane destabilization [1].
  • Immunomodulatory Mechanism of Action: The activity on immune cells is complex and context-dependent.

    • Experimental Model: The study used isolated mouse neutrophils. The compound's source was identified as a metabolite from Pseudomonas aeruginosa infection [2].
    • Signaling Pathways: When administered alone, this compound acts as a chemoattractant, activating neutrophils through a Gαi-protein-coupled receptor (GPCR) pathway. This leads to phospholipase C (PLC) activation, calcium release, and activation of ERK and Akt kinases, promoting migration and ROS generation [2].
    • Suppressive Action: In the presence of bacterial lipopolysaccharide (LPS), this compound has a net suppressive effect. It inhibits LPS-induced ROS generation, Neutrophil Extracellular Trap (NET) formation, and pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production. It also interferes with the NF-κB signaling pathway and promotes neutrophil apoptosis, thereby reducing the cells' bactericidal capacity [2].

The diagram below summarizes the complex dual-pathway mechanism by which this compound affects neutrophils, based on the experimental findings.

G cluster_alone Alone: Activates Neutrophils cluster_lps With LPS: Suppresses Immune Response Start This compound Alone Binds putative Gαi-coupled GPCR Start->Alone WithLPS LPS + this compound Start->WithLPS A1 PLC Activation & Calcium Release Alone->A1 A2 ERK & Akt Activation A1->A2 A3 Chemotaxis, Degranulation, ROS Generation A2->A3 B1 Inhibits LPS-induced ROS & NET formation WithLPS->B1 B2 Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) B1->B2 B3 Promotes Apoptosis B2->B3 B4 Impairs Bactericidal Activity B3->B4

Research Context and Limitations

Based on the current search results, here are some points to consider for your guide:

  • Comparative Data is Limited: While the table shows activity across different models, the search results do not contain direct "head-to-head" comparisons of this compound's potency or efficacy against a wide range of bacterial, fungal, or mammalian cell lines.
  • Focus on Specific Pathways: The most robust data explains mechanisms in nematodes and immune cells. You may need to frame your guide around these specific, well-documented activities rather than a general "all-species" comparison.
  • Natural Product Context: Highlighting that this compound is a natural product found in various plants and microbes can be a strength, as it may be of interest for "green" pesticide or therapeutic development [3] [4].

References

2-Undecanone Houttuynia cordata vs synthetic

Author: Smolecule Technical Support Team. Date: February 2026

Composition & Source Characteristics

The table below compares the core characteristics of 2-Undecanone from different sources.

Characteristic Natural (from H. cordata) Synthetic
Source Aerial parts or whole grass of Houttuynia cordata Thunb. [1] [2] Chemical synthesis [3]
Chemical Identity Identical to synthetic form; a medium-chain aliphatic ketone (C11H22O) [4] Identical to natural form; a medium-chain aliphatic ketone (C11H22O) [3]
Composition in Source One of many bioactive compounds in essential oil; content varies with harvest season and processing [1] A single, pure chemical entity [3]
Key Markers/Related Compounds Co-occurs with compounds like β-myrcene, n-decanoic acid, and sodium houttuyfonate (a derivative) [2] [4] Purity is defined by grade (e.g., 0.98, 0.99) [3]
Key Consideration for Researchers Entourage Effect: Biological activity may be influenced by the full phytocomplex, not just this compound [1]. Purity & Consistency: Offers superior batch-to-batch reproducibility for standardizing experiments [3].

Bioactivity & Efficacy

This table summarizes key experimental findings on the bioactivities of this compound and related compounds from in vitro and in vivo studies.

Bioactivity Experimental Model Key Findings & Comparative Efficacy Citation

| Anti-inflammatory | In vitro: LPS-stimulated RAW264.7 macrophage cells. In vivo: Xylene-induced mouse ear edema. | Both Sodium Houttuyfonate (SH) and This compound significantly inhibited pro-inflammatory cytokines (TNF-α, IL-1β) and expression of TLR4. → SH demonstrated more potent activity than this compound at the same dosage. | [4] [5] | | Chemopreventive (Anti-lung tumorigenesis) | In vivo: Benzo(a)pyrene (B[a]P)-induced lung adenocarcinoma in A/J mice. In vitro: Human normal lung BEAS-2B cells. | Both *H. cordata* extract and its bioactive compound this compound significantly suppressed B[a]P-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway, reducing ROS, DNA damage, and inflammation. | [6] | | Antimicrobial | In vitro assays against skin pathogens. | *H. cordata* essential oil (HCEO), containing this compound, n-decanoic acid, and β-myrcene, inhibited growth of S. aureus, S. epidermidis, C. albicans, and C. acnes. | [2] | | Nematicidal | In vitro and behavioral assays on C. elegans. | This compound exhibited a dual-action mechanism: triggering repellent behavior via AWB olfactory neurons and inducing contact toxicity via lysosomal membrane rupture and intracellular calcium accumulation. | [7] |

Formulation & Stability

Stability is a critical factor in pharmaceutical development. Research indicates:

  • Natural Product Stability: The essential oil of H. cordata, which contains this compound, can be influenced by the drying process of the herb, potentially leading to the loss or decomposition of volatile components [1].
  • Derivative Stability: Sodium Houttuyfonate (SH), a synthetic derivative of a natural compound from H. cordata, was studied for its stability. Under a simulated gastrointestinal environment, SH was found to be stable and was detected in mouse serum and tissues without conversion to this compound after oral administration [4]. Furthermore, oil-in-water emulsions containing H. cordata essential oil maintained physical stability for at least eight weeks, indicating its suitability for topical cosmetic or pharmaceutical formulations [2].

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key cited works.

Protocol for Anti-inflammatory Activity Assessment [4]
  • Cell Model: Use RAW264.7 murine macrophage cells.
  • Inflammation Induction: Stimulate cells with Lipopolysaccharide (LPS), e.g., 1 μg/mL.
  • Drug Treatment: Co-treat cells with a range of concentrations (e.g., 0.1-20 μg/mL) of Sodium Houttuyfonate or this compound. Dissolve compounds in DMSO, with a control group receiving an equivalent amount of DMSO.
  • Cytokine Measurement: After 24 hours, collect cell culture medium. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-inflammatory cytokine (IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
  • Data Analysis: Compare cytokine levels between drug-treated and LPS-only control groups to determine inhibitory effects.
Protocol for Chemopreventive Activity Assessment [6]
  • In Vivo Model: Use A/J mice.
  • Tumorigenesis Induction: Administer a carcinogen, Benzo(a)pyrene (B[a]P), via oral gavage.
  • Drug Treatment: Administer H. cordata extract or this compound via oral gavage.
  • Endpoint Analysis: After the experimental period, count lung tumor nodules. Analyze lung tissue for markers of oxidative stress (e.g., ROS), DNA damage (e.g., phosphorylated H2A.X), and expression of key pathway proteins (e.g., Nrf2, HO-1, NQO-1) via Western Blot or immunohistochemistry.
Protocol for Antimicrobial Activity Assessment [2]
  • Test Microorganisms: Use clinical or standard strains of target bacteria (e.g., S. aureus, C. acnes) and fungi (e.g., C. albicans).
  • Culture Standardization: Adjust microbial suspensions to the 0.5 McFarland standard.
  • Agar Well Diffusion: Create wells in seeded agar plates. Add a specified amount (e.g., 0.3 mg) of the essential oil to the well.
  • Incubation: Incubate plates under optimal conditions for each microbe (e.g., 37°C for 24h aerobically for bacteria; 37°C for 48h anaerobically for C. acnes).
  • Analysis: Measure the diameter of the inhibition zone around the well. Compare with positive (e.g., ampicillin) and negative (e.g., DMSO) controls.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key molecular mechanisms of action for this compound and related compounds, as identified in the research.

Diagram 1: Nrf2 Pathway Activation in Lung Chemoprevention

This diagram visualizes the mechanism by which H. cordata and this compound exert chemopreventive effects against lung tumorigenesis [6].

G Hc_2U H. cordata / this compound Nrf2_inactive Nrf2 (Inactive) in cytoplasm Hc_2U->Nrf2_inactive Activates Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to HO1_NQO1 Antioxidant Enzymes HO-1, NQO-1 ARE->HO1_NQO1 Induces Transcription ROS_Damage Oxidative Stress (ROS, DNA Damage, Inflammation) HO1_NQO1->ROS_Damage Counters Tumorigenesis Lung Tumorigenesis (B[a]P-induced) HO1_NQO1->Tumorigenesis Suppresses ROS_Damage->Tumorigenesis Promotes

Diagram 2: Anti-inflammatory Mechanism of Action

This diagram summarizes the anti-inflammatory mechanism of Sodium Houttuyfonate and this compound in LPS-stimulated macrophages [4].

G LPS LPS Stimulus TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds to SH_2U Sodium Houttuyfonate (SH) or this compound SH_2U->TLR4_MD2 Inhibits Expression Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) SH_2U->Pro_Inflammatory Suppresses Secretion Anti_Inflammatory Anti-inflammatory Cytokine (IL-10) SH_2U->Anti_Inflammatory Increases Secretion Inflam_Signal Inflammatory Signaling (NF-κB, MAPKs) TLR4_MD2->Inflam_Signal Activates Inflam_Signal->Pro_Inflammatory Induces Production

Key Research Implications

  • For Bioactivity-Oriented Research: If the primary goal is to harness a specific, potent anti-inflammatory effect, Sodium Houttuyfonate may be a superior candidate to pure this compound based on comparative studies [4]. For chemoprevention, both the natural extract and isolated this compound show significant promise [6].
  • For Formulation Development: The stability of Sodium Houttuyfonate in the GI tract and the good physical stability of H. cordata essential oil in emulsions are promising for developing oral and topical formulations, respectively [2] [4].
  • For Reproducibility vs. Natural Complexity: The choice between natural and synthetic sources involves a trade-off. Synthetic this compound provides consistency for mechanistic studies, while the natural extract of H. cordata offers a complex mixture that may act synergistically, potentially leading to broader or enhanced efficacy [1] [3].

References

2-Undecanone repellent efficacy commercial products

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Insect Repellents

The table below summarizes key information on skin-applied repellent ingredients registered by the US Environmental Protection Agency (EPA) to help you compare their profiles [1] [2].

Active Ingredient Typical Concentrations Reported Efficacy & Protection Time Key Characteristics & Safety Notes
2-Undecanone 7.75% (in BioUD) Mosquitoes: up to 5 hrs; Ticks: up to 2 hrs [1]. Lab studies vs. ticks: comparable to 7-15% DEET; head-to-head vs. 98% DEET, undiluted was more repellent [3] [1]. Synthetic version of a compound from wild tomato plants. "Published data on its efficacy are limited" [1]. May have a strong odor [1].
DEET 5% - 100% Highly effective against mosquitoes and ticks. Duration depends on concentration; 20% concentrations typically provide ~5 hours [1]. Considered the "gold standard." Generally safe; can damage plastics/synthetics, feel greasy. For children, use ≤30% concentration [1].
Picaridin 5% - 20% As effective as DEET against mosquitoes at similar concentrations; also repels ticks. Higher concentrations last longer [1]. Often better skin tolerance than DEET; odorless, non-greasy, does not damage materials. For children, use ≤10% concentration [1].
IR3535 7.5% - 20% Concentrations ≥10% effective for several hours; 7.5% concentration offered limited protection (≤1 hour) [1]. A synthetic version of a beta-amino acid. Can cause eye irritation and damage some plastics/fabrics. Safe for children >2 months [1].
Oil of Lemon Eucalyptus (OLE/PMD) Not specified Provides up to 6 hours of protection; has been as effective as DEET in some studies [1] [4]. Refined from lemon eucalyptus tree. Can cause eye and skin irritation. Not recommended for children <3 years [1].
Citronella Oil Not specified Short-term protection (≤2 hours) against mosquitoes; likely not effective against ticks [1]. Provides limited protection. Can cause skin irritation [1].

Experimental Data and Protocols for this compound

For a researcher-focused comparison, here are the methodologies and key findings from pivotal studies on this compound.

Key Laboratory Bioassay for Ticks

A 2009 comparative study evaluated the repellency of BioUD (7.75% this compound) against three species of ixodid ticks using a laboratory choice test [3].

  • Protocol: The assay used a choice test between repellent-treated and control filter paper surfaces. Ticks were given the option to move onto either surface, and repellency was calculated based on their distribution [3].
  • Test Subjects: Amblyomma americanum, Dermacentor variabilis, and Ixodes scapularis [3].
  • Key Findings:
    • Against A. americanum and I. scapularis, BioUD provided greater repellency than 98.11% DEET [3].
    • In head-to-head assays, undiluted and 50% dilutions of BioUD were more repellent than undiluted DEET against all three tick species [3].
    • Regression analysis indicated that the concentration of BioUD required for equivalent repellency to 98.11% DEET was 39.5% for D. variabilis and 29.7% for I. scapularis. The study concluded that BioUD is 2-4 times more active as a repellent than DEET against these ticks under the conditions of their lab bioassays [3].
Investigation into the Dual-Action Mechanism

A 2025 study explored the mechanism of this compound against nematodes, revealing a dual-action mode of repellency and contact toxicity, which could inform understanding of its effects on other organisms [5].

  • Repellent Olfaction Pathway: Chemotaxis experiments showed that this compound is detected as a repulsive signal through the AWB olfactory sensory neurons in C. elegans. This signal is then transduced through a cGMP pathway to induce repellent behavior [5].
  • Contact Toxicity Pathway: The study found that at certain concentrations, this compound induces intracellular calcium accumulation and causes lysosomal membrane rupture, leading to cell death (necrosis). The identified targets for this contact killing effect were Hsp70 A and V-ATPase A [5].

The following diagram illustrates this dual-action mechanism based on the study in C. elegans [5]:

G cluster_repellent Repellent Action (AWB Neuron Pathway) cluster_toxicity Contact Toxicity Action A This compound Volatile Signal B Detection by AWB Olfactory Neuron A->B C cGMP Signaling Pathway B->C D Repellent Behavior C->D E This compound (Contact) F Targets: Hsp70 A & V-ATPase A E->F G Lysosomal Membrane Rupture F->G H Intracellular Calcium Accumulation G->H I Cell Necrosis H->I

Research and Practical Application Notes

  • Combine with Permethrin-Treated Clothing: For optimal protection against ticks and mosquitoes, wearing clothing treated with the insecticide permethrin is recommended in addition to using skin-applied repellents like this compound [1].
  • Application to Gear: BioUD can be applied to skin, clothing, and outdoor gear, similar to some other repellents [1].
  • Safety Profile: The CDC considers EPA-registered formulations of this compound safe for use during pregnancy [1]. Always follow the product label instructions.
  • Key Advantage of this compound: Compelling laboratory data against certain tick species, showing high efficacy [3].
  • Key Limitation: A relative scarcity of independent, field-based efficacy data compared to other repellents, as noted by The Medical Letter [1].
  • Promising Aspect: Its novel, dual-action mode (repellency and contact toxicity) may reduce pest tolerance and extend efficacy duration [5].

References

2-Undecanone cytokine inhibition comparison standards

Author: Smolecule Technical Support Team. Date: February 2026

Cytokine Inhibition: Quantitative Comparison

The table below summarizes key experimental findings on the anti-inflammatory effects of 2-undecanone and sodium houttuyfonate from a direct comparative study.

Compound Experimental Model Cytokine/Inflammation Marker Key Findings on Inhibition/Modulation Significance (p-value)
Sodium Houttuyfonate LPS-stimulated RAW264.7 cells (in vitro) [1] [2] TNF-α, IL-1β More potent inhibition than this compound at same dosages (0.1-20 μg/mL); dose-dependent effect [1] [2] p < 0.001, 0.01, or 0.05 vs. LPS group [1] [2]
IL-10 More potent increase in secretion than this compound [1] [2] p < 0.01 or 0.05 vs. LPS group [1] [2]
TLR4 Expression Inhibited LPS-induced TLR4 expression [1] [2] p < 0.005 [1] [2]
Xylene-induced mouse ear edema (in vivo) [1] [2] Edema (inflammation) Dose-dependent inhibitory effect; more potent than this compound [1] [2] Not specified [1] [2]
This compound LPS-stimulated RAW264.7 cells (in vitro) [1] [2] TNF-α, IL-1β Significant inhibition, but less potent than sodium houttuyfonate; dose-dependent effect [1] [2] p < 0.001, 0.01, or 0.05 vs. LPS group [1] [2]
IL-10 Increased secretion, but less potent than sodium houttuyfonate [1] [2] p < 0.01 or 0.05 vs. LPS group [1] [2]
TLR4 Expression Inhibited LPS-induced TLR4 expression [1] [2] p < 0.005 [1] [2]
Xylene-induced mouse ear edema (in vivo) [1] [2] Edema (inflammation) Dose-dependent inhibitory effect [1] [2] Not specified [1] [2]
LPS-stimulated Mouse Neutrophils (in vitro) [3] TNF-α, IL-6, IL-1β, IL-10 Strongly decreased LPS-induced cytokine secretion [3] Not specified [3]

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited above.

  • Cell-based Anti-inflammatory Assay (RAW264.7 model) [1] [2]

    • Cell Culture: Use RAW264.7 murine macrophage cells.
    • Viability Test: Perform MTT assay to determine non-cytotoxic concentrations (e.g., 0.1-20 μg/mL for test compounds).
    • Inflammation Induction: Pre-stimulate cells with 1 μg/mL of LPS for 1 hour.
    • Compound Treatment: Co-incubate cells with a range of concentrations of sodium houttuyfonate or this compound (dissolved in DMSO) for 24 hours.
    • Cytokine Measurement: Collect cell culture supernatant and quantify levels of TNF-α, IL-1β, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
    • Pathway Analysis: Analyze TLR4 protein expression via western blotting or immunocytochemistry.
  • In Vivo Anti-inflammatory Model (Mouse ear edema) [1] [2]

    • Animal Grouping: Assign mice to groups (control, vehicle, compound-treated at various doses).
    • Compound Administration: Orally administer the test compounds or vehicle to mice.
    • Edema Induction: Apply xylene topically to the inner and outer surfaces of one ear to induce acute inflammation.
    • Sacrifice and Measurement: Sacrifice mice after a set period, dissect both ears, and weigh them.
    • Data Calculation: Calculate the inhibition rate based on the weight difference between the inflamed and non-inflamed ear for each group.

Mechanisms of Action and Signaling Pathways

This compound and sodium houttuyfonate exert anti-inflammatory effects through multiple signaling pathways, as shown in the diagram below.

G LPS LPS Stimulus TLR4 TLR4/MD-2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB->Cytokines Nrf2 Nrf2 Pathway Activation HO1_NQO1 Antioxidant Enzyme Expression (HO-1, NQO-1) Nrf2->HO1_NQO1 ROS Reduction of ROS & DNA Damage HO1_NQO1->ROS SH Sodium Houttuyfonate SH->TLR4 Inhibits Undec This compound Undec->TLR4 Inhibits Undec->Nrf2 Activates

The diagram illustrates the two primary mechanisms identified in the search results:

  • TLR4/NF-κB Pathway Inhibition: Both sodium houttuyfonate and this compound inhibit the LPS-induced TLR4 expression and its downstream signaling, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β [1] [2].
  • Nrf2 Pathway Activation (this compound): In lung epithelial cells, this compound activates the Nrf2 pathway, boosting the expression of antioxidant enzymes (HO-1, NQO-1). This helps counteract reactive oxygen species (ROS) generation and attenuates DNA damage and inflammation, contributing to its chemopreventive effects [4].

Key Insights for Researchers

  • Stability and Bioavailability: Sodium houttuyfonate, while more potent in the studies, can convert to this compound under certain conditions like steam distillation. However, after oral administration in mice, sodium houttuyfonate was detected in systemic circulation and tissues without conversion to this compound, indicating it may exert its effects directly [1] [2].
  • Context-Dependent Effects: The immunomodulatory action of this compound can vary. In one study, it suppressed neutrophil responses to LPS and limited their bactericidal activity against P. aeruginosa, suggesting a potential role in microbial immune evasion [3].
  • Broader Bioactivities: Beyond cytokine inhibition, this compound exhibits other therapeutically relevant properties, including significant antifungal activity against pathogens like Pseudogymnoascus destructans by damaging cell walls and disrupting energy metabolism [5], and the ability to inhibit biofilms and hyphal growth of Candida albicans [6].

References

×

Physical Description

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline]
Liquid
colourless to pale yellow liquid with a citrus, fatty, rue-like odou

Color/Form

Oily liquid
Colorless liquid

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

170.167065321 g/mol

Monoisotopic Mass

170.167065321 g/mol

Boiling Point

231.5 °C
BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg
231.00 to 232.00 °C. @ 760.00 mm Hg

Flash Point

192 °F (89 °C) (Closed cup)

Heavy Atom Count

12

Vapor Density

5.9 (Air = 1)

Density

0.8260 to 0.8263 at 20 °C/4 °C
0.822 -0.826

LogP

4.09 (LogP)
4.09
log Kow = 4.09

Odor

Strong odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

15 °C

UNII

YV5DSO8CY9

GHS Hazard Statements

Aggregated GHS information provided by 1769 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 327 of 1769 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1442 of 1769 companies with hazard statement code(s):;
H400 (99.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 [mmHg]
4.1X10-2 mm Hg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

112-12-9

Wikipedia

2-Undecanone

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Oil of rue, also made synthetically.

General Manufacturing Information

2-Undecanone: ACTIVE

Stability Shelf Life

Stable at room temperature. Slight discoloration was observed over an extended period of time.
One year of storage at room temperature did not produce any significant change regarding purity, color, specific gravity, and refractive index.

Dates

Last modified: 08-15-2023

2-Undecanone Protects against Fine Particle-Induced Kidney Inflammation via Inducing Mitophagy

Xueyan Wu, Jing Li, Shaopeng Wang, Liping Jiang, Xiance Sun, Xiaofang Liu, Xiaofeng Yao, Cong Zhang, Ningning Wang, Guang Yang
PMID: 33877841   DOI: 10.1021/acs.jafc.1c01305

Abstract

Exposure to particulate matter has been associated with diseases of the respiratory and cardiovascular systems. Owing to the dense vasculature of the kidney, it has also been identified as a PM
target organ. A potential contributor to PM
-mediated damage may be the promotion of inflammation. The essential oil 2-undecanone (2-methyl nonyl ketone) is an
isolate, and it has been shown to possess diverse pharmacologic effects, including anti-inflammatory properties. In this study we explored the ability of 2-undecanone to protect against PM
-induced kidney inflammation and the exact mechanisms in this process. We found that PM
elevated the levels of certain inflammatory cytokines in BALB/c mice and in HEK 293 cells. Supplementation with 2-undecanone attenuated this PM
-induced inflammatory injury. Interestingly, in HEK 293 cells, the PM
-associated inflammation was aggravated by the mitophagy inhibitor Medivi-1, while it was attenuated by rapamycin, indicating that the mechanism of 2-undecanone-mediated inhibition of inflammation may relate to mitophagy. Meanwhile, 2-undecanone induces mitophagy in HEK 293 cells by suppressing Akt1-mTOR signaling. These results indicate that PM
can induce kidney inflammation, and mitophagy induced by 2-undecanone may play a protective role against this renal inflammation.


RIFM fragrance ingredient safety assessment, 2-undecanone, CAS Registry Number 112-12-9

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31247263   DOI: 10.1016/j.fct.2019.110634

Abstract




Volatile Composition and Biological Activities of the Leaf Essential Oil from Zanthoxylum limoncello Grown in Oaxaca, México

Nemesio Villa-Ruano, Yesenia Pacheco-Hernández, José Alejo Zárate-Reyes, Ramiro Cruz-Durán, Edmundo Lozoya-Gloria
PMID: 30512233   DOI: 10.1002/cbdv.201800498

Abstract

Zanthoxylum limoncello is a native plant from southern Mexico which is used as a timber source, condiment and as a traditional medicine. Herein, we report on the volatile content of the leaf essential oil and its biological activities. The annual essential oils (2015-2018) contained volatile organic compounds which exhibited a moderate growth inhibitory activity against H. pylori ATCC 53504 (MIC 121.4-139.7 μg mL
), 26695 (MIC 85.5-94.9 μg mL
) and J99 (MIC 94.7-110.4 μg mL
). These hydrodistillates contained 2-undecanone (31.6-36.8 %; MIC 185.3-199.2 μg mL
) and 2-undecenal (25.1-35.7 %; MIC 144.8-111.3 μg mL
) as the most abundant compounds which were partially involved in the anti-H. pylori activity. The human ornithine decarboxylase enzyme (ODC1), which shows increased activity in several cancer types, was non-competitively inhibited (V
2.7>0.8 K
s
) by the essential oil of Z. limoncello as well as by 2-undecanone and 2-undecenal in accordance to in vitro kinetic studies. In silico calculations strongly suggest that the carbonyl group of these oxygenated hydrocarbons interacts with both Asn319 and Ala39 at the subunit A of ODC1. Considering that Ala39 is located close to Asn44, a crucial amino acid of the ODC's allosteric site, the non-competitive inhibition of the enzyme by 2-undecanone and 2-undecenal is endorsed. Finally, the essential oil of Z. limoncello and its main volatiles showed a significant (p<0.01) and prolonged repellent effect against Aedes aegypti.


Chemoreception of botanical nematicides by Meloidogyne incognita and Caenorhabditis elegans

Robert Sobkowiak, Natalia Bojarska, Emilia Krzyżaniak, Karolina Wągiel, Nikoletta Ntalli
PMID: 29708833   DOI: 10.1080/03601234.2018.1462936

Abstract

Plant-parasitic nematodes, such as Meloidogyne incognita, cause serious damage to various agricultural crops worldwide, and their control necessitates environmentally safe measures. We have studied the effects of plant secondary metabolites on M. incognita locomotion, as it is an important factor affecting host inoculation inside the soil. We compared the effects to the respective behavioral responses of the model saprophytic nematode Caenorhabditis elegans. The tested botanical nematicides, all reported to be active against Meloidogyne sp. in our previous works, are small molecular weight molecules (acids, alcohols, aldehydes, and ketones). Here, we specifically report on the attractant or repellent properties of trans-anethole, (E,E)-2,4-decadienal, (E)-2-decenal, fosthiazate, and 2-undecanone. The treatments for both nematode species were made at sublethal concentration levels, namely, 1 mM (), and the chemical controls used for the experiments were the commercial nematicides fosthiazate and oxamyl. According to our results, trans-anethole, decenal, and oxamyl attract C. elegans, while 2-undecanone strongly attracts M. incognita. These findings can be of use in the development of nematicidal formulations, contributing to the disruption of nematode chemotaxis to root systems.


Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control

Jiwei Zhu, Anirudh Dhammi, Jaap B van Kretschmar, Edward L Vargo, Charles S Apperson, R Michael Roe
PMID: 28967211   DOI: 10.1002/ps.4749

Abstract

Fumigants like phosphine, methyl bromide and sulfuryl fluoride are highly effective for the control of structural, storage and agricultural arthropod pests. Unfortunately, many of these synthetic compounds are highly toxic to people, many pests have developed resistance to these compounds and methyl bromide, the 'gold standard' for fumigants, was de-registered because of its contribution to depletion of the stratospheric ozone layer. Alternative fumigant chemistry is needed.
Several plant species produce n-aliphatic methyl ketones to prevent plant herbivory. To examine the use of methyl ketones as a fumigant, structure-mortality studies were conducted using the red imported fire ant, Solenopsis invicta Buren, as a model. A new easy-to-use, inexpensive and disposable bioassay system was developed for this study. The LC
values for heptanone, octanone, nonanone and undecanone were 4.27, 5.11, 5.26 and 8.21 µg/cm
of ambient air, respectively. Although heptanone, octanone and nonanone were more effective than undecanone, subsequent research was conducted with 2-undecanone because this compound already has US Environmental Protection Agency (EPA) registration as a biopesticide. In dose-response field studies, 12.4 mL of undecanone injected into mounds was the lowest application rate that produced no ant activity in the mound with no re-establishment of ants. Reagent grade undecanone was more cost-effective than methyl bromide for fire ants, adult German cockroaches and tobacco budworm eggs, but slightly more expensive for adult flour beetles.
The naturally occurring methyl ketone undecanone has the potential to be an alternative to current fumigants for a variety of pest applications. © 2017 Society of Chemical Industry.


Volatiles emitted by Bacillus sp. BCT9 act as growth modulating agents on Lactuca sativa seedlings

Paola Fincheira, Leonardo Parra, Ana Mutis, Maribel Parada, Andrés Quiroz
PMID: 28754207   DOI: 10.1016/j.micres.2017.06.007

Abstract

Chemical products are applied during horticulture to increase food production, but the environmental problems resulting from these applications have led to a search for more sustainable products. Volatile organic compounds (VOCs) demonstrating plant growth promoter (PGP) activity released by bacterial species have emerged as alternatives, but their effects on Lactuca sativa growth are unknown. In this study, VOCs released by Bacillus sp. BCT9 cultures grown in different media (Methyl Red & Voges Proskauer, Murashige & Skoog and nutrient media) at concentrations of 0.1, 0.2, 0.5 and 0.7 (measured as the absorbance, λ=600nm) were tested to evaluate their activity as growth inducers of L. sativa after 10days of exposure. Lower concentrations of BCT9 increased root length, and higher concentrations induced shoot length and lateral root length. The dry weight and number of lateral roots increased similarly, independent of concentration, for VOCs produced in all culture media. BCT9 cultures grown in Methyl Red & Voges Proskauer medium as bioactive compounds with or without lanolin. These VOCs increased shoot length, root length and dry weight at low concentrations, independent of the presence of lanolin. Lateral root length increased with the application of 2-nonanone (50ppm) and 2-undecanone (0.05ppm). Based on these results, the use of bioactive volatiles as growth inducers of horticultural species represents an alternative or complementary strategy.


The Male Produced Aggregation Pheromone of a Strawberry Sap Beetle, Lobiopa insularis (Coleoptera: Nitidulidae)

Antonioni A C Moliterno, Camila B C Martins, Daiane Szczerbowski, Maria Aparecida C Zawadneak, Paulo H G Zarbin
PMID: 28601940   DOI: 10.1007/s10886-017-0851-y

Abstract

The nitidulid beetle Lobiopa insularis is an important pest of strawberry crops in the United States and Brazil. Both larvae and adults feed on ripe strawberries, causing 20-70% loss in production during serious infestations. Aiming at the development of efficient, clean, and highly specific pest management systems, semiochemicals, especially pheromones, are particularly useful. Analyses of the extracts of both males and females obtained from aeration of live beetles showed the presence of three male specific compounds, 2-nonanone, 2-undecanone, and 2-undecanol (in an enantiomeric ratio of S:R = 3.5:1). This is the first record of ketones and an alcohol as pheromone components in Nitidulidae. These compounds were emitted by males in amounts of 0.3:6:1.5 ng per insect within 24 h (1:30:3), respectively, during the scotophase, indicating nocturnal sexual activity. Field tests with pitfall traps containing different mixtures of compounds and ripe strawberries as a co-attractant summed up to five treatments with 25 replications. As a result, 59% males and 41% females (1:0.7) were caught, indicating the L. insularis pheromone to cause aggregation of both sexes. Results of the field tests showed that the attractivity of the binary mixture of ketones (T3) differed from the control (T5), from traps with 2-undecanone alone (T4), and from the mixture of 2-undecanone and racemic 2-undecanol (T2). Moreover, the activity of the ternary mixture of compounds (T1) was not different from that of T3, indicating that the racemic alcohol did not positively influence trap catches. In future applications, a mixture of synthetic strawberry-derived compounds that are attractive to L. insularis may substitute rapidly decaying fruit in the field, maintaining catches for longer periods. Because of its efficiency and low cost, a mixture of 2-undecanone and 2-nonanone is recommended to catch adult L. insularis in the field.


Ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking small chaperon IbpB

Olga E Melkina, Inessa A Khmel, Vladimir A Plyuta, Olga A Koksharova, Gennadii B Zavilgelsky
PMID: 28577028   DOI: 10.1007/s00253-017-8350-1

Abstract

Many bacteria, fungi, and plants produce volatile organic compounds (VOCs) emitted to the environment. Bacterial VOCs play an important role in interactions between microorganisms and in bacterial-plant interactions. Here, we show that such VOCs as ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases. The inhibitory activity of ketones had highest effect in Escherichia coli ibpB::kan cells lacking small chaperone IbpB. Effect of ketones activity increased in the series: 2-pentanone, 2-undecanone, 2-heptanone, and 2-nonanone. These observations can be explained by the interaction of ketones with hydrophobic segments of heat-inactivated substrates and the competition with the chaperones IbpAB. If the small chaperone IbpB is absent in E. coli cells, the ketones block the hydrophobic segments of the polypeptides and inhibit the action of the bichaperone system. These results are consistent with the data on inhibitory effects of VOCs on survival of bacteria. It can be suggested that the inhibitory activity of the ketones indicated is associated with different ability of these substances to interact with hydrophobic segments in proteins.


Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone

Qiang Yan, Trevor R Simmons, William T Cordell, Néstor J Hernández Lozada, Christian J Breckner, Xuanqi Chen, Michael A Jindra, Brian F Pfleger
PMID: 32479802   DOI: 10.1016/j.ymben.2020.05.008

Abstract

Medium-chain length methyl ketones are potential blending fuels due to their cetane numbers and low melting temperatures. Biomanufacturing offers the potential to produce these molecules from renewable resources such as lignocellulosic biomass. In this work, we designed and tested metabolic pathways in Escherichia coli to specifically produce 2-heptanone, 2-nonanone and 2-undecanone. We achieved substantial production of each ketone by introducing chain-length specific acyl-ACP thioesterases, blocking the β-oxidation cycle at an advantageous reaction, and introducing active β-ketoacyl-CoA thioesterases. Using a bioprospecting approach, we identified fifteen homologs of E. coli β-ketoacyl-CoA thioesterase (FadM) and evaluated the in vivo activity of each against various chain length substrates. The FadM variant from Providencia sneebia produced the most 2-heptanone, 2-nonanone, and 2-undecanone, suggesting it has the highest activity on the corresponding β-ketoacyl-CoA substrates. We tested enzyme variants, including acyl-CoA oxidases, thiolases, and bi-functional 3-hydroxyacyl-CoA dehydratases to maximize conversion of fatty acids to β-keto acyl-CoAs for 2-heptanone, 2-nonanone, and 2-undecanone production. In order to address the issue of product loss during fermentation, we applied a 20% (v/v) dodecane layer in the bioreactor and built an external water cooling condenser connecting to the bioreactor heat-transferring condenser coupling to the condenser. Using these modifications, we were able to generate up to 4.4 g/L total medium-chain length methyl ketones.


Houttuynia cordata Thunb. and its bioactive compound 2-undecanone significantly suppress benzo(a)pyrene-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway

Yanmei Lou, Zhenzhen Guo, Yuanfeng Zhu, Muyan Kong, Rongrong Zhang, Linlin Lu, Feichi Wu, Zhongqiu Liu, Jinjun Wu
PMID: 31174565   DOI: 10.1186/s13046-019-1255-3

Abstract

Lung cancer remains the most common cause of cancer-related deaths, with a high incidence and mortality in both sexes worldwide. Chemoprevention has been the most effective strategy for lung cancer prevention. Thus, exploring novel and effective candidate agents with low toxicity for chemoprevention is essential and urgent. Houttuynia cordata Thunb. (Saururaceae) (H. cordata), which is a widely used herbal medicine and is also popularly consumed as a healthy vegetable, exhibits anti-inflammatory, antioxidant and antitumor activity. However, the chemopreventive effect of H. cordata against benzo(a)pyrene (B[a]P)-initiated lung tumorigenesis and the underlying mechanism remain unclear.
A B[a]P-stimulated lung adenocarcinoma animal model in A/J mice in vivo and a normal lung cell model (BEAS.2B) in vitro were established to investigate the chemopreventive effects of H. cordata and its bioactive compound 2-undecanone against lung tumorigenesis and to clarify the underlying mechanisms.
H. cordata and 2-undecanone significantly suppressed B[a]P-induced lung tumorigenesis without causing obvious systemic toxicity in mice in vivo. Moreover, H. cordata and 2-undecanone effectively decreased B[a]P-induced intracellular reactive oxygen species (ROS) overproduction and further notably protected BEAS.2B cells from B[a]P-induced DNA damage and inflammation by significantly inhibiting phosphorylated H2A.X overexpression and interleukin-1β secretion. In addition, H. cordata and 2-undecanone markedly activated the Nrf2 pathway to induce the expression of the antioxidative enzymes heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1). Nrf2 silencing by transfection with Nrf2 siRNA markedly decreased the expression of HO-1 and NQO-1 to diminish the reductions in B[a]P-induced ROS overproduction, DNA damage and inflammation mediated by H. cordata and 2-undecanone.
H. cordata and 2-undecanone could effectively activate the Nrf2-HO-1/NQO-1 signaling pathway to counteract intracellular ROS generation, thereby attenuating DNA damage and inflammation induced by B[a]P stimulation and playing a role in the chemoprevention of B[a]P-induced lung tumorigenesis. These findings provide new insight into the pharmacological action of H. cordata and indicate that H. cordata is a novel candidate agent for the chemoprevention of lung cancer.


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